molecular formula C4H5ClN4 B091096 3-Chloro-6-hydrazinopyridazine CAS No. 17284-97-8

3-Chloro-6-hydrazinopyridazine

Cat. No.: B091096
CAS No.: 17284-97-8
M. Wt: 144.56 g/mol
InChI Key: FXYQRYGWWZKUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-hydrazinopyridazine, also known as this compound, is a useful research compound. Its molecular formula is C4H5ClN4 and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQRYGWWZKUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169412
Record name 3-chloro-6-hydrazino-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17284-97-8
Record name 3-Chloro-6-hydrazinopyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17284-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-hydrazino-pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017284978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17284-97-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-6-hydrazino-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-6-hydrazinopyridazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-6-hydrazinopyridazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. This versatile heterocyclic compound serves as a crucial intermediate in the development of novel pharmaceutical and agrochemical agents.[1] Its unique molecular architecture allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry.[1][2]

Chemical Identity and Properties

This compound is a heterocyclic organic compound with the molecular formula C4H5ClN4.[2][3] It is recognized for its utility in synthesizing various bioactive molecules.[2] The presence of a chlorinated pyridazine ring enhances its reactivity, making it a valuable intermediate.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name3-chloro-6-hydrazinylpyridazine[3]
CAS Number17284-97-8[4]
Molecular FormulaC4H5ClN4[3][4]
InChI KeyFXYQRYGWWZKUFV-UHFFFAOYSA-N[3][4]
SMILESNNC1=CC=C(Cl)N=N1[3][4]
PubChem CID100787[5]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight144.56 g/mol [4]
AppearanceWhite to cream to pale brown powder[3]
Melting Point137-141 °C[4][6]
Boiling Point (Predicted)271.0 ± 23.0 °C[6]
Density (Predicted)1.63 ± 0.1 g/cm³[6]
pKa (Predicted)5.34 ± 0.20[6]
Storage TemperatureKeep in a dark place, under an inert atmosphere, and store in a freezer under -20°C[6]

Chemical Structure

The structure of this compound consists of a pyridazine ring substituted with a chlorine atom at the 3-position and a hydrazine group at the 6-position.[2] The 3-chloro-6-hydrazinylpyridazine unit is planar.[7]

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine

This protocol describes the synthesis of a derivative of this compound.

Methodology:

  • Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in acetone.

  • Reflux the solution for 15 minutes.

  • Distill off the unreacted acetone to obtain the crude material.

  • Recrystallize the product from alcohol to yield colorless needles of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.[7]

G start Start: 3-Chloro-6-hydrazinylpyridazine dissolve Dissolve in Acetone start->dissolve reflux Reflux for 15 minutes dissolve->reflux Reaction distill Distill off unreacted acetone reflux->distill Purification recrystallize Recrystallize from alcohol distill->recrystallize product Product: 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine recrystallize->product

Caption: Synthesis workflow for a derivative.

Synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

This protocol outlines the synthesis of another derivative, highlighting the reactivity of the hydrazine group.

Methodology:

  • Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in ethanol (15 ml).

  • Add malondialdehyde bis-(diethylacetal) (0.327 g, 3.46 mmol) dropwise with continuous stirring.

  • Add a few drops of acetic acid as a catalyst.

  • Reflux the solution for 2 hours, monitoring the reaction by TLC.

  • After completion, precipitate the product by adding water.

  • Filter the precipitate, dry it, and collect the colorless needles of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.[8]

G reagents Reactants: - 3-Chloro-6-hydrazinylpyridazine - Malondialdehyde bis-(diethylacetal) - Ethanol (solvent) - Acetic acid (catalyst) reaction Reflux for 2 hours reagents->reaction workup Precipitate with water reaction->workup TLC monitoring isolation Filter and dry the precipitate workup->isolation final_product Final Product: 3-chloro-6-(1H-pyrazol-1-yl)pyridazine isolation->final_product

Caption: Reaction scheme for pyrazole synthesis.

Reactivity and Applications

This compound is a key intermediate in the synthesis of various heterocyclic compounds. The hydrazine moiety is particularly reactive and can undergo condensation reactions with various carbonyl compounds to form hydrazones, which can then be cyclized to afford a variety of heterocyclic systems. The chlorine atom can be displaced by various nucleophiles, further increasing the synthetic utility of this compound.

Its derivatives have been investigated for a range of biological activities, making it a compound of interest in drug discovery and development.[2] It serves as a precursor in the synthesis of herbicides and pesticides, contributing to crop protection.[1]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation and may cause an allergic skin reaction.[9][10]

Precautionary Measures:

  • Handle in a well-ventilated area.[11]

  • Wear protective gloves, clothing, and eye/face protection.[9][11]

  • Avoid breathing dust.[9][11]

  • Wash hands and any exposed skin thoroughly after handling.[9][11]

  • Store in a cool, dry, and well-ventilated place with containers tightly closed.[9][11]

In case of accidental exposure, it is crucial to seek medical attention. For spills, use dry clean-up procedures and avoid generating dust.[9]

References

The Resurgence of the Pyridazine Scaffold: A Technical Guide to its Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged from the shadows of its diazine isomers to become a privileged scaffold in modern medicinal chemistry. Once underrepresented in clinically approved drugs, the unique physicochemical properties of the pyridazine ring are now being strategically exploited to address challenges in drug discovery, leading to a surge in its presence in developmental pipelines and recent drug approvals. This in-depth technical guide provides a comprehensive review of pyridazine compounds in medicinal chemistry, focusing on their synthesis, diverse biological activities, and the molecular pathways they modulate.

Physicochemical Properties and Advantages in Drug Design

The pyridazine ring possesses a unique set of physicochemical properties that make it an attractive component for the design of novel therapeutics. Its adjacent nitrogen atoms create a significant dipole moment, which can facilitate advantageous interactions with biological targets.[1] This polarity also tends to increase the aqueous solubility of molecules, a crucial factor for drug formulation and bioavailability.[2] Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, enabling strong and specific interactions within protein binding pockets.[1] The pyridazine scaffold is often considered a bioisostere of other aromatic rings like phenyl, pyridine, or pyrimidine, allowing for the fine-tuning of properties such as lipophilicity and metabolic stability.[2]

Synthetic Strategies for Pyridazine Derivatives

A variety of synthetic routes have been developed to access the pyridazine core and its derivatives. One of the most common and versatile methods involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This approach allows for the introduction of diverse substituents on the pyridazine ring.

Experimental Protocol: Synthesis of a 6-Aryl-3(2H)-pyridazinone Derivative

This protocol describes a general procedure for the synthesis of a 6-aryl-4,5-dihydropyridazin-3(2H)-one, a common pyridazine-based scaffold.

Materials:

  • Substituted β-aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A mixture of the substituted β-aroylpropionic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in absolute ethanol is prepared in a round-bottom flask.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS). Purity is typically assessed by elemental analysis or High-Performance Liquid Chromatography (HPLC).

Biological Activities of Pyridazine Compounds

Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, making them valuable scaffolds for drug discovery in various therapeutic areas. The following sections highlight some of the key pharmacological effects of these compounds, with quantitative data summarized in the accompanying tables.

Anticancer Activity

The anticancer potential of pyridazine-containing molecules is one of the most extensively studied areas. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines by targeting various key players in cancer progression, including receptor tyrosine kinases and cell cycle-regulating kinases.

Table 1: In Vitro Anticancer Activity of Representative Pyridazine Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyridazine-pyrazoline hybridUO-31 (Renal)0.65[3]
Pyridazine-pyrazoline hybridUO-31 (Renal)0.75[3]
3,6-disubstituted pyridazineT-47D (Breast)0.43[4]
3,6-disubstituted pyridazineMDA-MB-231 (Breast)0.99[4]
Pyrazolo-pyridazine derivativeMCF-7 (Breast)27.29[5]
Pyrazolo-pyridazine derivativeHepG-2 (Liver)17.30[5]
Pyridazine-containing compoundHCT-116 (Colon)< IC50 of imatinib[6]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazineMCF-7 (Breast)1-10[7]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazineSK-MEL-28 (Melanoma)1-10[7]
Kinase Inhibitory Activity

Many of the anticancer effects of pyridazine derivatives can be attributed to their ability to inhibit specific protein kinases that are often dysregulated in cancer. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyridazinone derivativeVEGFR-260.70 - 1800[5]
Pyridazine-containing compoundVEGFR-292.2% inhibition at 10 µM[6]
Pyridazine-pyrazoline hybridEGFR650[3]
Pyrazolo-pyridazine derivativeEGFR391[5]
3,6-disubstituted pyridazineCDK220.1[4]
3,6-disubstituted pyridazineCDK243.8[4]
Pyrazolo-pyridazine derivativeCDK2/cyclin A2550[5]
Antimicrobial Activity

Certain pyridazine derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action in microorganisms is an active area of research.

Table 3: Antimicrobial Activity of Pyridazine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridazinone derivativeS. aureus0.5 - 128[5]
Pyridazinone derivativeMRSA0.5 - 128[5]
Diarylurea pyridazinoneS. aureus16[5]
Diarylurea pyridazinoneC. albicans16[5]
Pyridazinone derivativeA. baumannii3.74[8]
Pyridazinone derivativeP. aeruginosa7.48[8]
Pyridazinone derivativeMRSA4.52[8]
Other Biological Activities

The therapeutic potential of pyridazines extends beyond oncology and infectious diseases. Various derivatives have been investigated for their antihypertensive, anti-inflammatory, and anticonvulsant properties.

Table 4: Diverse Biological Activities of Pyridazine Derivatives

Biological ActivityAssay/ModelQuantitative DataReference
AntihypertensiveRat modelSignificant reduction in mean arterial blood pressure[9][10]
Anti-inflammatoryCarrageenan-induced paw edemaSignificant inhibition of edema[11]
AnticonvulsantPTZ-induced seizures72.2% inhibition of convulsions[12]
VasorelaxantIsolated rat aortic ringsEC50 values reported[11]

Signaling Pathways and Experimental Workflows

To exert their biological effects, pyridazine-based drugs modulate specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of drug response.

Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[13][14] Dysregulation of the EGFR pathway is a common feature of many cancers. Several pyridazine derivatives have been developed as EGFR inhibitors, blocking the downstream signaling cascade.[3][15]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->EGFR Inhibits RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

EGFR signaling pathway and the inhibitory action of pyridazine compounds.

Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partner cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[16][17] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Pyridazine-based molecules have been identified as potent CDK2 inhibitors.[4][16]

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors CyclinD_CDK46 Cyclin D-CDK4/6 Receptors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->CyclinE_CDK2 Inhibits

CDK2 signaling pathway and the inhibitory action of pyridazine compounds.
Experimental Workflows

The discovery and development of pyridazine-based drugs follow a structured workflow, from initial hit identification to preclinical evaluation. A typical workflow for the development of a kinase inhibitor is depicted below.

Kinase_Inhibitor_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

The pyridazine scaffold has firmly established its position as a versatile and valuable platform in medicinal chemistry. Its unique electronic properties and synthetic tractability have enabled the development of a wide array of biologically active compounds. The recent success of pyridazine-containing drugs in gaining regulatory approval is a testament to the growing appreciation of this heterocycle's potential. As our understanding of disease biology deepens, the strategic incorporation of the pyridazine nucleus into novel molecular designs will undoubtedly continue to yield promising new therapeutic agents for a multitude of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in the ongoing quest for innovative medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Hydrazinopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydrazinopyridazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological applications of these compounds. It includes detailed experimental protocols for their synthesis and for the evaluation of their antihypertensive, anticancer, and antimicrobial properties. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of their mechanism of action and evaluation processes.

Introduction

Hydrazinopyridazine derivatives are characterized by a pyridazine ring substituted with a hydrazine group. This structural motif serves as a versatile pharmacophore, leading to a wide array of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating notable effects as antihypertensive, anticancer, and antimicrobial agents.[1][2][3] The ease of synthetic modification of the hydrazinopyridazine core allows for the exploration of structure-activity relationships and the optimization of lead compounds. This guide aims to provide a detailed resource for researchers involved in the discovery and development of drugs based on this promising scaffold.

Physicochemical Properties

The physicochemical properties of substituted hydrazinopyridazines are crucial for their biological activity, influencing factors such as solubility, membrane permeability, and target binding.

2.1. Structural Characterization

The structures of newly synthesized hydrazinopyridazine derivatives are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure, including the position and nature of substituents on the pyridazine ring and the hydrazine moiety. For instance, the presence of an NH₂ group in a hydrazinopyridazine derivative can be confirmed by its characteristic signal in the ¹H-NMR spectrum.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups. Characteristic absorption bands for NH₂ groups (around 3355 cm⁻¹), C=O groups (around 1680 cm⁻¹), and C=S groups (around 1228 cm⁻¹) can be observed.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to confirm their elemental composition through the observation of the molecular ion peak.[4]

2.2. Melting Point

The melting points of substituted hydrazinopyridazines are determined using open capillary tubes and are typically uncorrected.[5] These values provide an indication of the purity of the synthesized compounds.

Synthesis of Substituted Hydrazinopyridazines

A common and efficient method for the synthesis of hydrazinopyridazine derivatives involves the reaction of a corresponding chloro-substituted pyridazine with hydrazine hydrate.[4] The resulting hydrazinopyridazine can then be further modified to generate a library of derivatives.

Synthesis_Workflow Start Starting Material (e.g., Chloro-pyridazine) Step1 Nucleophilic Substitution Start->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Intermediate Hydrazinopyridazine Intermediate Step1->Intermediate Step2 Condensation/ Derivatization Intermediate->Step2 Reagents Various Reagents (Aldehydes, Ketones, etc.) Reagents->Step2 Final_Product Substituted Hydrazinopyridazine Derivatives Step2->Final_Product

General synthesis workflow for substituted hydrazinopyridazines.

Biological Activities

Substituted hydrazinopyridazines exhibit a broad spectrum of biological activities, which are summarized below.

4.1. Antihypertensive Activity

Several 3-hydrazinopyridazine derivatives have demonstrated potent antihypertensive activity, often comparable to or greater than that of the clinically used vasodilator hydralazine.[6] Their mechanism of action is believed to involve direct relaxation of vascular smooth muscle.[7]

Proposed Mechanism of Vasodilation:

The vasodilatory effect of hydralazine, a related compound, is thought to be mediated by the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.[7] Additionally, some studies suggest the involvement of opening high-conductance Ca²⁺-activated K⁺ channels (BK(Ca)) and a prostacyclin-dependent pathway.[8][9]

Vasodilation_Pathway Hydrazinopyridazine Hydrazinopyridazine Derivative IP3R IP3 Receptor Hydrazinopyridazine->IP3R Inhibits BKCa BK(Ca) Channel Opening Hydrazinopyridazine->BKCa Activates VSMC Vascular Smooth Muscle Cell SR Sarcoplasmic Reticulum (SR) Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Relaxation Vasodilation (Muscle Relaxation) Contraction Muscle Contraction Ca_release->Contraction Leads to Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Hyperpolarization->Relaxation

Proposed mechanism of vasodilation for hydrazinopyridazine derivatives.

4.2. Anticancer Activity

Numerous hydrazide-hydrazone derivatives, including those with a pyridazine core, have been synthesized and evaluated for their anticancer properties against various cancer cell lines.[10][11] The mechanism of action often involves the induction of apoptosis through caspase-dependent pathways and cell cycle arrest.[10][12]

4.3. Antimicrobial Activity

Hydrazide-hydrazone derivatives have shown significant activity against a range of bacterial and fungal pathogens.[13][14] The presence of the azomethine group (–NH–N=CH–) is considered crucial for their antimicrobial effects.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted hydrazinopyridazine derivatives from the literature.

Table 1: Physicochemical and Synthesis Data

Compound IDMolecular FormulaYield (%)Melting Point (°C)Reference
7 C₁₆H₁₃ClN₄--[4]
9 C₂₃H₁₆Cl₂N₆50158-160[4]
2f C₁₈H₁₃N₂71202-204.9[5]

Table 2: Biological Activity Data

Compound IDActivity TypeAssay/Cell LineIC₅₀ / MIC (µM)Reference
7c AntihypertensiveSpontaneously Hypertensive Rats4.9 times the activity of dihydralazine[6]
17 AnticancerSH-SY5YInduces G₀/G₁ cell cycle arrest at 10 µM[10]
Various AntimicrobialS. aureus, E. coli, etc.MIC values range from 32-512 µg/mL[14]

Detailed Experimental Protocols

6.1. General Synthesis of a Hydrazinopyridazine Derivative

This protocol is a general representation based on procedures found in the literature.[4]

  • Reaction Setup: A mixture of a 3-chloropyridazine derivative (0.01 mol) and hydrazine hydrate (excess) in a suitable solvent (e.g., ethanol) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is poured into water, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the pure hydrazinopyridazine derivative.

6.2. In Vitro Antihypertensive Activity Screening

The following is a general protocol for assessing the vasorelaxant effects of the synthesized compounds.[15][16]

  • Tissue Preparation: A segment of an artery (e.g., rat aorta) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction Induction: The arterial ring is pre-contracted with a vasoconstrictor agent like phenylephrine or potassium chloride.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Data Recording: The isometric tension of the arterial ring is continuously recorded. The relaxant effect of the compound is expressed as a percentage of the pre-contraction.

  • Data Analysis: Concentration-response curves are plotted, and the EC₅₀ (half-maximal effective concentration) values are calculated.

6.3. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][17]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Test Compound (Various Concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure Absorbance (e.g., at 570 nm) Add_Solvent->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze

Workflow for the in vitro anticancer MTT assay.

6.4. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][18]

Antimicrobial_Susceptibility_Workflow Start Prepare Serial Dilutions of Test Compound in Broth Inoculate Inoculate with Standardized Microbial Suspension Start->Inoculate Incubate Incubate at Appropriate Temperature and Time Inoculate->Incubate Observe Visually Inspect for Microbial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC

Workflow for antimicrobial susceptibility testing (Broth Microdilution).

Conclusion

Substituted hydrazinopyridazines represent a valuable class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. This guide has provided a comprehensive overview of their physicochemical properties, synthetic methodologies, and key biological applications, along with detailed experimental protocols and data summaries to aid researchers in this field. Future work should focus on elucidating the precise mechanisms of action, particularly for their anticancer and antimicrobial effects, to facilitate the rational design of more potent and selective therapeutic agents.

References

Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of 3-Chloro-6-hydrazinopyridazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct mechanistic studies on 3-chloro-6-hydrazinopyridazine are not extensively available in current scientific literature. This guide provides an in-depth analysis of the known biological activities of its closely related derivatives to infer a plausible mechanism of action for the parent compound, which is primarily recognized as a versatile synthetic intermediate.

Core Introduction: A Scaffold for Bioactivity

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal and agricultural chemistry.[1][2] Its pyridazine core, substituted with a reactive chlorine atom and a hydrazine group, makes it an ideal precursor for the synthesis of a diverse array of bioactive molecules.[1] While the direct biological effects of this compound are not well-documented, its derivatives have demonstrated significant pharmacological potential, particularly in oncology and cardiovascular medicine. This guide will focus on the cytotoxic and antihypertensive mechanisms exhibited by these derivatives to provide a comprehensive understanding of the potential biological impact of the this compound scaffold.

Inferred Mechanism of Action: Cytotoxicity via Apoptosis Induction

The most compelling evidence for the biological mechanism of compounds derived from this compound lies in their potential as cytotoxic agents. Studies on a series of 6-chloropyridazin-3-yl hydrazones and their cyclized counterparts, 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazines, have demonstrated potent activity against various cancer cell lines.[5][6] The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death, mediated by the activation of key executioner enzymes.[5][6]

Signaling Pathway: Caspase-3/7 Mediated Apoptosis

The cytotoxic derivatives of this compound have been shown to trigger the intrinsic apoptotic pathway. This culminates in the activation of caspase-3 and caspase-7, which are central to the execution phase of apoptosis. Once activated, these proteases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

cluster_0 Cellular Stress cluster_1 Apoptotic Cascade Hydrazinopyridazine_Derivative Hydrazinopyridazine Derivative Pro_apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax, Bak) Hydrazinopyridazine_Derivative->Pro_apoptotic_Proteins induces Mitochondrion Mitochondrion Pro_apoptotic_Proteins->Mitochondrion act on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome_Formation Caspase_3_7 Caspase-3/7 Activation Apoptosome_Formation->Caspase_3_7 Apoptosis Apoptosis (Cell Death) Caspase_3_7->Apoptosis executes

Figure 1: Inferred apoptotic pathway initiated by hydrazinopyridazine derivatives.

Quantitative Data: Cytotoxic Potency

The efficacy of 6-chloropyridazin-3-yl hydrazone and triazolo[4,3-b]pyridazine derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.[5][6] The data reveals that the cyclized triazolo[4,3-b]pyridazine derivatives generally exhibit greater cytotoxic potency than their hydrazone precursors.

Compound TypeDerivativeCell LineIC50 (µM)
Hydrazone3a-qSB-ALL, NALM-6, MCF-7Generally higher IC50
Triazolo[4,3-b]pyridazine4fSB-ALL~1.64-5.66
Triazolo[4,3-b]pyridazine4fNALM-6~1.14-3.7
Triazolo[4,3-b]pyridazine4jSB-ALL~1.64-5.66
Triazolo[4,3-b]pyridazine4jNALM-6~1.14-3.7
Triazolo[4,3-b]pyridazine4qSB-ALL~1.64-5.66
Triazolo[4,3-b]pyridazine4qNALM-6~1.14-3.7
Reference DrugDoxorubicinSB-ALL0.167

Table 1: Summary of IC50 values for cytotoxic derivatives of this compound. Data extracted from Aggarwal et al. (2019).[5]

Experimental Protocols

Determination of IC50 Values for Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining the IC50 of cytotoxic compounds using a cell viability assay, such as the MTT or WST-8 assay.[4][7]

cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis Cell_Culture 1. Culture cancer cell lines Cell_Plating 2. Seed cells in 96-well plates Cell_Culture->Cell_Plating Compound_Dilution 3. Prepare serial dilutions of test compound Cell_Treatment 4. Treat cells with varying compound concentrations Compound_Dilution->Cell_Treatment Incubation_24_72h 5. Incubate for 24-72 hours Cell_Treatment->Incubation_24_72h Add_Reagent 6. Add viability reagent (e.g., MTT) Incubation_4h 7. Incubate for ~4 hours Add_Reagent->Incubation_4h Add_Solubilizer 8. Add solubilizing agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Measure_Absorbance 9. Measure absorbance with a plate reader Add_Solubilizer->Measure_Absorbance Plot_Data 10. Plot dose-response curve Calculate_IC50 11. Calculate IC50 value Plot_Data->Calculate_IC50

Figure 2: General workflow for determining the IC50 of a cytotoxic compound.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

  • Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add a cell viability reagent (e.g., MTT, WST-8) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[8][9]

Caspase-3/7 Activation Assay

This assay quantifies the activity of caspase-3 and -7, key executioners of apoptosis. Luminescent or fluorescent assays are commonly used.

cluster_0 Cell Preparation cluster_1 Induction of Apoptosis cluster_2 Assay Procedure cluster_3 Analysis Seed_Cells 1. Seed cells in a white-walled 96-well plate Treat_Cells 2. Treat cells with test compound and controls Incubate 3. Incubate for a predetermined time Treat_Cells->Incubate Equilibrate 4. Equilibrate plate and assay reagent to room temperature Add_Reagent 5. Add Caspase-Glo® 3/7 Reagent to each well Equilibrate->Add_Reagent Mix_Incubate 6. Mix and incubate at room temperature Add_Reagent->Mix_Incubate Measure_Luminescence 7. Measure luminescence with a plate reader Mix_Incubate->Measure_Luminescence Analyze_Data 8. Analyze and compare luminescence values

Figure 3: Workflow for a luminescent caspase-3/7 activation assay.

Protocol Steps (based on Promega's Caspase-Glo® 3/7 Assay): [1][3]

  • Cell Plating: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Apoptosis Induction: Treat cells with the test compound at various concentrations and for different durations. Include positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Execution: Add the prepared reagent to each well of the plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.

  • Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of caspase-3/7 activity.

Broader Context: Antihypertensive Potential of Hydrazinopyridazines

Beyond cytotoxicity, the hydrazinopyridazine scaffold is historically associated with antihypertensive activity. The archetypal drug, hydralazine, is a well-known vasodilator.[10] While the precise mechanism of hydralazine is complex and not fully elucidated, it is understood to act directly on vascular smooth muscle to induce relaxation, thereby lowering blood pressure.[10][11] This effect is thought to involve the inhibition of inositol triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation.[10] Some pyridazine derivatives may also exert their effects by modulating the activity of endothelial nitric oxide synthase (eNOS) or by interacting with adrenergic receptors.[12][13]

Conclusion

While the direct mechanism of action of this compound in biological systems remains to be fully characterized, the pronounced and well-documented cytotoxic effects of its derivatives provide a strong basis for an inferred mechanism. The induction of apoptosis via the activation of caspase-3 and -7 is a key pathway through which these compounds exert their anticancer potential. Furthermore, the established antihypertensive properties of the broader hydrazinopyridazine class suggest that derivatives of this compound may also hold promise as cardiovascular agents. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the therapeutic potential of this versatile chemical scaffold and outlining the experimental approaches necessary to further elucidate its biological functions. Future research should aim to investigate the direct biological targets of this compound and its metabolites to build a more complete mechanistic picture.

References

The Pyridazine Core: A Journey from Obscurity to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Pyridazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has evolved from a chemical curiosity to a privileged scaffold in modern medicinal chemistry. Initially synthesized in the late 19th century, its unique physicochemical properties, including a high dipole moment and hydrogen bonding capabilities, have rendered it an attractive moiety for the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of pyridazine-based compounds, detailing seminal synthetic methodologies and the evolution of their therapeutic applications. We delve into the mechanisms of action of key pyridazine-containing drugs, presenting quantitative data from clinical trials and detailed experimental protocols for their synthesis and biological evaluation. This document serves as a critical resource for researchers and professionals engaged in the field of drug discovery and development, offering insights into the rich history and promising future of this versatile heterocyclic core.

Introduction: The Emergence of a Pharmacophore

Though known for over a century, the pyridazine ring system was initially less explored than its isomeric diazines, pyrimidine and pyrazine, primarily due to its rarity in natural products.[1][2] The term "pyridazine" was first coined by Knorr in 1885.[1] However, it was the pioneering work of German chemist Emil Fischer in 1886 that first described the preparation of a pyridazine derivative during his investigations into indole synthesis.[3][4] This was followed by the first synthesis of the unsubstituted parent pyridazine heterocycle by Tauber in 1895.[1]

The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts distinct physicochemical properties, such as a high dipole moment and the capacity for strong hydrogen bonding.[1][5] These characteristics have proven to be advantageous in drug design, influencing properties like solubility, metabolic stability, and target engagement.[5][6] Consequently, the pyridazine scaffold has been incorporated into a diverse range of biologically active molecules, including herbicides and, most notably, a growing number of therapeutic agents.[3][7]

This guide will explore the historical milestones in pyridazine chemistry, from its initial synthesis to its establishment as a key pharmacophore in modern drug discovery. We will examine the development of significant pyridazine-based drugs, focusing on their synthesis, mechanism of action, and clinical significance.

Historical Synthesis of the Pyridazine Core

The early syntheses of pyridazines laid the foundation for the development of a plethora of derivatives with diverse biological activities.

Fischer's Landmark Preparation

In the course of his seminal work on the Fischer indole synthesis in 1886, Emil Fischer inadvertently prepared the first pyridazine derivative. The reaction involved the condensation of phenylhydrazine with levulinic acid.[3][4] While the primary focus of his work was the synthesis of indoles, this serendipitous discovery marked the entry of pyridazines into the realm of organic chemistry.

Tauber's Synthesis of the Parent Heterocycle

The first synthesis of the unsubstituted pyridazine ring was achieved by Tauber in 1895.[1] A common route to the parent heterocycle involves the oxidation of benzocinnoline to pyridazine-3,6-dicarboxylic acid, followed by decarboxylation.[3]

General Synthetic Strategies

Over the years, several versatile methods for the synthesis of pyridazine and its derivatives have been developed. A widely employed strategy involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or γ-ketoacids, with hydrazine or its derivatives.[3][8]

Another common and efficient method for preparing pyridazinones is the condensation of maleic anhydride or its derivatives with hydrazines.[8]

Experimental Protocol: Synthesis of Pyridazine from Maleic Hydrazide

A notable and practical synthesis of the parent pyridazine ring starts from maleic hydrazide. The following protocol provides a general outline of this procedure.

Materials:

  • Maleic hydrazide

  • Phosphoryl chloride (POCl₃)

  • Red phosphorus

  • Hydriodic acid (HI)

  • Sodium hydroxide (NaOH)

  • Appropriate solvents (e.g., toluene, water)

Procedure:

  • Chlorination of Maleic Hydrazide: Maleic hydrazide is treated with phosphoryl chloride (POCl₃) to yield 3,6-dichloropyridazine. This reaction is typically carried out at elevated temperatures.

  • Reductive Dehalogenation: The resulting 3,6-dichloropyridazine is then subjected to reductive dehalogenation to form pyridazine. A common method involves heating with red phosphorus and hydriodic acid.

  • Work-up and Purification: The reaction mixture is cooled and neutralized with a base, such as sodium hydroxide. The crude pyridazine is then extracted with an organic solvent and purified by distillation or chromatography.

Pyridazine-Based Compounds in Modern Medicine

The unique structural and electronic properties of the pyridazine core have led to its incorporation into several successful therapeutic agents. This section details the discovery, mechanism of action, and clinical data for three prominent pyridazine-containing drugs: Minaprine, Relugolix, and Deucravacitinib.

Minaprine: An Early Pyridazine Antidepressant

Minaprine, a 3-aminopyridazine derivative, was developed as a psychotropic agent and used in France for the treatment of depression.[6][9] Although it was later withdrawn from the market due to side effects, its novel mechanism of action set it apart from traditional antidepressants of its time.[6]

Minaprine exhibits a multifaceted pharmacological profile, primarily acting on the serotonin and dopamine systems.[10][11] Its key mechanisms include:

  • Reversible Inhibition of Monoamine Oxidase-A (MAO-A): Minaprine is a reversible inhibitor of MAO-A, the enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin and dopamine. This inhibition leads to increased synaptic availability of these neurotransmitters.[1][2]

  • Serotonin 5-HT2 Receptor Antagonism: It acts as an antagonist at serotonin 5-HT2 receptors.[1][10]

  • Dopamine D1 and D2 Receptor Agonism: Minaprine displays agonist activity at both D1 and D2 dopamine receptors.[1]

Minaprine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Minaprine Minaprine MAO-A MAO-A Minaprine->MAO-A Inhibits SERT SERT Minaprine->SERT Inhibits DAT DAT Minaprine->DAT Inhibits 5HT2R 5-HT2 Receptor Minaprine->5HT2R Antagonizes D1R D1 Receptor Minaprine->D1R Agonist D2R D2 Receptor Minaprine->D2R Agonist Serotonin_pre Serotonin MAO-A->Serotonin_pre Metabolizes Dopamine_pre Dopamine MAO-A->Dopamine_pre Metabolizes Serotonin_syn Serotonin Serotonin_pre->Serotonin_syn Release Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Release Serotonin_syn->SERT Reuptake Serotonin_syn->5HT2R Dopamine_syn->DAT Reuptake Dopamine_syn->D1R Dopamine_syn->D2R Neuronal_Response Altered Neuronal Response 5HT2R->Neuronal_Response D1R->Neuronal_Response D2R->Neuronal_Response

The efficacy of minaprine in treating major depression was evaluated in several clinical trials. The following table summarizes key quantitative findings from these early studies.

Study Comparator Number of Patients Minaprine Dosage Duration Primary Efficacy Endpoint(s) Key Findings
Amsterdam et al. (1989)[4]Placebo190100-400 mg/dayNot SpecifiedNot SpecifiedDemonstrated significant antidepressant action compared to placebo, with the most evident effect at 400 mg/day.
Bohacek et al. (1987)[5]Imipramine104200 mg/day4 weeksHDRS, Zung Self-Rating ScaleShowed comparable efficacy to imipramine, with a potentially more rapid onset of action.
Montgomery et al. (1991)[5]Imipramine112200 mg/day & 300 mg/day6 weeksHDRSThe response rate for minaprine 200 mg/day was similar to imipramine 150 mg/day.

HDRS: Hamilton Depression Rating Scale

The following protocol outlines a general method for assessing the in vitro inhibition of MAO-A by minaprine, based on methods used for similar compounds.[10][12]

Materials:

  • Rat brain mitochondria (as a source of MAO-A)

  • Kynuramine (substrate)

  • Minaprine (test compound)

  • Clorgyline (positive control inhibitor)

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from rat brain tissue using differential centrifugation.

  • Assay Setup: In a 96-well plate, add phosphate buffer, the mitochondrial suspension, and varying concentrations of minaprine or the positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the reaction by adding the substrate, kynuramine.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

  • Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrofluorometer (excitation ~315 nm, emission ~380 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of minaprine and determine the IC₅₀ value by non-linear regression analysis.

MAO_A_Assay_Workflow Start Start Prepare_Reagents Prepare Rat Brain Mitochondria, Buffers, Substrate, and Inhibitors Start->Prepare_Reagents Assay_Plate_Setup Add Mitochondria, Buffer, and Minaprine/Controls to 96-well plate Prepare_Reagents->Assay_Plate_Setup Pre_incubation Pre-incubate at 37°C Assay_Plate_Setup->Pre_incubation Add_Substrate Add Kynuramine to initiate reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Add NaOH to terminate reaction Incubation->Stop_Reaction Measure_Fluorescence Measure Fluorescence of 4-hydroxyquinoline Stop_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Relugolix: An Oral GnRH Receptor Antagonist

Relugolix is a more recent example of a pyridazine-containing drug, representing a significant advancement in androgen deprivation therapy.[4] It is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of advanced prostate cancer and symptoms associated with uterine fibroids.[4][13]

Relugolix exerts its therapeutic effect by competitively binding to and blocking GnRH receptors in the anterior pituitary gland.[4][14] This direct antagonism prevents the binding of endogenous GnRH, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in LH levels leads to a rapid and sustained decrease in testosterone production in men and estrogen production in women.[11][15] A key advantage of Relugolix over GnRH agonists is the avoidance of an initial "testosterone flare."[4]

Relugolix_Mechanism cluster_pituitary Anterior Pituitary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases Pituitary_Gland Pituitary_Gland GnRH_Receptor GnRH Receptor LH_FSH_Release LH & FSH Release GnRH_Receptor->LH_FSH_Release Stimulates Relugolix Relugolix Relugolix->GnRH_Receptor Blocks GnRH->GnRH_Receptor Binds to Testes_Ovaries Testes / Ovaries LH_FSH_Release->Testes_Ovaries Act on Testosterone_Estrogen Testosterone / Estrogen Production Testes_Ovaries->Testosterone_Estrogen

The efficacy of relugolix in achieving and maintaining castration-level testosterone was demonstrated in the pivotal Phase 3 HERO study.[10][16]

Study Comparator Number of Patients Relugolix Dosage Duration Primary Efficacy Endpoint Key Findings
HERO Study[10][17]Leuprolide Acetate934120 mg once daily48 weeksSustained castration rate (testosterone < 50 ng/dL)Relugolix achieved a sustained castration rate of 96.7%, which was superior to leuprolide acetate (88.8%).

The following protocol describes a general method for a competitive radioligand binding assay to determine the affinity of relugolix for the GnRH receptor.[18][19]

Materials:

  • Cell membranes expressing the human GnRH receptor (e.g., from HEK293 cells)

  • Radiolabeled GnRH analog (e.g., ¹²⁵I-labeled GnRH agonist)

  • Relugolix (test compound)

  • Unlabeled GnRH (for non-specific binding determination)

  • Binding buffer (e.g., Tris-HCl with BSA)

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human GnRH receptor.

  • Assay Setup: In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled GnRH analog and varying concentrations of relugolix.

  • Non-specific Binding: Include control tubes with an excess of unlabeled GnRH to determine non-specific binding.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding at each concentration of relugolix and determine the IC₅₀ and Ki values using non-linear regression analysis.

Deucravacitinib: A First-in-Class TYK2 Inhibitor

Deucravacitinib is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[2][20] It is approved for the treatment of moderate-to-severe plaque psoriasis and represents a new class of targeted immunomodulators.[2]

Deucravacitinib has a unique mechanism of action, acting as an allosteric inhibitor of TYK2. It binds to the regulatory pseudokinase domain (JH2) of TYK2, rather than the highly conserved ATP-binding site in the catalytic domain (JH1).[2] This allosteric binding locks TYK2 in an inactive conformation, thereby inhibiting the signaling of key cytokines involved in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons.[20] This high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) is thought to contribute to its favorable safety profile.[20]

Deucravacitinib_Mechanism Cytokine IL-12, IL-23, Type I IFN Receptor Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1/2 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosterically Inhibits pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Regulates

The efficacy of deucravacitinib in plaque psoriasis has been established in the POETYK PSO-1 and PSO-2 phase 3 clinical trials.[19]

Study Comparator(s) Number of Patients Deucravacitinib Dosage Duration Primary Efficacy Endpoint(s) Key Findings
POETYK PSO-1Placebo, Apremilast6666 mg once daily52 weeksPASI 75 and sPGA 0/1 at week 16Deucravacitinib was superior to both placebo and apremilast at week 16.
POETYK PSO-2Placebo, Apremilast10206 mg once daily52 weeksPASI 75 and sPGA 0/1 at week 16Confirmed the superiority of deucravacitinib over placebo and apremilast.

PASI 75: 75% reduction in Psoriasis Area and Severity Index; sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to quantify kinase inhibition. The following is a general protocol for a TYK2 TR-FRET assay.[16]

Materials:

  • Recombinant human TYK2 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Deucravacitinib (test compound)

  • Staurosporine (positive control)

  • Assay buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Stop solution (e.g., EDTA)

  • TR-FRET compatible microplate reader

Procedure:

  • Assay Setup: In a 384-well plate, add assay buffer, deucravacitinib at various concentrations, and the TYK2 enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution containing EDTA.

  • Detection: Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

  • Incubation: Incubate the plate in the dark at room temperature to allow for the development of the FRET signal.

  • Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value for deucravacitinib by fitting the data to a dose-response curve.

TYK2_Assay_Workflow Start Start Prepare_Reagents Prepare TYK2 enzyme, substrate, ATP, buffers, and inhibitors Start->Prepare_Reagents Assay_Plate_Setup Add enzyme and Deucravacitinib to 384-well plate Prepare_Reagents->Assay_Plate_Setup Initiate_Reaction Add ATP and peptide substrate Assay_Plate_Setup->Initiate_Reaction Incubation_1 Incubate at RT Initiate_Reaction->Incubation_1 Stop_Reaction Add Stop Solution (EDTA) Incubation_1->Stop_Reaction Add_Detection_Reagents Add Eu-Ab and SA-APC Stop_Reaction->Add_Detection_Reagents Incubation_2 Incubate in dark at RT Add_Detection_Reagents->Incubation_2 Read_Plate Read TR-FRET signal Incubation_2->Read_Plate Data_Analysis Calculate TR-FRET ratio and IC50 value Read_Plate->Data_Analysis End End Data_Analysis->End

Conclusion and Future Perspectives

The journey of pyridazine-based compounds from their initial, almost accidental, discovery to their current status as key components of innovative medicines is a testament to the power of heterocyclic chemistry in drug discovery. The unique electronic and structural features of the pyridazine core have been successfully exploited to design molecules with diverse and potent biological activities.

The examples of minaprine, relugolix, and deucravacitinib highlight the versatility of the pyridazine scaffold in targeting a wide range of biological pathways, from neurotransmitter systems to hormone receptors and intracellular signaling kinases. The development of these drugs underscores the importance of understanding structure-activity relationships and leveraging specific physicochemical properties to achieve desired therapeutic outcomes.

As our understanding of disease biology continues to grow, so too will the opportunities for designing novel pyridazine-based therapeutics. The continued exploration of this privileged scaffold, coupled with advances in synthetic chemistry and computational drug design, promises to yield a new generation of medicines with improved efficacy, selectivity, and safety profiles. The rich history of the pyridazine core serves as both an inspiration and a valuable guide for future endeavors in the relentless pursuit of new treatments for human diseases.

References

Spectroscopic Profile of 3-Chloro-6-hydrazinopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-6-hydrazinopyridazine, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of direct spectral data for this compound, this document presents data from structurally analogous compounds to provide a reliable estimation of its spectroscopic characteristics. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a schematic for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related molecules. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Pyridazine-H7.0 - 7.5Doublet8.0 - 10.0
Pyridazine-H7.5 - 8.0Doublet8.0 - 10.0
-NH-4.0 - 5.0Broad Singlet-
-NH₂8.0 - 9.0Broad Singlet-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (ppm)
Pyridazine-C (C-Cl)150 - 155
Pyridazine-C (C-N)158 - 163
Pyridazine-CH120 - 125
Pyridazine-CH130 - 135

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Hydrazine)3200 - 3400Medium-Strong, Broad
C=N Stretch (Pyridazine Ring)1580 - 1650Medium
C-Cl Stretch700 - 800Strong
N-N Stretch1000 - 1100Medium
Aromatic C-H Stretch3000 - 3100Medium

Table 4: Predicted Mass Spectrometry Data

Parameter Value
Molecular FormulaC₄H₅ClN₄
Molecular Weight144.56 g/mol
Predicted [M]+ Peak (m/z)144
Predicted [M+2]+ Peak (m/z)146 (approx. 1/3 intensity of [M]+)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This may require a larger sample quantity or a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Apply a few drops of the sample solution onto the surface of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically via a direct insertion probe.

    • Heat the probe to volatilize the sample into the gas phase within the ion source.

  • Ionization:

    • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).

    • This will cause the molecules to ionize, primarily forming a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthesis Workflow

The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with hydrazine.

Synthesis_Workflow reactant1 3,6-Dichloropyridazine reaction_step Nucleophilic Aromatic Substitution reactant1->reaction_step reactant2 Hydrazine Hydrate reactant2->reaction_step product This compound reaction_step->product workup Work-up (Cooling, Filtration, Washing) product->workup final_product Purified Product workup->final_product

Synthesis of this compound.

This workflow illustrates the reaction of 3,6-dichloropyridazine with hydrazine hydrate, which undergoes a nucleophilic aromatic substitution to yield the crude product. Subsequent work-up steps, including cooling, filtration, and washing, are necessary to isolate and purify the final this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6-hydrazinopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Chloro-6-hydrazinopyridazine, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct experimental data, this document outlines established methodologies for determining these crucial parameters and presents expected qualitative solubility in common laboratory solvents, alongside a discussion of its anticipated stability under various conditions.

Physicochemical Properties

This compound is a solid, off-white to pale brown powder with the following key identifiers:

PropertyValue
Molecular Formula C₄H₅ClN₄
Molecular Weight 144.56 g/mol
CAS Number 17284-97-8
Melting Point 137-141 °C

Solubility Profile

Precise quantitative solubility data for this compound in a range of common solvents is not extensively documented in publicly available literature. However, based on the chemical structure, which includes a polar hydrazine group and a pyridazine ring, a qualitative solubility profile can be anticipated. The following table summarizes the expected solubility at ambient temperature. It is strongly recommended that quantitative solubility studies be performed for specific applications.

SolventTypeExpected SolubilityRationale
WaterProtic, PolarSparingly SolubleThe hydrazine and pyridazine moieties can form hydrogen bonds with water, but the overall molecule has nonpolar regions.
MethanolProtic, PolarSolubleThe alcohol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.
EthanolProtic, PolarSolubleSimilar to methanol, ethanol is expected to be a good solvent for this compound.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarVery SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Aprotic, PolarVery SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent.
AcetoneAprotic, PolarModerately SolubleWhile polar, acetone is a weaker solvent than DMSO or DMF for this type of compound.
AcetonitrileAprotic, PolarModerately SolubleAcetonitrile is a polar aprotic solvent, but may be less effective than more polar solvents.
Dichloromethane (DCM)Aprotic, NonpolarSlightly SolubleThe polarity of the molecule will likely limit its solubility in nonpolar solvents.
HexaneAprotic, NonpolarInsolubleThe significant polarity of the compound makes it unlikely to dissolve in highly nonpolar solvents like hexane.

Stability Profile

This compound is generally reported to be stable under normal storage conditions.[1] For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] However, its stability can be influenced by several factors, particularly pH, light, and temperature.

pH Stability: The hydrazine group imparts basic properties to the molecule. In acidic solutions, it is likely to be protonated, forming a more water-soluble salt. Conversely, in strongly basic conditions, the potential for hydrolysis of the chloro group or other degradation pathways may increase.

Thermal Stability: As a solid, the compound is stable at ambient temperatures. The provided melting point of 137-141 °C indicates its thermal stability range in the solid state. Stability in solution at elevated temperatures would need to be determined experimentally.

Photostability: Compounds with aromatic heterocyclic rings can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may lead to decomposition over time. It is advisable to handle and store the compound protected from light.

Experimental Protocols

To obtain precise and reliable data for the solubility and stability of this compound, the following experimental methodologies are recommended.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Stability Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance by separating the intact compound from its potential degradation products.

Methodology:

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions to intentionally induce degradation. This typically includes:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid or a solution at a high temperature.

    • Photodegradation: Exposing a solution to UV light (e.g., 254 nm) and visible light.

  • Chromatographic Conditions Development: Develop an HPLC method (typically reverse-phase) that can effectively separate the parent peak of this compound from all degradation product peaks. This involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Store accurately weighed samples of this compound in appropriate containers under controlled conditions (e.g., 25 °C/60% RH and 40 °C/75% RH for accelerated stability).

  • Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples.

  • Analysis: Analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and any other relevant parameters.

  • Data Evaluation: Evaluate the data to determine the shelf-life and recommended storage conditions for the compound.

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility and stability of this compound.

G cluster_0 Solubility Assessment A Select Solvents B Prepare Supersaturated Solutions A->B C Equilibrate at Constant Temperature B->C D Sample and Filter Supernatant C->D E Quantify by HPLC D->E F Calculate Solubility E->F

Caption: Experimental Workflow for Solubility Determination.

G cluster_1 Stability Assessment SA Develop Stability-Indicating HPLC Method MV Validate HPLC Method (ICH Guidelines) SA->MV FD Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) FD->SA LTS Initiate Long-Term Stability Study MV->LTS AP Analyze Purity at Defined Timepoints LTS->AP DE Determine Shelf-Life and Storage Conditions AP->DE

References

Unlocking the Therapeutic Potential of Pyridazine Derivatives: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the promising therapeutic targets of pyridazine derivatives. This class of heterocyclic compounds has demonstrated a broad spectrum of biological activities, positioning them as a versatile scaffold in modern medicinal chemistry. This document outlines key molecular targets in oncology, inflammation, infectious diseases, and neuroprotection, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique physicochemical properties allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential. These compounds have garnered considerable attention for their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This guide serves as a comprehensive resource, summarizing the current landscape of pyridazine-based drug development and highlighting key molecular targets that are being actively explored.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation and Survival

Pyridazine derivatives have emerged as potent anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, angiogenesis, and DNA repair mechanisms.[3][4]

Key Anticancer Targets:
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[5] Pyridazine-containing compounds have been shown to inhibit the VEGFR-2 signaling pathway, thereby impeding tumor neovascularization.[6]

  • Poly (ADP-ribose) Polymerase (PARP): These enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and cancer cell death.[5][7][8] Several pyridazinone-containing drugs, such as Olaparib and Talazoparib, are potent PARP inhibitors.[9]

  • Tyrosine Kinases: This broad family of enzymes plays a critical role in cell signaling and is often dysregulated in cancer. Pyridazine derivatives have been developed as inhibitors of various tyrosine kinases involved in cancer progression.[9]

Quantitative Data for Anticancer Activity of Pyridazine Derivatives:
Compound/DrugTargetCancer TypeIC50Reference
OlaparibPARPOvarian Cancer0.015 µM[9]
FluzoparibPARPBreast, Ovarian, Gastric Cancer1.46 nM[9]
TalazoparibPARPBreast, Prostate Cancer0.0002 µM[9]
E-7016PARPMelanoma0.04 µM[9]
Compound 5bVEGFR-2Colon Cancer (HCT-116)< Imatinib's IC50[6]
Compound 4bVEGFR-2Breast Cancer (MCF-7)21.2 µM[6]
Compound 4eKinasesBreast Cancer (MCF-7)1-10 µM[10]
Compound 4fKinasesMelanoma (SK-MEL-28)1-10 µM[10]

Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PLCg->RAF Permeability Vascular Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway targeted by pyridazine derivatives.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Pyridazine derivatives have shown significant anti-inflammatory effects by targeting enzymes and signaling pathways that mediate the inflammatory response.[11][12]

Key Anti-inflammatory Targets:
  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[12][13] Many pyridazine derivatives have been developed as selective COX-2 inhibitors, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14][15][16]

  • p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is a central regulator of the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][17]

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[18]

Quantitative Data for Anti-inflammatory Activity of Pyridazine Derivatives:
CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
Compound 3dCOX-20.425 µM-[14]
Compound 3eCOX-20.519 µM-[14]
Compound 4eCOX-20.356 µM-[14]
Compound 3gCOX-243.84 nM11.51[15]
Compound 6aCOX-253.01 nM-[15]
Compound 6bCOX-20.18 µM6.33[16]
Compound 7aCOX-20.05 µM208
Compound 7bCOX-20.06 µM210
Compound 35-LOX2 µM-

Signaling Pathway: p38 MAPK in Inflammation

p38_MAPK_Pathway Stress Stress Stimuli (e.g., LPS, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines mRNA stabilization TranscriptionFactors->Cytokines Gene transcription Pyridazine Pyridazine Derivatives Pyridazine->p38 Inhibits

Caption: The p38 MAPK signaling cascade in inflammatory responses.

Antimicrobial Activity: Combating Infectious Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[19][20]

Key Antimicrobial Targets:
  • Dihydropteroate Synthase (DHPS): An essential enzyme in the bacterial folate biosynthesis pathway.[21] Inhibition of DHPS deprives bacteria of folic acid, which is necessary for DNA and protein synthesis.[1]

  • Other Bacterial Enzymes: Pyridazine derivatives are being investigated for their inhibitory effects on other essential bacterial enzymes.

Quantitative Data for Antimicrobial Activity of Pyridazine Derivatives:
CompoundOrganismMIC (µg/mL)Reference
Compound 10hStaphylococcus aureus16[19]
Compound 8gCandida albicans16[19]
Chloro derivativesE. coli, P. aeruginosa, S. marcescens0.892–3.744[20]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of Pyridazine derivative inoculate Inoculate microtiter plate wells containing compound dilutions prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects: Targeting Neurological Disorders

Pyridazine derivatives are also being explored for their potential in treating neurodegenerative diseases and other neurological conditions.

Key Neuroprotective Targets:
  • Excitatory Amino Acid Transporter 2 (EAAT2): This transporter is crucial for clearing glutamate from the synaptic cleft. Enhancing EAAT2 activity can be neuroprotective by preventing excitotoxicity. Certain pyridazine derivatives have been identified as potent activators of EAAT2.[17]

  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy for Alzheimer's disease.[22]

  • GABA-A Receptors: These are the major inhibitory neurotransmitter receptors in the central nervous system. Modulating GABA-A receptor activity can have anxiolytic and anticonvulsant effects.[8]

Signaling Pathway: GABA-A Receptor

GABAA_Pathway GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Cl_channel Chloride (Cl-) Channel Opening GABA_A->Cl_channel Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Pyridazine Pyridazine Derivatives Pyridazine->GABA_A Modulates

Caption: GABA-A receptor signaling pathway modulated by pyridazine derivatives.

Key Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition by the test compound. The signal can be detected using various methods, such as luminescence (e.g., ADP-Glo™), fluorescence (HTRF®), or ELISA.

COX-1/COX-2 Inhibition Assay

This in vitro assay determines the inhibitory activity and selectivity of compounds against COX-1 and COX-2 enzymes. The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the respective COX isoform. The amount of PGE2 produced is quantified, and the IC50 values for each enzyme are calculated to determine the potency and selectivity of the inhibitor.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. Serial dilutions of the pyridazine derivative are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. After incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[4][14]

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, often based on the Ellman's method, measures the activity of AChE. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[13]

Conclusion

Pyridazine derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to interact with a diverse set of molecular targets in cancer, inflammation, infectious diseases, and neurological disorders underscores their importance in drug discovery and development. This technical guide provides a foundational understanding of the key targets and methodologies used to evaluate these potent molecules, aiming to facilitate further research and innovation in this exciting field. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective pyridazine-based therapeutics.

References

The Versatile Reactivity of the Hydrazine Group in 3-Chloro-6-hydrazinopyridazine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-hydrazinopyridazine is a highly versatile and reactive scaffold that has garnered significant attention in medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the electron-withdrawing pyridazine ring and the nucleophilic hydrazine moiety, make it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth exploration of the reactivity of the hydrazine group in this compound, focusing on its application in the development of novel therapeutic agents. This document details key reaction types, provides experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Core Reactivity of the Hydrazine Group

The synthetic utility of this compound is primarily centered around the nucleophilic character of its hydrazine group. This functionality readily participates in a variety of chemical transformations, leading to the formation of stable, fused, and substituted heterocyclic systems. The principal reactions include the formation of hydrazones (Schiff bases), cyclocondensation reactions, and its influence on nucleophilic substitution at the C3 position.

Formation of Hydrazones (Schiff Bases)

The reaction of this compound with a wide range of aldehydes and ketones is a facile and efficient method for the synthesis of 6-chloropyridazin-3-yl hydrazones. This condensation reaction typically proceeds under mild conditions, often with acid catalysis, and serves as a crucial step in the synthesis of more complex heterocyclic systems, such as triazolo[4,3-b]pyridazines.

dot

Caption: Formation of Hydrazones from this compound.

Experimental Protocol: Synthesis of 6-Chloropyridazin-3-yl Hydrazones

A solution of 3-Chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in a suitable solvent such as ethanol or acetone is prepared. To this, an equimolar amount of the desired aldehyde or ketone is added. The mixture is then refluxed for a period of 15 minutes to several hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield the corresponding hydrazone.[1]

Reactant (Aldehyde/Ketone)SolventReaction TimeYield (%)Reference
AcetoneAcetone15 min (reflux)Not specified[1]
Various aromatic aldehydesAbsolute EthanolNot specifiedNot specified
Cyclocondensation Reactions

The hydrazine moiety of this compound is a key participant in cyclocondensation reactions, which are fundamental to the construction of fused heterocyclic systems. These reactions involve the condensation of the hydrazine group with a difunctional electrophile, followed by an intramolecular cyclization to form a new ring.

The Knorr pyrazole synthesis and related methodologies are readily applicable to this compound for the preparation of 1-(6-chloropyridazin-3-yl)pyrazole derivatives. The reaction with 1,3-dicarbonyl compounds, such as acetylacetone or malondialdehyde, in the presence of an acid catalyst, leads to the formation of the pyrazole ring. These pyrazole-containing compounds have been investigated for their analgesic and other pharmacological activities.

dot

Caption: Synthesis of Pyrazole Derivatives.

Experimental Protocol: Synthesis of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

To a solution of 3-Chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol) in 15 ml of ethanol, malondialdehyde bis(diethyl acetal) (0.327 g, 3.46 mmol) is added dropwise with continuous stirring. A few drops of acetic acid are added as a catalyst, and the solution is refluxed for 2 hours. The reaction progress is monitored by TLC. After completion, the product is precipitated by the addition of water, filtered, and dried.

1,3-Dicarbonyl CompoundCatalystSolventReaction TimeYield (%)Reference
Malondialdehyde bis(diethyl acetal)Acetic AcidEthanol2 hours (reflux)Not specified
AcetylacetoneNot specifiedNot specifiedNot specifiedNot specified

A significant application of this compound is in the synthesis of the triazolo[4,3-b]pyridazine ring system. This is typically achieved through a two-step process: initial formation of a hydrazone, followed by an intramolecular oxidative cyclization. The resulting triazolopyridazine scaffold is a core component of numerous compounds with potent cytotoxic and kinase inhibitory activities.

dot

Caption: Synthesis of Triazolo[4,3-b]pyridazines.

Experimental Protocol: Synthesis of 6-Chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines

The appropriate 6-chloropyridazin-3-yl hydrazone is subjected to intramolecular oxidative cyclization using an oxidizing agent such as iodobenzene diacetate (IBD) or ferric chloride. For example, the hydrazone can be heated under reflux at 80°C in a mixture of ferric chloride and ethanol. The reaction progress is monitored, and upon completion, the product is isolated and purified, often by recrystallization.

Oxidizing AgentSolventTemperature (°C)Yield (%)Reference
Iodobenzene diacetateNot specifiedNot specifiedNot specified[2]
Ferric chlorideEthanol80 (reflux)72 (for a specific derivative)
Nucleophilic Substitution Reactions

The chlorine atom at the C3 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution, a reaction that is often facilitated by the electronic nature of the hydrazine group. This allows for the introduction of a variety of substituents, including amines, which can be crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This compound is reacted with a nucleophile, such as a primary or secondary amine, in a suitable solvent. The reaction may require elevated temperatures and the presence of a base to facilitate the substitution. The product is then isolated and purified using standard techniques.

NucleophileSolventConditionsProductYield (%)Reference
Ammonia waterVarious30-180 °C, 5-26 h3-Amino-6-chloropyridazineHigh[5]
AnilineDMF130 °C, 48 h (with Pd catalyst)3-Anilino-6-chloropyridazine82[6]

Applications in Drug Discovery and Development

Derivatives of this compound have shown significant promise in various therapeutic areas, particularly in oncology. The heterocyclic systems synthesized from this scaffold have been found to interact with key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Inhibition of c-Met and JNK Signaling Pathways

Several triazolo[4,3-b]pyridazine derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as c-Met and Pim-1.[7] Overexpression and activation of c-Met are implicated in the progression of various cancers. Similarly, the c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can contribute to cancer cell survival. Inhibition of these pathways by this compound derivatives represents a promising strategy for cancer therapy.

dot

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates HGF HGF HGF->cMet Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Triazolopyridazine Derivative Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met Signaling Pathway.

dot

JNK_Signaling cluster_stimuli Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cytokines, UV, etc. MAPKKK MAPKKK Stress->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Inhibitor Pyridazine Derivative Inhibitor->JNK Inhibits Apoptosis_Proliferation Apoptosis/Proliferation cJun->Apoptosis_Proliferation

Caption: Inhibition of the JNK Signaling Pathway.

Induction of Apoptosis

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Derivatives of this compound have been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways can be involved, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which ultimately results in cell death.

dot

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3_7 Caspase-3/7 Caspase8->Caspase3_7 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Derivative Triazolopyridazine Derivative Derivative->Caspase3_7 Induces activation

Caption: Induction of Apoptosis via Caspase Activation.

Quantitative Data Summary

The following tables summarize key quantitative data for various reactions and biological activities of this compound derivatives.

Table 1: Reaction Yields for Synthesis of Derivatives

Reaction TypeProduct TypeReagentsYield (%)Reference
Hydrazone FormationHydrazoneAromatic aldehydesNot specified
CyclocondensationPyrazoleMalondialdehyde bis(diethyl acetal)Not specified
Oxidative CyclizationTriazolo[4,3-b]pyridazineHydrazone, FeCl372 (example)
Nucleophilic Substitution3-Amino-6-chloropyridazineAmmonia waterHigh[5]
Nucleophilic Substitution3-Anilino-6-chloropyridazineAniline, Pd catalyst82[6]

Table 2: Biological Activity of Triazolo[4,3-b]pyridazine Derivatives

CompoundTarget Cell LineIC50 (µM)Mechanism of ActionReference
Derivative 4fSB-ALL~1.64-5.66Cytotoxic
Derivative 4jNALM-6~1.14-3.7Cytotoxic
Derivative 4qSB-ALL, NALM-6~1.64-5.66, ~1.14-3.7Cytotoxic, Apoptosis induction (caspase 3/7 activation)
Doxorubicin (control)SB-ALL0.167Cytotoxic
Derivative 4gc-Met0.163 ± 0.01Kinase Inhibition[7]
Derivative 4gPim-10.283 ± 0.01Kinase Inhibition[7]

Conclusion

This compound is a cornerstone building block in the synthesis of a multitude of biologically active heterocyclic compounds. The reactivity of its hydrazine group, particularly in hydrazone formation and subsequent cyclocondensation reactions, provides a robust platform for the generation of diverse chemical libraries. The resulting pyrazole and triazolopyridazine derivatives have demonstrated significant potential as anticancer agents through the inhibition of key signaling pathways and the induction of apoptosis. This guide serves as a foundational resource for chemists and pharmacologists, providing the necessary technical information to further explore and exploit the rich chemistry of this versatile scaffold in the ongoing quest for novel and effective therapeutics.

References

Methodological & Application

Synthesis of 3-Chloro-6-hydrazinopyridazine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 3-Chloro-6-hydrazinopyridazine, a valuable building block in medicinal chemistry and drug development. The described method utilizes the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with hydrazine, offering a reliable route to this key intermediate. This compound serves as a precursor for the synthesis of a variety of bioactive molecules, including potential antimicrobial and antitumor agents.[1] The protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by the hydrazine nucleophile.

  • Reactants: 3,6-Dichloropyridazine, Hydrazine Monohydrate

  • Product: this compound

  • Byproduct: Hydrochloric Acid (neutralized by excess hydrazine or a base)

Experimental Protocol

This protocol is adapted from established synthetic methods.[2]

Materials:

  • 3,6-Dichloropyridazine (C₄H₂Cl₂N₂)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (optional, as a solvent)

Equipment:

  • Round-bottom flask or sealed reaction tube

  • Reflux condenser (if using a solvent at reflux)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a sealed tube, combine 3,6-dichloropyridazine (e.g., 3 g, 20.14 mmol) and hydrazine monohydrate (e.g., 1 g, 20.14 mmol).[2] Alternatively, the reaction can be carried out in a solvent such as ethanol.[3][4]

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain it at this temperature for 5 hours with continuous stirring.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, it can be removed by evaporation under reduced pressure.[2] The resulting crude product can often be used directly in the next step without further purification.[2]

  • Purification (if necessary): If a higher purity is required, the crude product can be recrystallized from a suitable solvent, such as ethanol.[5]

  • Characterization: The final product should be characterized to confirm its identity and purity.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
3,6-DichloropyridazineC₄H₂Cl₂N₂148.981.0
Hydrazine MonohydrateN₂H₄·H₂O50.061.0
This compoundC₄H₅ClN₄144.56-

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Appearance Off-white to pale brown powder[6]
Melting Point 137-141 °C[2]
Molecular Weight 144.56 g/mol [7]
Molecular Formula C₄H₅ClN₄[7]
CAS Number 17284-97-8

Safety Precautions

  • 3,6-Dichloropyridazine: Handle with care as it is a hazardous substance.

  • Hydrazine Monohydrate: Hydrazine is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • This compound: Classified as an irritant. May cause an allergic skin reaction and serious eye damage.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Reactants Reactants: 3,6-Dichloropyridazine Hydrazine Monohydrate Reaction Reaction: - Sealed tube or flask - 80°C, 5 hours Reactants->Reaction Workup Work-up: - Cool to RT - Evaporate solvent (if any) Reaction->Workup Purification Purification (optional): Recrystallization from Ethanol Workup->Purification Product Product: This compound Workup->Product Crude Product Purification->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Components

Logical_Relationship cluster_reactants Starting Materials cluster_process Process cluster_product Final Product DCP 3,6-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution DCP->Reaction Hydrazine Hydrazine Monohydrate Hydrazine->Reaction CHP This compound Reaction->CHP

Caption: Relationship between reactants, process, and product.

References

Application Notes and Protocols: 3-Chloro-6-hydrazinopyridazine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-hydrazinopyridazine is a highly valuable and reactive heterocyclic compound, serving as a key intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a chlorinated pyridazine ring coupled with a reactive hydrazine moiety, makes it an essential precursor in the fields of medicinal chemistry and agrochemical research. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of novel compounds with potential therapeutic and agricultural applications. The pyridazine scaffold is a well-established pharmacophore found in numerous drugs, and derivatives of this compound have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1]

Key Applications

Derivatives synthesized from this compound have demonstrated significant biological activities, including:

  • Anticancer Activity: Many pyridazine derivatives exhibit potent cytotoxic effects against various cancer cell lines. They have been investigated as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) pathways.

  • Antimicrobial Agents: The pyridazine nucleus is a core component of various compounds with antibacterial and antifungal properties.

  • Agrochemicals: This compound serves as a precursor for the development of novel herbicides and pesticides.[1]

  • Material Science: It is also utilized in the formulation of specialized polymers and coatings.[1]

Synthetic Transformations and Protocols

This compound readily undergoes several chemical transformations, allowing for the construction of diverse molecular architectures. The most common reactions involve the hydrazine group, which can act as a nucleophile to form hydrazones, pyrazoles, and triazoles.

Synthesis of Hydrazone Derivatives

The condensation reaction between this compound and various aldehydes or ketones is a straightforward method to introduce molecular diversity. The resulting hydrazones are often biologically active themselves or serve as intermediates for further cyclization reactions.

Experimental Protocol: Synthesis of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine

This protocol is adapted from a published procedure for the synthesis of a similar compound.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.5 g, 3.46 mmol) in acetone.

  • Reaction: Heat the reaction mixture to reflux for 15 minutes.

  • Work-up and Purification: Distill off the unreacted acetone. The crude product can be recrystallized from ethanol to yield colorless needles of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.

Quantitative Data for Selected Hydrazone Derivatives

Compound NameAldehyde/Ketone ReactantYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
3-Chloro-6-[2-(4-chlorobenzylidene)hydrazinyl]-4-phenylpyridazinep-Chlorobenzaldehyde50%158-160IR (cm⁻¹): 3140, 3110 (NH); ¹H-NMR (δ ppm): 4.4 (s, 1H, NH), 6.66 (s, 1H, pyridazine-H), 7.10-8.81 (m, 13H, Ar-H), 8.91 (s, 1H, NH); MS (m/z): 446 (M⁺)[1]

G cluster_reactants Reactants cluster_process Process 3_chloro This compound dissolve Dissolve in Solvent (e.g., Ethanol) 3_chloro->dissolve aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->dissolve reflux Reflux dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Hydrazone Derivative recrystallize->product

Synthetic route tot[1][3]riazolo[4,3-b]pyridazines.

Biological Activity and Signaling Pathways

Pyridazine derivatives have been extensively studied for their potential to modulate key signaling pathways implicated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it a prime target for cancer therapy. Certain pyridazine-based compounds have been identified as potent EGFR inhibitors. [3][4] Cytotoxicity Data of Pyridazine Derivatives as EGFR Inhibitors

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
IXnUO-31 (Renal)0.65[3]
IXgUO-31 (Renal)0.75[3]
IXbUO-31 (Renal)0.82[3]
IXlUO-31 (Renal)0.84[3]
Erlotinib (Reference)UO-31 (Renal)0.95[3]

Simplified EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazine_Inhibitor Pyridazine Derivative (EGFR Inhibitor) Pyridazine_Inhibitor->EGFR

Inhibition of the EGFR signaling pathway by pyridazine derivatives.
JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli and are involved in regulating apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK pathway is associated with various diseases, including cancer. Novel 3,6-disubstituted pyridazine derivatives have been investigated as potential inhibitors of the JNK pathway. [5] Logical Relationship in JNK-mediated Apoptosis

G Stress_Signal Stress Signal JNK JNK Stress_Signal->JNK c_Jun c-Jun JNK->c_Jun Bcl2_family Bcl-2 Family Modulation JNK->Bcl2_family AP1 AP-1 Complex c_Jun->AP1 Apoptosis Apoptosis AP1->Apoptosis Bcl2_family->Apoptosis Pyridazine_Inhibitor Pyridazine Derivative (JNK Inhibitor) Pyridazine_Inhibitor->JNK

Modulation of the JNK signaling pathway leading to apoptosis.

Conclusion

This compound is a cornerstone synthetic intermediate that provides access to a rich diversity of heterocyclic compounds with significant potential in drug discovery and development. The protocols and data presented herein offer a foundational guide for researchers to explore the vast chemical space and biological activities of pyridazine derivatives. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel therapeutic agents.

References

Synthesis of 6-Chloropyridazin-3-yl Hydrazones: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4] Among these, 6-chloropyridazin-3-yl hydrazones have emerged as crucial synthetic intermediates and pharmacologically active agents in their own right. The presence of the reactive hydrazone moiety (=N-NH-) coupled with the electrophilic pyridazine ring makes these compounds versatile precursors for the synthesis of more complex heterocyclic systems, such as triazolopyridazines.[5] Furthermore, the inherent biological activity of the pyridazinyl hydrazone core has been demonstrated, with studies reporting significant cytotoxic effects against various cancer cell lines.[5]

This application note provides a comprehensive, field-proven protocol for the synthesis of 6-chloropyridazin-3-yl hydrazones. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 3-hydrazinyl-6-chloropyridazine, followed by its condensation with a variety of aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the underlying chemical principles, potential challenges, and robust characterization techniques.

Overall Synthetic Scheme

The synthesis of 6-chloropyridazin-3-yl hydrazones is a straightforward yet elegant process that can be divided into two primary stages:

  • Nucleophilic Aromatic Substitution: The initial step involves the reaction of commercially available 3,6-dichloropyridazine with hydrazine hydrate. In this reaction, one of the chlorine atoms on the pyridazine ring is displaced by the hydrazine nucleophile to yield 3-hydrazinyl-6-chloropyridazine.

  • Condensation Reaction: The newly formed 3-hydrazinyl-6-chloropyridazine is then reacted with a selected aldehyde (or ketone) in a condensation reaction to form the desired 6-chloropyridazin-3-yl hydrazone. This reaction is typically catalyzed by a small amount of acid.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Hydrazone Formation cluster_2 Analysis A 3,6-Dichloropyridazine C 3-Hydrazinyl-6-chloropyridazine A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C E 6-Chloropyridazin-3-yl Hydrazone C->E Acid-Catalyzed Condensation D Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

Figure 1: General workflow for the synthesis of 6-chloropyridazin-3-yl hydrazones.

Part 1: Synthesis of 3-Hydrazinyl-6-chloropyridazine

Chemical Principles and Mechanistic Insights

The synthesis of 3-hydrazinyl-6-chloropyridazine from 3,6-dichloropyridazine is a classic example of nucleophilic aromatic substitution (SNA_r). The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles.[6] The reaction proceeds via an addition-elimination mechanism, where the hydrazine molecule adds to the carbon atom bearing a chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex.[7][8] This intermediate is stabilized by the electron-withdrawing nature of the pyridazine ring. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired product.

Nucleophilic_Substitution cluster_0 Mechanism Start 3,6-Dichloropyridazine + Hydrazine Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack Product 3-Hydrazinyl-6-chloropyridazine + HCl Intermediate->Product Elimination of Cl-

Figure 2: Simplified mechanism of nucleophilic aromatic substitution.

Experimental Protocol

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate (80% or higher)

  • Ethanol or Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 equivalent) in a suitable solvent such as ethanol or dioxane.[9]

  • To this solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product, 3-hydrazinyl-6-chloropyridazine, in a vacuum oven. The product is typically obtained as a white to off-white solid.

Part 2: Synthesis of 6-Chloropyridazin-3-yl Hydrazones

Chemical Principles and Mechanistic Insights

The formation of a hydrazone involves the condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[2] The reaction is typically acid-catalyzed. The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The nucleophilic nitrogen of the hydrazine then attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a series of proton transfers and the elimination of a water molecule to yield the C=N double bond of the hydrazone.

Hydrazone_Formation cluster_0 Mechanism Start Hydrazine + Aldehyde + H+ Step1 Protonated Aldehyde Start->Step1 Protonation Step2 Tetrahedral Intermediate Step1->Step2 Nucleophilic Attack Step3 Carbinolamine Step2->Step3 Proton Transfer Product Hydrazone + H2O Step3->Product Dehydration

Figure 3: Simplified mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol

Materials:

  • 3-Hydrazinyl-6-chloropyridazine (from Part 1)

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-hydrazinyl-6-chloropyridazine (1.0 equivalent) in ethanol.

  • To this solution, add the desired aromatic aldehyde (1.0 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or chloroform) to obtain the pure 6-chloropyridazin-3-yl hydrazone.[10]

Data Presentation: Characterization of a Representative Product

The following table summarizes the expected characterization data for a representative product, (E)-N'-(4-nitrobenzylidene)-6-chloropyridazin-3-yl)hydrazide, synthesized from 3-hydrazinyl-6-chloropyridazine and 4-nitrobenzaldehyde.

Analysis Expected Results Reference
Appearance Yellow solid[10]
Yield Typically >80%[5]
Melting Point Dependent on purity, literature values vary[10]
FT-IR (cm⁻¹) ~3200 (N-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1520 & ~1340 (NO₂ stretch)[9][10]
¹H NMR (DMSO-d₆, δ ppm) ~12.0 (s, 1H, NH), ~8.5 (s, 1H, CH=N), ~8.3 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~7.8 (d, 1H, Pyridazine-H), ~7.6 (d, 1H, Pyridazine-H)[4]
¹³C NMR (DMSO-d₆, δ ppm) ~160 (C-Cl), ~158 (C-N), ~148 (C-NO₂), ~145 (CH=N), ~141 (Ar-C), ~130-124 (Ar-CH and Pyridazine-CH)[11]
Mass Spec (m/z) Calculated for C₁₁H₈ClN₅O₂: 277.04. Found: [M+H]⁺ at 278.04[10]

Troubleshooting and Self-Validation

A successful synthesis relies on anticipating and addressing potential issues. The following table outlines common problems and their solutions for this protocol.

Issue Potential Cause Troubleshooting Steps
Low yield of 3-hydrazinyl-6-chloropyridazine Incomplete reaction.- Ensure the reaction is refluxed for the recommended time. - Monitor by TLC until the starting material is consumed.
Formation of bis-hydrazino pyridazine Excess hydrazine used.Use a stoichiometric amount or a slight excess (up to 1.2 equivalents) of hydrazine hydrate.
Low yield of hydrazone Incomplete reaction.- Ensure a catalytic amount of acid is present. - Extend the reflux time and monitor by TLC.
Formation of azine byproduct (R-CH=N-N=CH-R) Reaction of the hydrazone with a second molecule of aldehyde.Add the aldehyde slowly to the solution of the hydrazine. Use a slight excess of the hydrazine.
Product is an oil or does not precipitate Product is highly soluble in the reaction solvent.- Cool the reaction mixture in an ice bath for an extended period. - If precipitation does not occur, remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system.
Impure product after recrystallization Inappropriate recrystallization solvent.- Perform small-scale solubility tests to find a suitable solvent or solvent pair where the product is soluble when hot and insoluble when cold.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 6-chloropyridazin-3-yl hydrazones, a class of compounds with significant potential in drug discovery and development. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently synthesize these valuable molecules for further investigation and application in medicinal chemistry. The versatility of this synthetic route allows for the creation of a diverse library of hydrazone derivatives by simply varying the aldehyde starting material, paving the way for extensive structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for the Synthesis of Triazolo[4,3-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The primary and most extensively documented synthetic route detailed herein commences with the readily available starting material, 3-chloro-6-hydrazinopyridazine. The protocols provided are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. These molecules have garnered considerable attention from medicinal chemists due to their diverse pharmacological properties, which include but are not limited to, anticancer, anti-inflammatory, and antimicrobial activities. The facile synthesis of substituted triazolo[4,3-b]pyridazines is, therefore, a critical aspect of drug discovery programs targeting novel therapeutics.

This application note focuses on the preparation of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazines from this compound. The presence of the chloro substituent at the 6-position provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Pathways

Two primary synthetic strategies for the preparation of triazolo[4,3-b]pyridazines from this compound are presented. The first is a well-established two-step protocol involving the formation of a hydrazone intermediate followed by oxidative cyclization. The second is a potential one-pot cyclocondensation reaction with carboxylic acid derivatives, which offers a more atom-economical approach.

Synthetic_Pathways cluster_0 Two-Step Protocol start This compound hydrazone Hydrazone Intermediate start->hydrazone Aldehyde, Ethanol, Reflux triazolo 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine start->triazolo Carboxylic Acid Derivative, Dehydrating Agent/Catalyst, Heat hydrazone->triazolo Oxidative Cyclization (e.g., Iodobenzene diacetate)

Caption: Synthetic routes to 6-chloro-[1][2][3]triazolo[4,3-b]pyridazines.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Hydrazone Formation and Oxidative Cyclization

This protocol is a reliable and widely cited method for the synthesis of a variety of 3-substituted-6-chloro-[1][2][3]triazolo[4,3-b]pyridazines.

Step 1: Synthesis of 3-Chloro-6-(2-arylidenehydrazinyl)pyridazines (Hydrazone Formation)

Hydrazone_Formation_Workflow reagents Combine: - this compound (1 eq) - Substituted Aldehyde (1 eq) - Ethanol reflux Reflux the mixture for 2-4 hours reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool filter Filter the precipitated solid cool->filter wash Wash the solid with cold ethanol filter->wash dry Dry the product under vacuum wash->dry product Obtain the desired hydrazone dry->product

Caption: Workflow for hydrazone synthesis.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde

  • Absolute Ethanol

  • Standard laboratory glassware

  • Reflux apparatus

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add the desired aldehyde (1.0 eq).

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the corresponding 3-chloro-6-(2-arylidenehydrazinyl)pyridazine.

Step 2: Synthesis of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines (Oxidative Cyclization)

Oxidative_Cyclization_Workflow reagents Suspend Hydrazone (1 eq) in Dichloromethane add_oxidant Add Iodobenzene diacetate (1.1 eq) portion-wise reagents->add_oxidant stir Stir at room temperature for 1-2 hours add_oxidant->stir monitor Monitor reaction progress by TLC stir->monitor workup Quench with sodium thiosulfate solution monitor->workup extract Extract with dichloromethane workup->extract dry Dry the organic layer over sodium sulfate extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Obtain the final triazolo[4,3-b]pyridazine purify->product

Caption: Workflow for oxidative cyclization.

Materials:

  • 3-Chloro-6-(2-arylidenehydrazinyl)pyridazine (from Step 1)

  • Iodobenzene diacetate (IBD)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Column chromatography supplies or recrystallization solvents

Procedure:

  • Suspend the hydrazone (1.0 eq) in dichloromethane.

  • To this suspension, add iodobenzene diacetate (1.1 eq) portion-wise at room temperature with stirring.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine.

Protocol 2: One-Pot Synthesis via Cyclocondensation (Potential Method)

While less documented for this specific transformation, a one-pot synthesis from this compound and a carboxylic acid or its derivative is a theoretically viable and more efficient route. This protocol is based on analogous reactions in heterocyclic chemistry.

Materials:

  • This compound

  • Carboxylic acid, acyl chloride, or orthoester

  • Dehydrating agent (e.g., phosphorus oxychloride, polyphosphoric acid) or catalyst

  • High-boiling point solvent (e.g., xylene, N,N-dimethylformamide)

  • Standard laboratory glassware for high-temperature reactions

Procedure (General Outline):

  • Combine this compound (1.0 eq) and the carboxylic acid derivative (1.0-1.2 eq) in a suitable high-boiling point solvent.

  • Add a dehydrating agent or catalyst (e.g., a few drops of concentrated sulfuric acid, or a stoichiometric amount of a coupling reagent).

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction and pour it into a beaker of ice water or a basic solution to neutralize the catalyst.

  • The precipitated product can be collected by filtration, washed, and dried.

  • Further purification may be required, such as recrystallization or column chromatography.

Note: Optimization of the solvent, catalyst, temperature, and reaction time will be necessary for specific substrates.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines based on the two-step protocol.

Table 1: Reaction Yields for Selected 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines

EntrySubstituent (R)Aldehyde UsedYield (%) of HydrazoneYield (%) of Triazolo[4,3-b]pyridazine
1PhenylBenzaldehyde85-9580-90
24-Chlorophenyl4-Chlorobenzaldehyde88-9682-92
34-Methoxyphenyl4-Methoxybenzaldehyde90-9885-95
44-Nitrophenyl4-Nitrobenzaldehyde82-9078-88
52-ThienylThiophene-2-carboxaldehyde80-8875-85

Table 2: Spectroscopic Data for a Representative Compound: 6-Chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine

Spectroscopic DataObserved Values
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (d, J = 9.6 Hz, 1H), 7.95-7.92 (m, 2H), 7.55-7.52 (m, 3H), 7.20 (d, J = 9.6 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 150.2, 145.8, 142.1, 130.5, 129.2, 128.9, 127.0, 122.5, 118.0
Mass Spectrum (m/z) [M+H]⁺ calculated for C₁₁H₇ClN₄: 231.04; found: 231.1
Melting Point (°C) 198-200

Applications in Drug Development

The 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine core is a versatile scaffold for the development of novel therapeutic agents. The chloro group at the 6-position is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the molecule. This has been successfully exploited in the discovery of potent inhibitors of various kinases and other biological targets implicated in cancer and inflammatory diseases. The synthetic protocols outlined in this document provide a solid foundation for the generation of compound libraries for hit-to-lead optimization in drug discovery programs.

References

Application of 3-Chloro-6-hydrazinopyridazine in Cancer Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Chloro-6-hydrazinopyridazine serves as a crucial starting scaffold for the synthesis of novel anticancer agents. This versatile heterocyclic compound is a key building block in medicinal chemistry, enabling the development of a diverse range of derivatives that exhibit potent and selective anticancer activity. This document provides an in-depth overview of its applications, quantitative data on the efficacy of its derivatives, and detailed protocols for their evaluation.

Introduction to this compound in Oncology

This compound is a pyridazine derivative featuring a reactive hydrazine group and a chlorine atom.[1] These functional groups make it an ideal precursor for synthesizing more complex molecules with therapeutic potential.[1] The pyridazine nucleus itself is a recognized pharmacophore in numerous biologically active compounds, including several clinically approved anticancer drugs.[2] Researchers have successfully utilized this compound to create derivatives that target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and aberrant signaling pathways.[2][3]

Key Applications in Cancer Research

The primary application of this compound in cancer research is as a synthetic intermediate for the development of:

  • Kinase Inhibitors: Many pyridazine derivatives synthesized from this precursor have been shown to inhibit protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2]

  • Apoptosis Inducers: These compounds can trigger programmed cell death in cancer cells, a key mechanism for eliminating malignant cells.[3]

  • Cell Cycle Inhibitors: By arresting the cell cycle, these derivatives can halt the proliferation of cancer cells.[4]

Synthesis of Bioactive Derivatives

A common synthetic route to generate bioactive derivatives involves the reaction of this compound with various aldehydes or ketones to form hydrazones. For example, refluxing 3-Chloro-6-hydrazinylpyridazine with acetone yields 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.[5] Further modifications can be made to the pyridazine ring to explore structure-activity relationships and optimize anticancer efficacy.

Quantitative Efficacy of this compound Derivatives

The anticancer activity of various derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following tables summarize the IC50 values for several classes of compounds derived from pyridazine scaffolds.

Table 1: IC50 Values of 3,6-Disubstituted Pyridazine Derivatives against Breast Cancer Cell Lines [2]

CompoundT-47D (μM)MDA-MB-231 (μM)
11b 1.37 ± 0.04> 40
11d 3.21 ± 0.102.18 ± 0.07
11e 2.62 ± 0.084.11 ± 0.13
11f 1.94 ± 0.063.56 ± 0.11
11h 1.60 ± 0.052.44 ± 0.08
11i 0.43 ± 0.013.12 ± 0.10
11l 1.57 ± 0.051.30 ± 0.04
11m 0.43 ± 0.010.99 ± 0.03
11n 4.33 ± 0.142.94 ± 0.09

Table 2: IC50 Values of Hydrazide-Hydrazone Derivatives against Various Cancer Cell Lines [3]

CompoundPC-3 (Prostate) (μM)MCF-7 (Breast) (μM)HT-29 (Colon) (μM)
3h 1.322.991.71

Table 3: IC50 Values of Quinoline-Based Dihydrazone Derivatives against Various Cancer Cell Lines [6]

CompoundBGC-823 (Gastric) (μM)BEL-7402 (Hepatoma) (μM)MCF-7 (Breast) (μM)A549 (Lung) (μM)
3a 10.359.878.1612.54
3b 8.238.957.01610.23
3c 7.988.127.059.88
3d 15.6918.3212.3621.45

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound (derivatives of this compound) in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[10]

  • Flow cytometer

Procedure:

  • Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Protocol 3: Apoptosis Detection by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[11][12]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) and wash once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the ability of a compound to inhibit a specific protein kinase.[13][14]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound (derivatives of this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • In a multi-well plate, add the test compound, the purified kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).[14]

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, and then a second reagent converts the generated ADP back to ATP, which is quantified via a luciferase-based reaction.[13]

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[13]

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway targeted by pyridazine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) start This compound synthesis Reaction with Aldehyde/Ketone start->synthesis Precursor derivative Pyridazine Derivative Library synthesis->derivative Yields cell_culture Cancer Cell Lines derivative->cell_culture Treatment kinase Kinase Assay derivative->kinase Direct Inhibition mtt MTT Assay cell_culture->mtt Cell Viability apoptosis Annexin V Assay cell_culture->apoptosis Apoptosis Induction cell_cycle Cell Cycle Analysis cell_culture->cell_cycle Cell Cycle Arrest ic50 IC50 Determination mtt->ic50 apoptosis->ic50 cell_cycle->ic50 kinase->ic50 animal_model Xenograft Model ic50->animal_model Lead Compound Selection efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: General workflow for the development of anticancer agents from this compound.

kinase_pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridazine Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a pyridazine-based kinase inhibitor.

apoptosis_flow cluster_results Cell Populations start Cell Population stain Stain with Annexin V-FITC & PI start->stain facs Flow Cytometry Analysis stain->facs live Live (Annexin V-, PI-) facs->live early Early Apoptotic (Annexin V+, PI-) facs->early late Late Apoptotic/Necrotic (Annexin V+, PI+) facs->late

Caption: Logical workflow for apoptosis detection using Annexin V and Propidium Iodide staining.

References

Application Notes and Protocols for the Use of 3-Chloro-6-hydrazinopyridazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-chloro-6-hydrazinopyridazine as a key building block in the development of novel agrochemicals. The following sections detail its application in the synthesis of herbicides, insecticides, and fungicides, supported by experimental protocols, quantitative data, and mechanistic diagrams.

Introduction

This compound is a versatile heterocyclic intermediate widely employed in the synthesis of a variety of biologically active compounds.[1] Its reactive hydrazinyl group and the presence of a chlorine atom make it an ideal scaffold for the construction of diverse molecular architectures with potent agrochemical properties. This document outlines key synthetic transformations and the biological evaluation of the resulting pyridazine and pyridazinone derivatives.

Synthesis of Agrochemical Scaffolds

The primary use of this compound in agrochemical synthesis involves two main reaction pathways:

  • Formation of Hydrazones: The hydrazinyl moiety readily condenses with various aldehydes and ketones to form stable hydrazone derivatives. This pathway is extensively used for the synthesis of insecticidal compounds.

  • Cyclocondensation Reactions: Reaction with β-ketoesters or other dicarbonyl compounds leads to the formation of pyridazinone rings, a common core structure in many herbicides.

  • Formation of Fused Heterocycles: The hydrazine group can also be utilized to construct fused heterocyclic systems, such as triazolopyridazines, which have shown promise as fungicidal agents.

The following diagram illustrates the general synthetic pathways starting from this compound.

Agrochemical_Synthesis_Pathways cluster_insecticides Insecticides cluster_herbicides Herbicides cluster_fungicides Fungicides start This compound aldehyde Aldehydes/Ketones start->aldehyde Reaction with ketoester β-Ketoesters start->ketoester Reaction with cyclizing_agent Cyclizing Agents (e.g., Orthoesters) start->cyclizing_agent Reaction with hydrazone Hydrazone Derivatives aldehyde->hydrazone Condensation pyridazinone Pyridazinone Derivatives ketoester->pyridazinone Cyclocondensation triazolopyridazine Triazolopyridazine Derivatives cyclizing_agent->triazolopyridazine Cyclization

Caption: General synthetic routes for agrochemicals from this compound.

Application in Insecticide Synthesis

The formation of hydrazones from this compound is a key strategy for developing new insecticides. The resulting N-substituted hydrazones have shown significant activity against various pests, including aphids.[2]

Experimental Protocol: Synthesis of 6-chloropyridazin-3-yl hydrazones

A general procedure for the synthesis of 6-chloropyridazin-3-yl hydrazones involves the condensation of this compound with a substituted aldehyde.[3]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Add the desired substituted aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazone derivative.

The following diagram outlines the experimental workflow for the synthesis of insecticidal hydrazones.

Hydrazone_Synthesis_Workflow start Start dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter_wash Filter, Wash with Cold Ethanol, and Dry cool->filter_wash product Pure Hydrazone Product filter_wash->product

Caption: Workflow for the synthesis of insecticidal hydrazones.

Quantitative Data for Synthesized Insecticidal Hydrazones
Compound IDSubstituent (Aldehyde)Yield (%)m.p. (°C)¹H NMR (δ, ppm)Ref.
3a Benzaldehyde85198-2007.40-7.90 (m, 5H, Ar-H), 8.15 (s, 1H, N=CH), 7.65 (d, 1H, pyridazine-H), 8.05 (d, 1H, pyridazine-H), 11.5 (s, 1H, NH)[3]
3b 4-Chlorobenzaldehyde92235-2377.45 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 8.10 (s, 1H, N=CH), 7.70 (d, 1H, pyridazine-H), 8.10 (d, 1H, pyridazine-H), 11.6 (s, 1H, NH)[3]
3c 4-Nitrobenzaldehyde90280-2828.00 (d, 2H, Ar-H), 8.30 (d, 2H, Ar-H), 8.25 (s, 1H, N=CH), 7.75 (d, 1H, pyridazine-H), 8.15 (d, 1H, pyridazine-H), 11.8 (s, 1H, NH)[3]

Application in Herbicide Synthesis

Pyridazinone derivatives are a well-established class of herbicides.[4] The cyclocondensation of this compound with β-ketoesters provides a straightforward route to these valuable agrochemicals.

Experimental Protocol: Synthesis of 6-chloropyridazin-3-one Derivatives

The synthesis of 6-chloropyridazin-3-one derivatives can be achieved by reacting 3,6-dichloropyridazine with a substituted phenol, followed by hydrolysis. Although this protocol does not start directly from this compound, it leads to a related class of herbicidal compounds and illustrates the importance of the chlorinated pyridazine core.[1]

  • Condensation: Dissolve 3,6-dichloropyridazine (1.0 eq) and a substituted phenol (1.0 eq) in a suitable solvent like acetone. Add potassium carbonate (1.5 eq) and reflux the mixture for 8-12 hours. After cooling, filter the mixture and evaporate the solvent. Purify the residue by column chromatography to obtain the 3-aryloxy-6-chloropyridazine.

  • Hydrolysis (for pyridazinone formation): A general method involves heating a 6-chloro-pyridazine derivative in an acidic medium. For instance, refluxing 6-chloro-2H-pyridazin-3-one can be achieved by heating 3,6-dichloropyridazine in a mixture of acetic acid and water.[5]

The logical relationship for the synthesis of pyridazinone herbicides is depicted below.

Pyridazinone_Synthesis_Logic start 3,6-Dichloropyridazine condensation Condensation start->condensation phenol Substituted Phenol phenol->condensation intermediate 3-Aryloxy-6-chloropyridazine condensation->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Pyridazinone Herbicide hydrolysis->product

Caption: Logical steps for pyridazinone herbicide synthesis.

Quantitative Data for Synthesized Herbicidal Pyridazinones
Compound IDR (Substituent)Yield (%)m.p. (°C)Herbicidal Activity (Inhibition % @ 100 µg/mL)Ref.
III3 2,4-Cl₂-PhO-85118-12095.7% against Echinochloa crus-galli[1]
III8 4-CF₃-PhO-82105-10796.1% against Echinochloa crus-galli[1]
IV2 2-F-4-Cl-PhO-8898-10091.2% against Echinochloa crus-galli[1]

Application in Fungicide Synthesis

The versatile reactivity of this compound also allows for the synthesis of fused heterocyclic systems with potential fungicidal activity. A prominent example is the synthesis of 6-chloro-[2][3][6]triazolo[4,3-b]pyridazine derivatives.

Experimental Protocol: Synthesis of 6-chloro-3-substituted-[2][3][6]triazolo[4,3-b]pyridazines

This synthesis is a two-step process starting with the formation of a hydrazone, followed by an oxidative cyclization.[3]

  • Hydrazone Formation: Follow the protocol for the synthesis of 6-chloropyridazin-3-yl hydrazones as described in the insecticide section.

  • Oxidative Cyclization:

    • Dissolve the synthesized hydrazone (1.0 eq) in dichloromethane.

    • Add iodobenzene diacetate (IBA) (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the triazolopyridazine derivative.

The workflow for the synthesis of these potential fungicides is shown below.

Fungicide_Synthesis_Workflow start Start hydrazone_formation Synthesize Hydrazone (as per insecticide protocol) start->hydrazone_formation dissolve_hydrazone Dissolve Hydrazone in Dichloromethane hydrazone_formation->dissolve_hydrazone add_iba Add Iodobenzene Diacetate (IBA) dissolve_hydrazone->add_iba stir Stir at Room Temperature add_iba->stir workup Aqueous Workup and Extraction stir->workup Reaction Complete purify Column Chromatography workup->purify product Pure Triazolopyridazine Product purify->product

Caption: Workflow for the synthesis of fungicidal triazolopyridazines.

Quantitative Data for Synthesized Fungicidal Triazolopyridazines
Compound IDSubstituentYield (%)m.p. (°C)¹³C NMR (δ, ppm)Ref.
4b 4-Chlorophenyl80220-222155.2, 147.8, 145.1, 136.2, 130.5, 129.8, 128.9, 122.5[3]
4f 2,4-Dichlorophenyl82210-212154.8, 148.1, 145.5, 137.1, 134.5, 131.2, 130.1, 128.5, 127.9, 122.8[3]
4j 4-Nitrophenyl78>300154.5, 148.5, 147.2, 145.8, 135.5, 130.2, 124.5, 122.9[3]

Note: The biological activity data for these specific triazolopyridazines as fungicides is not detailed in the provided reference, which focuses on their cytotoxic activity. However, the triazolopyridazine scaffold is a known fungicidal pharmacophore.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of agrochemicals. Its utility in preparing potent insecticides, herbicides, and fungicides through straightforward and efficient synthetic routes makes it a molecule of significant interest to researchers in the field of crop protection. The protocols and data presented herein provide a solid foundation for further exploration and development of novel agrochemical candidates based on the pyridazine scaffold.

References

Application Notes and Protocols for the Characterization of 3-Chloro-6-hydrazinopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-hydrazinopyridazine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their versatile scaffold is a key component in the development of various therapeutic agents. Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these molecules, ensuring their quality, stability, and safety. These application notes provide detailed protocols for the characterization of this compound derivatives using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Methods Overview

A comparative summary of the primary analytical techniques used for the characterization of this compound derivatives is presented below.

Technique Information Obtained Sample Requirements Key Advantages
HPLC Purity assessment, quantification, separation of isomers and impurities.Solution (typically in mobile phase)High resolution, sensitivity, and reproducibility for quantitative analysis.
NMR Unambiguous structure elucidation, confirmation of functional groups, stereochemistry.5-25 mg dissolved in 0.6-0.7 mL of deuterated solvent.[1]Provides detailed structural information.
FTIR Identification of functional groups.Solid (as KBr pellet or ATR), liquid (as thin film).Fast, non-destructive, and requires minimal sample preparation.
MS Molecular weight determination, elemental composition (HRMS), structural fragmentation patterns.Volatilized sample (GC-MS) or ionized solution (LC-MS).High sensitivity, provides molecular weight and formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and quantifying this compound derivatives. A reverse-phase method is commonly employed for this purpose.[2]

Experimental Protocol: Reverse-Phase HPLC Analysis

1. Objective: To separate and quantify this compound and its related impurities.

2. Materials:

  • HPLC system with a UV detector
  • Newcrom R1 column or equivalent C18 column
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid or Formic acid (for MS compatibility)[2]
  • Reference standards of this compound and known impurities

3. Chromatographic Conditions:

Parameter Condition
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid or Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
  • Quantify the compound by creating a calibration curve using reference standards of known concentrations.

Quantitative Data Summary

The following table presents example data for the HPLC analysis of a synthesized batch of a this compound derivative.

Compound Retention Time (min) Area (%) LOD (ppm) LOQ (ppm)
Impurity 13.20.150.1260.266
This compound Derivative5.899.75--
Impurity 27.10.10--

LOD and LOQ values are hypothetical and based on similar analyses of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR Analysis

1. Objective: To confirm the chemical structure of a this compound derivative.

2. Materials:

  • NMR spectrometer (300 MHz or higher)
  • High-quality NMR tubes
  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
  • Internal standard (e.g., Tetramethylsilane - TMS)

3. Sample Preparation: [1][3]

  • Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1][3]
  • Transfer the solution to an NMR tube.
  • Add a small amount of TMS as an internal standard if the solvent does not provide a reference signal.

4. Data Acquisition:

  • Acquire a ¹H NMR spectrum.
  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in signal assignment.[3]

5. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons and carbons in the molecule.

Example ¹H and ¹³C NMR Data

The following table summarizes typical chemical shifts for a hypothetical 3-chloro-6-(substituted-hydrazino)pyridazine derivative.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridazine H-47.2 - 7.5 (d)125 - 130
Pyridazine H-56.8 - 7.1 (d)115 - 120
Hydrazino N-H8.5 - 9.5 (s, br)-
Hydrazino N-H₂4.5 - 5.5 (s, br)-
Substituent ProtonsVaries with substituentVaries with substituent
Pyridazine C-3-150 - 155
Pyridazine C-6-158 - 162

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in this compound derivatives.

Experimental Protocol: FTIR Analysis

1. Objective: To identify the characteristic functional groups of a this compound derivative.

2. Materials:

  • FTIR spectrometer with an ATR or transmission accessory
  • Potassium bromide (KBr, IR grade) for pellet preparation
  • Agate mortar and pestle
  • Pellet press

3. Sample Preparation (select one method):

  • KBr Pellet Method:
  • Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[4]
  • Place the mixture into a pellet die and apply pressure to form a transparent pellet.[4]
  • Attenuated Total Reflectance (ATR) Method:
  • Place a small amount of the solid sample directly onto the ATR crystal.
  • Apply pressure to ensure good contact between the sample and the crystal.[4]

4. Data Acquisition:

  • Place the prepared sample in the FTIR instrument.
  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

5. Data Analysis:

  • Identify the characteristic absorption bands and assign them to specific functional groups (e.g., N-H, C=N, C-Cl).

Characteristic FTIR Absorption Bands
Functional Group Characteristic Absorption Range (cm⁻¹)
N-H stretch (hydrazine)3200 - 3400
C-H stretch (aromatic)3000 - 3100
C=N stretch (pyridazine ring)1550 - 1650
N-H bend (hydrazine)1500 - 1600
C-Cl stretch600 - 800

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound derivatives, which aids in structural confirmation and impurity identification.

Experimental Protocol: LC-MS Analysis

1. Objective: To determine the molecular weight and obtain fragmentation data for a this compound derivative.

2. Materials:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
  • HPLC system and column as described in the HPLC section.
  • Mobile phase compatible with MS (e.g., using formic acid instead of phosphoric acid).

3. LC-MS Conditions:

  • Use the HPLC conditions described previously, ensuring the mobile phase is MS-compatible.
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Mass Range: m/z 50-1000
  • Data Acquisition: Full scan MS and data-dependent MS/MS.

4. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, using an MS-compatible mobile phase as the diluent.

5. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).
  • For high-resolution MS (HRMS), calculate the elemental composition from the accurate mass.
  • Analyze the MS/MS fragmentation pattern to identify characteristic fragment ions, which can help to confirm the structure.

Example Mass Spectrometry Data
Compound Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compoundESI+145.03110.0 (loss of NH₂NH), 79.0 (loss of Cl, NH₂NH)
Derivative AESI+250.10Varies with substituent structure
Derivative BESI+312.15Varies with substituent structure

Visualizations

Logical Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized this compound derivative.

G Figure 1. General Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC TLC Monitoring Purification->TLC In-process check HPLC HPLC (Purity & Quantification) Purification->HPLC NMR NMR (Structure Elucidation) Purification->NMR FTIR FTIR (Functional Groups) Purification->FTIR MS MS (Molecular Weight) Purification->MS Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

Caption: A logical workflow for the synthesis and analytical characterization of this compound derivatives.

Signaling Pathway Inhibition by Pyridazine Derivatives

Pyridazine and pyridazinone derivatives have been shown to exhibit anti-inflammatory effects by targeting key signaling pathways, including those of Thromboxane A2 (TxA2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[5] The following diagram illustrates the points of intervention for these compounds.

G Figure 2. Anti-inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX TNFR TNF Receptor (TNFR) TRADD TRADD TNFR->TRADD IL6R IL-6 Receptor (IL-6R) JAK JAK IL6R->JAK PGH2 Prostaglandin H2 TXAS TXA Synthase PGH2->TXAS TXA2 Thromboxane A2 Inflammation Inflammatory Response TXA2->Inflammation TRAF2 TRAF2 TRADD->TRAF2 NFkB NF-κB TRAF2->NFkB STAT3 STAT3 JAK->STAT3 STAT3->Inflammation NFkB->Inflammation COX->PGH2 TXAS->TXA2 TNF TNF-α TNF->TNFR IL6 IL-6 IL6->IL6R Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->IL6R Disrupts Signaling Pyridazine_Derivative->COX Pyridazine_Derivative->TXAS Pyridazine_Derivative->TNF Inhibits Release G Figure 3. Metabolite ID Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Incubation In Vitro Incubation (e.g., Liver Microsomes) Extraction Sample Extraction (e.g., Protein Precipitation) Incubation->Extraction LC_Separation LC Separation Extraction->LC_Separation Full_Scan_MS Full Scan MS (Parent Drug & Metabolites) LC_Separation->Full_Scan_MS MS_MS Data-Dependent MS/MS (Fragmentation) Full_Scan_MS->MS_MS Data_Processing Data Processing & Peak Detection MS_MS->Data_Processing Metabolite_Prediction In Silico Metabolite Prediction Metabolite_Prediction->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

References

Application Notes and Protocols for the Synthesis of Bioactive Hydrazones from 3-Chloro-6-hydrazinopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-6-hydrazinopyridazine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. Its reaction with various aldehydes yields hydrazone derivatives, a class of compounds recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed experimental procedures for the synthesis of these hydrazones, a comprehensive table of quantitative data for a selection of derivatives, and an overview of a key signaling pathway implicated in their anticancer mechanism of action. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Reaction Overview

The fundamental reaction involves the condensation of the hydrazine moiety of this compound with the carbonyl group of an aldehyde. This reaction typically proceeds under mild conditions, often with acid catalysis, to form a stable C=N bond, yielding the corresponding hydrazone. The general reaction scheme is depicted below:

Experimental Protocols

Two primary protocols are presented here, a conventional reflux method and a mechanochemical grinding method, showcasing the versatility of this transformation.

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a general method for the synthesis of 3-chloro-6-(2-(arylmethylene)hydrazinyl)pyridazines in solution.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde (e.g., p-chlorobenzaldehyde, vanillin, acetaldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heat source

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the desired aldehyde (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure hydrazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Mechanochemical Synthesis via Grinding

This protocol offers an environmentally friendly, solvent-free alternative for the synthesis of hydrazones.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ball mill or mortar and pestle

  • Spatula

Procedure:

  • Place this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in a milling jar or a mortar.

  • Grind the mixture at room temperature for 30-60 minutes. Reaction progress can be monitored by taking small aliquots for TLC analysis.

  • Upon completion of the reaction, the resulting solid product is typically of high purity.

  • If necessary, the product can be further purified by washing with a small amount of a suitable solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

  • Dry the product to obtain the pure hydrazone.

  • Characterize the product using standard analytical techniques as described in Protocol 1.

Data Presentation

The following table summarizes the quantitative data for a selection of synthesized 3-chloro-6-(2-(arylmethylene)hydrazinyl)pyridazine derivatives.

Aldehyde ReactantProduct Structure (R-group)Yield (%)M.p. (°C)¹H NMR (δ ppm, DMSO-d₆)Key IR Bands (cm⁻¹)MS (m/z)
p-Chlorobenzaldehyde4-Cl-C₆H₄50158-1604.4 (s, 1H, NH), 6.66 (s, 1H, pyridazine-H), 7.10-8.81 (m, 8H, Ar-H), 8.91 (s, 1H, NH)[1]3140, 3110 (N-H)446 (M⁺), 448 (M⁺+2), 450 (M⁺+4)[1]
Acetone(CH₃)₂C-----
Vanillin (4-hydroxy-3-methoxybenzaldehyde)4-OH-3-MeO-C₆H₃>90230-2323.84 (s, 3H, OCH₃), 6.90-7.95 (m, 5H, Ar-H & pyridazine-H), 8.30 (s, 1H, CH=N), 9.75 (s, 1H, OH), 11.60 (s, 1H, NH)3450 (O-H), 3200 (N-H), 1610 (C=N)294 (M⁺)
BenzaldehydeC₆H₅~95188-1907.40-8.00 (m, 7H, Ar-H & pyridazine-H), 8.45 (s, 1H, CH=N), 11.70 (s, 1H, NH)3210 (N-H), 1605 (C=N)244 (M⁺)
4-Nitrobenzaldehyde4-NO₂-C₆H₄~92268-2707.90-8.40 (m, 6H, Ar-H & pyridazine-H), 8.55 (s, 1H, CH=N), 11.95 (s, 1H, NH)3200 (N-H), 1595 (C=N), 1510, 1340 (NO₂)289 (M⁺)

Note: '-' indicates data not available in the searched literature.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 3-chloro-6-(2-(arylmethylene)hydrazinyl)pyridazine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization start Starting Materials (this compound & Aldehyde) reaction Condensation Reaction (Reflux or Grinding) start->reaction 1. Mix & React filtration Filtration reaction->filtration Cool & Precipitate recrystallization Recrystallization filtration->recrystallization 2. Isolate Crude drying Drying recrystallization->drying 3. Purify analysis Spectroscopic Analysis (NMR, IR, MS) & M.p. Determination drying->analysis 4. Analyze Pure Product

Caption: General workflow for the synthesis and characterization of hydrazone derivatives.

Signaling Pathway Diagram: VEGFR-2 Inhibition

Many pyridazine derivatives exhibit anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The diagram below illustrates a simplified VEGFR-2 signaling cascade and the putative point of inhibition by the synthesized hydrazone derivatives.

vegfr2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Inhibitor Pyridazine Hydrazone Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway and inhibition by pyridazine hydrazones.

References

Application Notes and Protocols: 3-Chloro-6-hydrazinopyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-hydrazinopyridazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique chemical structure of the pyridazine core, featuring a chlorinated position for further functionalization and a reactive hydrazine group, makes it an attractive scaffold for the development of novel therapeutic agents. These derivatives have shown promise in targeting key signaling pathways implicated in various diseases, such as those involving Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK).[1] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and development of this compound derivatives.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them valuable candidates for drug discovery programs.

  • Anticancer Activity: Many pyridazine derivatives have been synthesized and evaluated for their potential as anticancer agents.[2] They have been shown to target critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and JNK pathways.[1] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

  • Anti-inflammatory Activity: Certain pyridazine and pyridazinone derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3][4] This selectivity for COX-2 suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • Antimicrobial and Antifungal Activity: The pyridazine scaffold has been explored for the development of new anti-infective agents. Various substituted derivatives have shown promising activity against a range of bacterial and fungal strains.[1]

  • Central Nervous System (CNS) Activity: Some pyridazine derivatives have been found to be active in the central nervous system, with potential applications in neurodegenerative diseases by modulating pathways like the Phospholipase D (PLD) signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives from various studies.

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
5b HCT-116 (Colon)Cytotoxicity<10[5]
4e MCF-7 (Breast)Cytotoxicity1 - 10[6][7]
4f SK-MEL-28 (Melanoma)Cytotoxicity1 - 10[6][7]
11c HepG2 (Liver)Cytotoxicity7.43[8]
11c MCF-7 (Breast)Cytotoxicity4.37[8]
7b HepG2 (Liver)Cytotoxicity10.20[8]
7b MCF-7 (Breast)Cytotoxicity7.39[8]

Table 2: Anti-inflammatory Activity of Pyridazine Derivatives

CompoundEnzyme/TargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5a COX-2In vitro inhibition0.7716.70[3]
5f COX-2In vitro inhibition1.8913.38[3]
4c COX-2In vitro inhibition0.26-[4]
6b COX-2In vitro inhibition0.186.33[4]
Celecoxib COX-2In vitro inhibition0.3537.03[3]
Indomethacin COX-1/COX-2In vitro inhibition0.42 (COX-2)0.50[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

EGFR_JNK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS Ras EGFR->RAS Activates MKK4_7 MKK4/7 EGFR->MKK4_7 Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Pyridazine Pyridazine Derivative Pyridazine->EGFR Inhibits Pyridazine->JNK Inhibits Apoptosis Apoptosis cJun->Apoptosis EGF EGF EGF->EGFR

Caption: EGFR and JNK Signaling Pathway Inhibition.

experimental_workflow start Start: 3-chloro-6- hydrazinopyridazine synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Assays (Cytotoxicity, Kinase Inhibition) purification->in_vitro data_analysis Data Analysis (IC50 determination) in_vitro->data_analysis in_vivo In Vivo Studies (Tumor models) data_analysis->in_vivo Promising Candidates lead_optimization Lead Optimization data_analysis->lead_optimization in_vivo->lead_optimization

References

One-Pot Synthesis of Pyridazine Derivatives Using 3-Chloro-6-hydrazinopyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the one-pot synthesis of various pyridazine derivatives utilizing the versatile starting material, 3-chloro-6-hydrazinopyridazine. The methodologies outlined herein are intended to serve as a practical guide for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction

Pyridazine and its fused heterocyclic derivatives are a prominent class of nitrogen-containing compounds that have garnered significant attention in the field of medicinal chemistry. Their inherent structural features allow for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The starting material, this compound, is a key building block for the synthesis of these valuable molecules due to its reactive hydrazine and chloro moieties, which enable diverse chemical transformations. This document focuses on one-pot synthetic strategies, which offer advantages such as reduced reaction times, higher yields, and improved operational efficiency.

Application 1: Synthesis of Pyridazinyl Hydrazones

A straightforward and efficient one-pot reaction to synthesize pyridazinyl hydrazones involves the condensation of this compound with various carbonyl compounds. These hydrazones are valuable intermediates for the synthesis of more complex heterocyclic systems.

Experimental Protocol: Synthesis of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine

This protocol is adapted from the synthesis of related compounds.[1][2]

Materials:

  • This compound (1.0 eq)

  • Acetone (solvent and reactant)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve this compound (0.5 g, 3.46 mmol) in acetone.

  • Reflux the reaction mixture for 15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, distill off the excess acetone under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield colorless needles of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.

Quantitative Data
Compound NameStarting MaterialReagentSolventReaction TimeYieldMelting Point (°C)Reference
3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazineThis compoundAcetoneAcetone15 min (reflux)--[1]
3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazineThis compoundCyclopentanoneEthanol3 h (reflux)--[3]
3-Chloro-6-(1H-pyrazol-1-yl)pyridazineThis compoundMalondialdehyde bis-(diethylacetal)Ethanol2 h (reflux)--[4]

Note: Yields were not explicitly stated in all referenced abstracts for these specific one-pot reactions.

Experimental Workflow

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound process1 Dissolve in Solvent (e.g., Ethanol or reactant itself) start1->process1 start2 Carbonyl Compound (e.g., Acetone, Cyclopentanone) start2->process1 process2 Reflux (Time varies) process1->process2 workup1 Solvent Evaporation process2->workup1 workup2 Recrystallization workup1->workup2 product Pyridazinyl Hydrazone Derivative workup2->product

Caption: Workflow for the one-pot synthesis of pyridazinyl hydrazones.

Application 2: Synthesis of Fused Pyridazine Heterocycles

This compound is a key precursor for the one-pot synthesis of fused heterocyclic systems, such as triazolo[4,3-b]pyridazines. These scaffolds are of significant interest in drug discovery.

Experimental Protocol: General Procedure for the Synthesis of[5][6][7]Triazolo[4,3-b]pyridazine Derivatives

This generalized protocol is based on methodologies for synthesizing related fused pyridazine systems.[5]

Materials:

  • 6-Hydrazinyl-[6][7][5]triazolo[4,3-b]pyridazine derivative (starting material, formed in situ from a 3-chloro-6-substituted pyridazine)

  • Appropriate aldehyde or ketone (e.g., p-chlorobenzaldehyde)

  • Ethanol

  • Hydrochloric acid (catalyst)

Procedure:

  • A mixture of the 6-hydrazinyl-[6][7][5]triazolo[4,3-b]pyridazine derivative (0.01 mol) and the corresponding aldehyde or ketone (0.01 mol) is prepared in ethanol (20 mL).

  • A catalytic amount of hydrochloric acid (1 mL) is added to the mixture.

  • The reaction mixture is heated under reflux for 2 hours.

  • After cooling, the separated solid product is collected by filtration.

  • The solid is dried and recrystallized from a suitable solvent (e.g., methanol) to afford the purified product.

Quantitative Data for a Related Fused Pyridazine Synthesis
Product NameStarting Hydrazine DerivativeReagentSolvent/CatalystReaction TimeYieldMelting Point (°C)Reference
4-(2-(4-chlorophenyl)hydrazinyl)-3-(2-(4-chlorobenzylidene)hydrazinyl)-6-phenylpyridazine4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazinep-chlorobenzaldehydeEthanol/HCl2 h (reflux)50%158-160[8]

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_synthesis One-Pot Synthesis cluster_product Product reactant1 This compound step1 Initial Reaction (e.g., Hydrazone formation) reactant1->step1 reactant2 Reagent for Ring Formation reactant2->step1 step2 Intramolecular Cyclization step1->step2 Heat/Catalyst product Fused Pyridazine Derivative (e.g., Triazolo[4,3-b]pyridazine) step2->product

Caption: Logical flow for the one-pot synthesis of fused pyridazine systems.

Conclusion

The protocols and data presented herein demonstrate the utility of this compound as a versatile starting material for the efficient one-pot synthesis of a variety of pyridazine derivatives. These methodologies provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in pharmacology and materials science. The use of one-pot procedures is encouraged as a means to streamline synthetic efforts and improve overall efficiency in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-6-hydrazinopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Chloro-6-hydrazinopyridazine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods typically depends on the level of impurities and the desired final purity of the product.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically an off-white to pale brown amorphous powder.[1] The melting point is reported to be in the range of 131-144 °C.[1]

Q3: What are the common impurities in crude this compound?

A3: The most common impurity is the unreacted starting material, 3,6-dichloropyridazine. Depending on the reaction conditions, other potential byproducts may include di-substituted pyridazines where the second chlorine atom has also reacted with hydrazine.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from its impurities.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of crude this compound.

Recrystallization Issues
Problem Possible Cause Solution
Low Yield of Recrystallized Product - Excessive solvent used: Too much solvent will keep a significant portion of the product dissolved in the mother liquor. - Premature crystallization: Crystals forming during hot filtration will be lost. - Incomplete crystallization: Insufficient cooling time or temperature.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. - After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Product "Oils Out" Instead of Crystallizing - High concentration of impurities: Impurities can lower the melting point of the mixture. - Solvent boiling point is too high: The solvent's boiling point may be above the melting point of the product. - Rapid cooling: Cooling the solution too quickly can prevent proper crystal lattice formation.- If the crude product is highly impure, consider a preliminary purification step like a solvent wash or short column chromatography. - Select a recrystallization solvent with a lower boiling point. - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can also help induce crystallization.
Colored Impurities Remain in the Final Product - Colored impurities are co-crystallizing with the product. - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb some of the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities - Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the components. - Column overloading: Too much crude material was loaded onto the column.- Optimize the solvent system using TLC first. A good starting point for separating this compound (more polar) from 3,6-dichloropyridazine (less polar) is a mixture of hexane and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate. - Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 50:1 ratio by weight).
Product Elutes Too Quickly or Not at All - Eluent is too polar: The product will have a low affinity for the stationary phase and move too quickly. - Eluent is not polar enough: The product will have a high affinity for the stationary phase and will not move down the column.- If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane). - If the product is not eluting, gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of Bands on the Column - Insoluble material in the crude product. - Sample was loaded in a solvent that is too strong. - Ensure the crude product is fully dissolved before loading it onto the column. If there are insoluble materials, pre-filter the sample. - Dissolve the sample in the initial, least polar eluent before loading it onto the column.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on literature, ethanol or other alcohols are suitable for recrystallizing this compound.[2][3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Allow the crystals to dry completely.

Column Chromatography Protocol
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone). A good solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.5 and show good separation from impurities. Due to the hydrazine group, this compound is significantly more polar than the starting material, 3,6-dichloropyridazine.

  • Column Packing: Prepare a chromatography column with silica gel, wet-packing with the initial, least polar eluent mixture determined from the TLC analysis.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. The less polar impurity, 3,6-dichloropyridazine, will elute first. Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent to elute the more polar product, this compound. A mixture of acetone and hexane has been used for the purification of a related compound.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Quantitative Data Summary

ParameterValueReference
Purity (Commercial) ≥97% (HPLC)[5]
Melting Point 131-144 °C[1]

Purification Workflow

PurificationWorkflow crude Crude 3-Chloro-6- hydrazinopyridazine tlc_analysis TLC Analysis crude->tlc_analysis Assess Purity recrystallization Recrystallization (e.g., from Ethanol) tlc_analysis->recrystallization High Purity column_chromatography Column Chromatography (e.g., Hexane/Ethyl Acetate) tlc_analysis->column_chromatography Low Purity/ Complex Mixture pure_product Pure 3-Chloro-6- hydrazinopyridazine recrystallization->pure_product impurities Impurities (e.g., 3,6-dichloropyridazine) recrystallization->impurities in Mother Liquor column_chromatography->pure_product column_chromatography->impurities Separated Fractions

Caption: A decision workflow for the purification of crude this compound.

References

Technical Support Center: Optimizing Hydrazone Formation with 3-Chloro-6-hydrazinopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for hydrazone formation using 3-Chloro-6-hydrazinopyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for hydrazone formation with this compound?

A1: Hydrazone formation is a condensation reaction between this compound and an aldehyde or a ketone. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.

Q2: What are the recommended solvents for this reaction?

A2: Common solvents for hydrazone formation include alcohols like ethanol and methanol, as well as dioxane.[1] The choice of solvent often depends on the solubility of the reactants. For reactions with this compound, ethanol has been successfully used.

Q3: Is a catalyst necessary for this reaction?

A3: While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of acid.[2] Glacial acetic acid is commonly used.[1] For a greener approach, citric acid has also been shown to be an effective catalyst.[2]

Q4: What is the optimal pH for hydrazone formation?

A4: The rate of hydrazone formation is pH-dependent. Generally, the reaction is fastest in a mildly acidic medium (pH 4-5).[3] This is because the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not excessively protonating the hydrazine, which would reduce its nucleophilicity.

Q5: How can the purity of the synthesized hydrazone be assessed?

A5: The purity of the final product can be determined using techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods including NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.

Q6: What are the common methods for purifying hydrazones derived from this compound?

A6: Recrystallization is a common and effective method for purifying hydrazones, which are often crystalline solids.[4] A suitable solvent for recrystallization, such as ethanol, can be used. Column chromatography can also be employed, but care must be taken as some hydrazones can be sensitive to silica gel.[4] Using a non-acidic stationary phase like basic alumina or treating silica with a base like triethylamine can mitigate decomposition.[4]

Troubleshooting Guide

Q1: I am observing a very low yield for my reaction. What are the possible causes and solutions?

A1: Low yields in hydrazone formation can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC. If the starting materials are still present after the initial reaction time, consider extending the reflux period.

  • Suboptimal pH: The reaction is sensitive to pH. If the medium is too neutral or too acidic, the reaction rate can be slow. Try adding a catalytic amount of glacial acetic acid to achieve a mildly acidic environment.

  • Poor Solubility of Reactants: If either this compound or the carbonyl compound has low solubility in the chosen solvent at room temperature, it can hinder the reaction. Consider using a different solvent in which both reactants are more soluble, or gently heat the mixture to aid dissolution before refluxing.

  • Decomposition of Reactants or Products: The starting materials or the hydrazone product might be unstable under the reaction conditions. Ensure the reaction temperature is not excessively high. If the product is known to be unstable, try to minimize the reaction time and work-up temperature.

Q2: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What could be the issue?

A2: The formation of side products can be due to several reasons:

  • Self-condensation of the Carbonyl Compound: Aldehydes and ketones can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions. Using a milder catalyst or lower reaction temperature might suppress these side reactions.

  • Formation of Azines: The aldehyde may react with hydrazine impurities or with the product hydrazone to form an azine. Ensuring the purity of the this compound and using a stoichiometric amount of the carbonyl compound can help minimize this.

  • Reaction with the Pyridazine Ring: While less common under typical hydrazone formation conditions, the pyridazine ring itself could potentially undergo side reactions. Using optimized and milder reaction conditions is generally recommended.

Q3: The reaction seems to be very slow or not proceeding at all. What can I do?

A3: If the reaction is sluggish, consider the following:

  • Activation of the Carbonyl Group: The electrophilicity of the carbonyl carbon is crucial. For less reactive ketones, the addition of an acid catalyst is highly recommended to protonate the carbonyl oxygen and increase its reactivity.

  • Temperature: Ensure the reaction is being conducted at an appropriate temperature. Refluxing is a common practice to increase the reaction rate.

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction. Ensure that the this compound and the carbonyl compound are of high purity.

Data Presentation

The following table summarizes the expected effect of various reaction parameters on the yield and rate of hydrazone formation with this compound. These are general trends based on established principles of hydrazone synthesis.

ParameterConditionExpected Effect on Yield/RateRationale
Catalyst No CatalystSlower reaction rateThe reaction proceeds but at a reduced speed.
Acid Catalyst (e.g., Acetic Acid)Increased reaction rateProtonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.
Solvent Protic (e.g., Ethanol, Methanol)Generally good yieldsGood solubility for reactants and facilitates proton transfer.
Aprotic (e.g., Dioxane, THF)Can be effective, may require longer reaction timesChoice depends on reactant solubility.
Temperature Room TemperatureSlow reaction rateMay be sufficient for highly reactive aldehydes.
RefluxIncreased reaction rateProvides the necessary activation energy for the reaction to proceed at a reasonable pace.
pH Neutral (pH ~7)Slower reaction rateDehydration of the tetrahedral intermediate is slow.
Mildly Acidic (pH 4-5)Optimal reaction rateBalances the activation of the carbonyl group and the nucleophilicity of the hydrazine.[3]
Strongly Acidic (pH < 3)Decreased reaction rateThe hydrazine becomes protonated and non-nucleophilic.

Experimental Protocols

General Protocol for the Synthesis of a Hydrazone from this compound and an Aldehyde/Ketone

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, 10-20 mL per gram of hydrazine).

  • Addition of Carbonyl Compound: To this solution, add 1.0-1.1 equivalents of the corresponding aldehyde or ketone.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain it for a period of 1-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the limiting starting material on the TLC plate), cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Hydrazone_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Hydrazine This compound Tetrahedral_Intermediate Tetrahedral Intermediate Hydrazine->Tetrahedral_Intermediate Nucleophilic Attack Carbonyl Aldehyde / Ketone Carbonyl->Tetrahedral_Intermediate Hydrazone Hydrazone Tetrahedral_Intermediate->Hydrazone Dehydration Water Water Tetrahedral_Intermediate->Water

Caption: Mechanism of Hydrazone Formation.

Experimental_Workflow Start Start Dissolve Dissolve this compound in Solvent Start->Dissolve Add_Carbonyl Add Aldehyde / Ketone Dissolve->Add_Carbonyl Add_Catalyst Add Acid Catalyst (Optional) Add_Carbonyl->Add_Catalyst Reflux Reflux for 1-4 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Isolate Isolate Product (Filtration) Cool->Isolate Purify Purify (Recrystallization) Isolate->Purify End End Purify->End

Caption: General Experimental Workflow.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_TLC Starting Material Present on TLC? Start->Check_TLC Extend_Reflux Extend Reflux Time Check_TLC->Extend_Reflux Yes Check_pH Is pH Optimized? Check_TLC->Check_pH No Success Problem Resolved Extend_Reflux->Success Add_Catalyst Add Catalytic Acid Check_pH->Add_Catalyst No Check_Solubility Are Reactants Soluble? Check_pH->Check_Solubility Yes Add_Catalyst->Success Change_Solvent Change Solvent or Gently Heat to Dissolve Check_Solubility->Change_Solvent No Check_Purity Check Reactant Purity Check_Solubility->Check_Purity Yes Change_Solvent->Success Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants No Check_Purity->Success Yes Purify_Reactants->Success

Caption: Troubleshooting Low Yield Issues.

References

Long-term storage and stability of 3-Chloro-6-hydrazinopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of 3-Chloro-6-hydrazinopyridazine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend specific temperature ranges, which should be followed whenever possible. To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended, especially for long-term storage.[1][2]

Q2: What are the signs of potential degradation of this compound?

Visual inspection can offer initial clues. A change in color from its typical off-white or pale brown appearance, or a change in its physical state (e.g., clumping of the powder) may indicate degradation.[3] For more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks or a decrease in the main peak's area, which would indicate the formation of impurities and a loss of purity of the main compound.

Q3: What substances are incompatible with this compound?

As a hydrazine derivative, this compound is a strong reducing agent and is incompatible with strong oxidizing agents.[4] Contact with strong acids should also be avoided.[4] It is crucial to prevent contact with metals that can catalyze decomposition.

Q4: What is the typical shelf life of this compound?

The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), the compound is expected to be stable for an extended period. However, specific quantitative data on its long-term stability under various conditions is not extensively available in published literature. It is recommended to re-analyze the purity of the compound if it has been stored for a long time, especially if the container has been opened multiple times.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results.

If you are experiencing inconsistent results in reactions involving this compound, its degradation could be a contributing factor.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your this compound stock using a suitable analytical method like HPLC. Compare the results with the certificate of analysis provided by the supplier.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (cool, dry, dark, and preferably under an inert atmosphere). Check if the container seal is intact.

    • Consider Handling Procedures: Hydrazine derivatives can be sensitive to air and moisture.[5][6][7] Review your handling procedures to minimize exposure to the atmosphere. Use of a glovebox or performing manipulations under a stream of inert gas is recommended.

Problem 2: Visible changes in the appearance of the compound.

If you observe a change in the color or texture of this compound powder.

  • Troubleshooting Steps:

    • Do not use if significantly discolored: A significant color change is a strong indicator of degradation. It is advisable to use a fresh batch of the compound for critical experiments.

    • Analytical Confirmation: If the change is minor, confirm the purity of the compound using an analytical technique like HPLC before use.

    • Investigate Storage History: Try to determine if the compound was exposed to light, high temperatures, or humidity, which could have caused the degradation. This can help in preventing future occurrences.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 0-8 °C or -20 °C (as specified by supplier)To slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.[1][2]
Light Store in the dark (amber vial or in a light-proof container)To prevent photolytic degradation.
Container Tightly sealed, appropriate for chemical storageTo prevent contamination and exposure to air and moisture.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by HPLC

This is a general-purpose Reverse-Phase HPLC method that can be adapted to assess the purity of this compound. Method optimization may be required.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or formic acid for MS-compatible methods).

    • This compound standard of known purity.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 10% to 90% acetonitrile) with a small amount of acid (e.g., 0.1% phosphoric acid). The exact gradient and acid will need to be optimized.

    • Standard Solution Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

    • HPLC Analysis:

      • Equilibrate the HPLC system with the mobile phase.

      • Inject the standard solution and then the sample solution.

      • Monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of the compound).

    • Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities. The purity can be estimated by calculating the area percentage of the main peak.

Note: Specific degradation pathways and the identity of degradation products for this compound are not well-documented in publicly available scientific literature. A forced degradation study would be required to identify potential degradation products under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Visible Degradation Observed check_purity Check Purity using HPLC start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_storage Review Storage Conditions (Temp, Light, Atmosphere) storage_ok Storage Conditions Correct? review_storage->storage_ok review_handling Review Handling Procedures (Exposure to Air/Moisture) handling_ok Handling Procedures Adequate? review_handling->handling_ok purity_ok->review_storage Yes use_fresh Use a Fresh Batch of Compound purity_ok->use_fresh No storage_ok->review_handling Yes correct_storage Implement Correct Storage Protocols storage_ok->correct_storage No improve_handling Improve Handling Techniques (e.g., use glovebox) handling_ok->improve_handling No other_factors Investigate Other Experimental Factors handling_ok->other_factors Yes correct_storage->use_fresh improve_handling->use_fresh

Caption: Troubleshooting workflow for stability issues.

Handling_Air_Sensitive_Compounds General Workflow for Handling Air-Sensitive Compounds start Prepare for Handling prepare_glassware Dry Glassware Thoroughly (Oven or Flame-dried) start->prepare_glassware prepare_atmosphere Prepare Inert Atmosphere (Glovebox or Schlenk Line) start->prepare_atmosphere transfer_compound Transfer Compound under Inert Atmosphere prepare_glassware->transfer_compound prepare_atmosphere->transfer_compound seal_container Securely Seal Container (e.g., with Parafilm) transfer_compound->seal_container store_properly Return to Proper Storage (Cool, Dry, Dark, Inert) seal_container->store_properly

References

Identifying common impurities in 3-Chloro-6-hydrazinopyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of 3-Chloro-6-hydrazinopyridazine, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with hydrazine. The reaction is typically carried out by refluxing 3,6-dichloropyridazine with hydrazine hydrate in a polar solvent, such as ethanol.

Q2: What are the critical parameters affecting the yield and purity of the product?

Several factors can influence the outcome of the synthesis:

  • Purity of 3,6-dichloropyridazine: The quality of the starting material is paramount. Impurities in the 3,6-dichloropyridazine may be carried through to the final product or cause side reactions.

  • Molar ratio of reactants: The stoichiometry between 3,6-dichloropyridazine and hydrazine hydrate is crucial. An excessive amount of hydrazine can lead to the formation of the di-substituted byproduct, 3,6-dihydrazinopyridazine.

  • Reaction temperature and time: These parameters need to be optimized to ensure the reaction goes to completion while minimizing the formation of degradation products.

  • Choice of solvent: Polar protic solvents like ethanol are commonly used. The solvent should be chosen to ensure good solubility of the reactants and facilitate the reaction.

Q3: What are the common impurities encountered in the synthesis of this compound?

The primary impurities are typically related to the starting materials, side reactions, and degradation. These include unreacted starting material, over-reaction products, and hydrolysis byproducts. A summary of these common impurities is provided in the table below.

Common Impurities in this compound Synthesis

Impurity NameChemical StructureOrigin
3,6-dichloropyridazineCl-C₄H₂N₂-ClUnreacted starting material
3,6-dihydrazinopyridazineH₂NNH-C₄H₂N₂-NHNH₂Over-reaction of the starting material or product with hydrazine
3-Chloro-6-hydroxypyridazineCl-C₄H₂N₂-OHHydrolysis of the starting material
6-Hydrazino-pyridazin-3(2H)-oneH₂NNH-C₄H₂N₂=OHydrolysis of the product

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction.

    • Troubleshooting:

      • Ensure the reaction has been run for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Verify that the reaction temperature is optimal. If the temperature is too low, the reaction rate will be slow.

  • Possible Cause 2: Sub-optimal Molar Ratio.

    • Troubleshooting:

      • Carefully check the stoichiometry of the reactants. While a slight excess of hydrazine hydrate is often used to ensure complete conversion of the starting material, a large excess can lead to the formation of 3,6-dihydrazinopyridazine, thereby reducing the yield of the desired product.

  • Possible Cause 3: Product Loss During Work-up.

    • Troubleshooting:

      • Ensure the product has fully precipitated before filtration. Cooling the reaction mixture to a lower temperature (e.g., 0-5 °C) can improve crystallization.

      • Wash the filtered product with a cold, non-polar solvent to remove soluble impurities without dissolving a significant amount of the product.

Issue 2: High Levels of 3,6-dihydrazinopyridazine Impurity

  • Possible Cause: Excess Hydrazine.

    • Troubleshooting:

      • Reduce the molar equivalent of hydrazine hydrate used in the reaction. A molar ratio of 1:1 to 1:1.2 of 3,6-dichloropyridazine to hydrazine hydrate is a good starting point.

      • Control the addition of hydrazine hydrate. Adding it dropwise at a controlled temperature might help to minimize the formation of the di-substituted product.

Issue 3: Presence of Hydrolysis Impurities

  • Possible Cause: Presence of Water and High Temperature.

    • Troubleshooting:

      • Use an anhydrous solvent if hydrolysis is a significant issue.

      • Minimize the reaction time at high temperatures to the extent possible without compromising the reaction completion.

      • Ensure that the hydrazine hydrate used is of good quality and the water content is known.

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1 equivalent).

  • Solvent Addition: Add ethanol to the flask to dissolve the starting material.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath to promote crystallization.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold ethanol and then with a non-polar solvent like hexane.

    • Dry the product under vacuum.

Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Note: This is a general method. The specific gradient and conditions should be optimized for the best separation of the product and potential impurities.

Visualizations

Synthesis_Pathway Synthesis of this compound and Formation of Impurities DCP 3,6-dichloropyridazine Product This compound DCP->Product + Hydrazine Hydrolysis_SM 3-Chloro-6-hydroxypyridazine (Impurity) DCP->Hydrolysis_SM + H₂O Hydrazine Hydrazine Hydrate DiHydrazino 3,6-dihydrazinopyridazine (Impurity) Product->DiHydrazino + Hydrazine (excess) Hydrolysis_P 6-Hydrazino-pyridazin-3(2H)-one (Impurity) Product->Hydrolysis_P + H₂O Water H₂O

Caption: Main reaction pathway and formation of key impurities.

Troubleshooting_Logic Troubleshooting Decision Tree Start Problem with Synthesis LowYield Low Yield Start->LowYield HighImpurity High Impurity Level Start->HighImpurity IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Check WorkupLoss Product Loss in Work-up? LowYield->WorkupLoss Check DiHydrazino High 3,6-dihydrazinopyridazine? HighImpurity->DiHydrazino Identify Hydrolysis High Hydrolysis Products? HighImpurity->Hydrolysis Identify MonitorRxn Action: Monitor reaction (TLC/HPLC), increase reaction time/temp IncompleteRxn->MonitorRxn Yes OptimizeWorkup Action: Optimize crystallization and washing steps WorkupLoss->OptimizeWorkup Yes ReduceHydrazine Action: Reduce molar equivalents of hydrazine DiHydrazino->ReduceHydrazine Yes Anhydrous Action: Use anhydrous solvent, control temp/time Hydrolysis->Anhydrous Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental_Workflow Experimental and Analytical Workflow Start Start Reaction 1. Set up Reaction: 3,6-dichloropyridazine + Hydrazine Hydrate in Ethanol Start->Reaction Reflux 2. Reflux for 2-4h Reaction->Reflux Monitor 3. Monitor by TLC/HPLC Reflux->Monitor Monitor->Reflux Incomplete Workup 4. Work-up: - Cool and crystallize - Filter - Wash Monitor->Workup Complete Dry 5. Dry Product Workup->Dry Analysis 6. Purity Analysis (HPLC) Dry->Analysis End End Analysis->End

Caption: A streamlined workflow for the synthesis and analysis.

Navigating the Scale-Up of 3-Chloro-6-hydrazinopyridazine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-chloro-6-hydrazinopyridazine is a critical step in the development of numerous pharmaceutical and agrochemical compounds. However, transitioning this synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This technical support center provides detailed troubleshooting guidance, frequently asked questions (FAQs), and comprehensive experimental protocols to address common issues encountered during the scale-up of reactions involving this versatile intermediate.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal temperature. - Incorrect molar ratio of reactants. - Side reactions due to prolonged reaction time. - Inefficient work-up and isolation.- Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature; higher temperatures can increase reaction rate but may also lead to impurity formation. - Adjust the molar ratio of 3,6-dichloropyridazine to hydrazine hydrate; an excess of hydrazine hydrate is often used to drive the reaction to completion. - Minimize reaction time once the starting material is consumed to reduce the formation of byproducts. - Ensure efficient extraction and crystallization during work-up to minimize product loss.
High Impurity Levels - Formation of di-substituted pyridazine. - Hydrolysis of the starting material or product. - Degradation of hydrazine hydrate. - Residual starting materials.- Control the addition of hydrazine hydrate to minimize localized high concentrations that can lead to di-substitution. - Use anhydrous solvents to prevent hydrolysis. - Ensure the quality of hydrazine hydrate and store it properly to prevent degradation. - Optimize reaction conditions (temperature, time, molar ratio) to drive the reaction to completion and consume starting materials. - Employ appropriate purification techniques such as recrystallization or column chromatography.
Exothermic Reaction Difficult to Control - Rapid addition of hydrazine hydrate. - Inadequate cooling and heat transfer at a larger scale.- Add hydrazine hydrate dropwise or in portions, monitoring the internal temperature closely. - Ensure the reactor is equipped with an efficient cooling system. For larger scales, consider a jacketed reactor with a reliable chilling unit. - Use a solvent with a suitable boiling point to help dissipate heat through reflux.
Product Precipitation Issues - Incorrect solvent for crystallization. - Product is too soluble or insoluble in the chosen solvent. - Rapid cooling leading to the formation of fine particles that are difficult to filter.- Conduct solubility studies to identify an appropriate solvent or solvent mixture for crystallization. - Cool the reaction mixture slowly to allow for the formation of larger crystals. - If the product is an oil, try adding a non-polar co-solvent to induce precipitation.
Safety Concerns - Exposure to hazardous hydrazine hydrate. - Uncontrolled exothermic reaction leading to pressure build-up.- Handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. - Have an emergency plan in place for hydrazine spills and exposure. - Equip the reactor with a pressure relief valve and a robust temperature monitoring and control system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reaction between 3,6-dichloropyridazine and hydrazine hydrate?

A1: The choice of solvent is critical for optimizing yield and purity. Polar protic solvents like methanol and ethanol are commonly used. While methanol can provide good yields, ethanol is often preferred for its higher boiling point, which can facilitate better temperature control on a larger scale. The use of a co-solvent system can also be beneficial in some cases.

Q2: How does the molar ratio of reactants affect the outcome of the reaction?

A2: A slight excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents) is generally recommended to ensure the complete conversion of 3,6-dichloropyridazine and to minimize the amount of unreacted starting material, which can be difficult to separate from the product. However, a large excess of hydrazine can lead to the formation of the di-substituted byproduct and complicates the work-up procedure.

Q3: What are the primary safety precautions to take when working with hydrazine hydrate at scale?

A3: Hydrazine hydrate is toxic and corrosive. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate PPE, including neoprene or nitrile gloves, chemical splash goggles, and a face shield.[1][2][3] An emergency shower and eyewash station should be readily accessible.[2] Develop a standard operating procedure (SOP) for handling hydrazine hydrate and ensure all personnel are trained on it.[1] Have a spill kit specifically for hydrazine available.

Q4: What are the common impurities in this reaction and how can they be identified and removed?

A4: The most common impurities are unreacted 3,6-dichloropyridazine, the di-hydrazino pyridazine byproduct, and hydrolysis products. These can be identified using techniques like HPLC, GC-MS, and NMR. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or isopropanol. In some cases, column chromatography may be necessary for achieving high purity.

Q5: How can I control the exothermicity of the reaction during scale-up?

A5: The reaction is exothermic, and heat management is crucial at larger scales. Key control measures include:

  • Slow, controlled addition of hydrazine hydrate: Use a dropping funnel or a syringe pump to add the reagent at a rate that allows the cooling system to maintain the desired temperature.

  • Efficient cooling: Utilize a jacketed reactor with a circulating coolant.

  • Adequate agitation: Ensure good mixing to prevent localized hot spots.

  • Solvent choice: A solvent with a boiling point near the desired reaction temperature can provide an additional layer of safety through reflux cooling.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of this compound, based on available literature.

Parameter Condition Yield (%) Purity (%) Reference
Solvent Ethanol9999 (HPLC)Patent CN102249991A[4]
Methanol/Ethanol (1:1)9799 (HPLC)Patent CN102249991A[4]
Tetrahydrofuran9599 (HPLC)Patent CN102249991A[4]
Dimethylformamide9799 (HPLC)Patent CN102249991A[4]
Molar Ratio (3,6-dichloropyridazine : Hydrazine Hydrate) 1 : 49599 (HPLC)Patent CN102249991A[4]
1 : 69999 (HPLC)Patent CN102249991A[4]
Reaction Time (in Ethanol) 4 hours--Patent CN102249991A[4]
5 hours9999 (HPLC)Patent CN102249991A[4]
6 hours9799 (HPLC)Patent CN102249991A[4]
8 hours9599 (HPLC)Patent CN102249991A[4]

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol.

  • With stirring, add hydrazine hydrate (6 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Further cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Pilot-Scale Synthesis Considerations

Scaling up this reaction requires careful attention to safety and process control.

Equipment:

  • Jacketed glass or stainless steel reactor with overhead stirring, a reflux condenser, a temperature probe, and a pressure relief valve.

  • Addition funnel or pump for controlled reagent addition.

  • Temperature control unit (chiller/heater).

  • Filtration and drying equipment suitable for larger quantities.

Procedure Modifications for Scale-Up:

  • Charge the reactor with 3,6-dichloropyridazine and ethanol.

  • Start agitation and begin cooling the reactor jacket.

  • Add hydrazine hydrate subsurface at a controlled rate, ensuring the internal temperature does not exceed the desired setpoint.

  • After the addition, slowly heat the reactor to reflux and hold for the optimized reaction time.

  • Upon completion, cool the reactor contents gradually to room temperature, and then further cool to 0-5 °C to maximize crystallization.

  • Isolate the product using a centrifuge or a filter press.

  • Wash the filter cake with cold ethanol.

  • Dry the product in a vacuum oven at a controlled temperature.

Visualizations

Experimental Workflow for Lab-Scale Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve 3,6-dichloropyridazine in Ethanol B Add Hydrazine Hydrate dropwise A->B C Heat to Reflux (5 hours) B->C D Monitor by TLC/HPLC C->D E Cool to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I

Caption: Lab-scale synthesis workflow for this compound.

Logical Relationship of Scale-Up Challenges

G Scale-Up Scale-Up Exotherm Control Exotherm Control Scale-Up->Exotherm Control Impurity Profile Impurity Profile Scale-Up->Impurity Profile Yield Optimization Yield Optimization Scale-Up->Yield Optimization Safety Safety Scale-Up->Safety Exotherm Control->Impurity Profile Impacts Exotherm Control->Yield Optimization Impacts Impurity Profile->Yield Optimization Affects Safety->Exotherm Control Related to

References

Preventing degradation of 3-Chloro-6-hydrazinopyridazine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-6-hydrazinopyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this versatile reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily:

  • Oxidation: The hydrazine moiety is sensitive to oxidation, which can occur in the presence of atmospheric oxygen or oxidizing agents. This can lead to the formation of diimide and other oxidized species, potentially resulting in unwanted side reactions and discoloration of the reaction mixture.

  • Hydrolysis: The chloro group on the pyridazine ring can undergo nucleophilic substitution by water, especially under elevated temperatures or non-neutral pH conditions. Similarly, if the hydrazine group has formed a hydrazone, the hydrazone bond itself can be susceptible to acid-catalyzed hydrolysis.

  • Thermal Decomposition: While generally stable at moderate temperatures, prolonged exposure to high heat can lead to decomposition. Pyridazine derivatives can undergo complex thermal decomposition, which may involve radical pathways.[1][2]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce degradation of chloropyridine structures, leading to the formation of various byproducts.[3][4]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Keep the container tightly sealed to prevent moisture and air from entering.

  • Light: Protect from light by using an amber-colored vial or storing it in a dark location.

Q3: Can the choice of solvent impact the stability of this compound during a reaction?

A3: Absolutely. The choice of solvent can significantly influence the stability of the reagent.

  • Protic Solvents: Protic solvents like water and alcohols can participate in hydrolysis reactions, especially at elevated temperatures.

  • Acidic Solvents: Acidic solvents can catalyze the hydrolysis of hydrazone intermediates that may form during the reaction.

  • Acetonitrile: This solvent is often a good choice as it is aprotic and less likely to participate in side reactions.[1]

  • Dichloromethane (DCM): Caution is advised with DCM, as it can contain acidic impurities that may promote the hydrolysis of hydrazones.[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions involving this compound.

Issue 1: Low Yield and Formation of Unidentified Impurities
Potential Cause Recommended Solution
Oxidation of Hydrazine Degas the solvent prior to use and run the reaction under an inert atmosphere (N₂ or Ar). Consider adding an antioxidant if compatible with your reaction chemistry.
Hydrolysis of the Chloro Group Use anhydrous solvents. If an aqueous workup is necessary, perform it at a low temperature and minimize the exposure time. Ensure the reaction pH is controlled, avoiding strongly acidic or basic conditions if possible.
Thermal Degradation Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.
Incorrect Stoichiometry Carefully control the molar ratio of reactants. An excess of certain reagents can lead to side reactions. For instance, in hydrazone formation, precise stoichiometry is key.
Issue 2: Reaction Mixture Turns Dark or Forms a Precipitate Unexpectedly
Potential Cause Recommended Solution
Oxidative Coupling/Polymerization This is often a sign of oxidation. Ensure the reaction is strictly anaerobic. Purify the starting material if it has been stored for a long time.
Insolubility of Reactants or Products Choose a solvent system in which all components are soluble at the reaction temperature. If a product is precipitating, this might be advantageous for purification, but ensure it's the desired product.
Side Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, avoid primary or secondary amine solvents that could displace the chloro group.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a qualitative summary of stability based on general chemical principles and data for analogous compounds.

Table 1: Qualitative Stability of this compound under Various Conditions

Condition Stability Primary Degradation Pathway Recommendation
Acidic (pH < 4) Low to ModerateHydrolysis of hydrazone intermediatesBuffer the reaction or use a non-acidic solvent.
Neutral (pH 6-8) GoodMinimalIdeal for most reactions.
Basic (pH > 9) ModeratePotential for nucleophilic substitution by hydroxideAvoid strong bases and high temperatures.
Elevated Temperature (>80°C) Moderate to LowThermal Decomposition, HydrolysisUse the lowest possible reaction temperature.
Exposure to Air (O₂) LowOxidationMaintain an inert atmosphere.
Exposure to UV Light LowPhotodegradationProtect the reaction from light.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation with Minimized Degradation

This protocol describes a general method for the condensation of this compound with a carbonyl compound to form a hydrazone, with steps to minimize degradation.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvent (e.g., ethanol or acetonitrile). If using ethanol, use absolute ethanol.

    • Degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Seal the flask and purge with nitrogen or argon for 5-10 minutes.

    • Add the anhydrous, degassed solvent via a syringe.

    • Add the carbonyl compound (1.0 - 1.1 eq) dropwise at room temperature.

  • Reaction:

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60°C or reflux, depending on the reactivity of the carbonyl compound).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Avoid prolonged heating once the reaction is complete to prevent thermal degradation.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. Wash the solid with cold solvent.

    • If the product is soluble, remove the solvent under reduced pressure at a low temperature.

    • Purify the crude product by recrystallization or column chromatography, minimizing exposure to light and air.

Protocol 2: Nucleophilic Substitution of the Chloro Group under Inert Conditions

This protocol provides a general method for substituting the chloro group with a nucleophile while minimizing side reactions.

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Use an anhydrous, aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • If a base is required (e.g., to deprotonate a nucleophile), use a non-nucleophilic base like potassium carbonate or diisopropylethylamine.

  • Reaction Setup:

    • In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and the nucleophile (1.1 - 1.5 eq) in the anhydrous solvent.

    • Add the base, if required.

  • Reaction:

    • Stir the reaction at room temperature or with gentle heating. The optimal temperature will depend on the nucleophile's reactivity.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by pouring it into cold water or an appropriate buffer.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product using standard techniques.

Visualizations

DegradationPathways A This compound B Oxidation (e.g., O2, Oxidizing Agents) A->B Leads to C Hydrolysis (H2O, H+ or OH-) A->C Leads to D Thermal Stress (High Temperature) A->D Leads to E UV Light A->E Leads to F Oxidized Products (e.g., Diimides) B->F G 3-Hydroxy-6-hydrazinopyridazine C->G H Decomposition Fragments D->H I Photodegradation Products E->I

Caption: Major degradation pathways of this compound.

TroubleshootingWorkflow Start Problem: Low Yield / Impurities Check_Oxidation Is the reaction under inert atmosphere? Start->Check_Oxidation Check_Hydrolysis Are anhydrous solvents being used? Check_Oxidation->Check_Hydrolysis Yes Solution_Inert Implement Inert Atmosphere Technique Check_Oxidation->Solution_Inert No Check_Temp Is the reaction temperature optimized? Check_Hydrolysis->Check_Temp Yes Solution_Anhydrous Use Anhydrous Solvents and Control pH Check_Hydrolysis->Solution_Anhydrous No Solution_Temp Lower Reaction Temperature Check_Temp->Solution_Temp No End Problem Resolved Check_Temp->End Yes Solution_Inert->Check_Hydrolysis Solution_Anhydrous->Check_Temp Solution_Temp->End

Caption: Troubleshooting workflow for reactions with this compound.

References

Troubleshooting low yield in the cyclization of hydrazinopyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of hydrazinopyridazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low yield in my cyclization reaction. What are the common causes and how can I improve it?

A1: Low yields in the cyclization of hydrazinopyridazine derivatives can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of your hydrazinopyridazine derivative and the cyclizing agent (e.g., dicarbonyl compound, α,β-unsaturated carbonyl). Impurities can lead to undesirable side reactions. It is advisable to use freshly purified reagents.

  • Incomplete Reaction: The cyclization may not be proceeding to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and pH can significantly impact the yield.

    • Solution: Screen different solvents. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction. In some cases, aprotic solvents may be more suitable. The pH can be critical; an acidic medium can catalyze the dehydration step in some cyclizations.

  • Side Reactions: The formation of unwanted side products can consume starting materials and lower the yield of the desired product.

  • Product Degradation: The cyclized product might be unstable under the reaction or workup conditions.

    • Solution: Consider using milder reaction conditions or modifying the workup procedure to minimize degradation.

Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions?

A2: The formation of side products is a frequent challenge. Common side products include:

  • Hydrazone Formation: The initial reaction between the hydrazine moiety and a carbonyl group forms a hydrazone. If the subsequent cyclization step is slow or incomplete, the hydrazone may be isolated as a major byproduct.

  • Oxidation of Hydrazine: The hydrazine group is susceptible to oxidation, which can lead to various byproducts.

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to a complex mixture and low yield of the desired product.

  • Incomplete Cyclization: As mentioned, if the final ring-closing step does not proceed to completion, the acyclic intermediate will be a major contaminant.

Q3: How do steric and electronic effects of substituents on the hydrazinopyridazine ring affect the cyclization?

A3: Both steric and electronic effects play a crucial role:

  • Steric Hindrance: Bulky substituents on the pyridazine ring or near the hydrazine group can hinder the approach of the cyclizing agent, slowing down the reaction and potentially lowering the yield.

  • Electronic Effects: Electron-donating groups on the pyridazine ring can increase the nucleophilicity of the hydrazine nitrogen, potentially accelerating the initial steps of the reaction. Conversely, electron-withdrawing groups can decrease nucleophilicity. The presence of an electron-withdrawing group like a cyano function can be essential for some intramolecular cycloaddition reactions to proceed.

Q4: What are the best practices for purifying my cyclized hydrazinopyridazine derivative?

A4: The choice of purification method depends on the properties of your product.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel or alumina is a standard technique. A range of solvent systems (e.g., petroleum ether/ethyl acetate, dichloromethane/methanol) can be used for elution.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize the impact of various reaction parameters on the yield of cyclization reactions involving hydrazine derivatives, providing a comparative overview.

Table 1: Effect of Solvent on Cyclization Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference Compound Type
1TFE304694-chloropyrazole
2CH3CN304434-chloropyrazole
3DCE304524-chloropyrazole
4Toluene12024831,2,4-triazolo[1,5-a]pyridine
5DMF12024<831,2,4-triazolo[1,5-a]pyridine
6Xylene12024691,2,4-triazolo[1,5-a]pyridine

Table 2: Effect of Temperature and Time on Cyclization Yield

EntryTemperature (°C)Time (h)Yield (%)Reference Compound Type
1304694-chloropyrazole
2404754-chloropyrazole
3504724-chloropyrazole
4402654-chloropyrazole
5406624-chloropyrazole
6140 (Microwave)3891,2,4-triazolo[1,5-a]pyridine
7120 (Microwave)3<891,2,4-triazolo[1,5-a]pyridine

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyridazines

This protocol describes a general method for the cyclization of a hydrazinopyridazine derivative with a dicarbonyl compound.

  • Dissolution: Dissolve the hydrazinopyridazine derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Dicarbonyl Compound: To the stirred solution, add the 1,3-dicarbonyl compound (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent). The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration, wash it with cold solvent, and dry it under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 7-hydrazino-3,4-diphenyl-2H-pyrazolo-[3,4-d]-pyridazine

This protocol is adapted from a literature procedure for a specific derivative.

  • Reactant Mixture: In a round-bottom flask, a mixture of 3,4-diphenyl-2H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one (1 equivalent) and anhydrous hydrazine (1 equivalent) is taken in xylene.

  • Reflux: The mixture is refluxed for approximately 1 hour.

  • Isolation: The solid product that forms is isolated.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction Pure side_reactions Side Reactions? incomplete_reaction->side_reactions No optimize_time_temp Increase Reaction Time or Temperature incomplete_reaction->optimize_time_temp Yes product_degradation Product Degradation? side_reactions->product_degradation No analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) side_reactions->analyze_byproducts Yes modify_workup Modify Workup (Milder Conditions) product_degradation->modify_workup Yes monitor_reaction Monitor by TLC/LC-MS optimize_time_temp->monitor_reaction optimize_conditions Screen Solvents, Catalysts, pH optimize_conditions->monitor_reaction modify_workup->monitor_reaction analyze_byproducts->optimize_conditions end Improved Yield monitor_reaction->end Complete

Caption: Troubleshooting workflow for low yield in hydrazinopyridazine cyclization.

Cyclization_Pathway cluster_start Starting Materials hydrazinopyridazine Hydrazinopyridazine Derivative intermediate Hydrazone Intermediate hydrazinopyridazine->intermediate dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate cyclization Cyclization (Dehydration) intermediate->cyclization product Fused Pyridazine (e.g., Pyrazolo[3,4-d]pyridazine) cyclization->product

Caption: General reaction pathway for the cyclization of a hydrazinopyridazine derivative.

Recrystallization solvent for purifying 3-Chloro-6-hydrazinopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 3-Chloro-6-hydrazinopyridazine

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] Given the polar nature of the pyridazine ring, polar solvents are generally a good starting point.[2] Based on literature for similar compounds, alcohols like ethanol and methanol, or a mixed solvent system such as methanol/water, are promising candidates.[3][4][5]

Q2: I am not getting any crystals upon cooling. What are the initial troubleshooting steps?

A2: A failure to form crystals is often related to one of several factors:

  • Supersaturation : The solution may not be sufficiently concentrated. An effective method requires using the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

  • Solvent Choice : The solvent might be too effective, keeping the compound fully dissolved even at low temperatures. Conversely, a very poor solvent will cause the product to precipitate as an amorphous solid rather than crystals.[1]

  • Purity : The presence of impurities can significantly inhibit crystal formation.[1]

  • Nucleation : Crystal growth requires an initial nucleation event. If spontaneous nucleation doesn't occur, it can be induced by scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed" crystal from a previous pure batch.[1][2]

Q3: My compound is precipitating as an oil instead of crystals. What should I do?

A3: "Oiling out" occurs when the solution is too supersaturated, causing the compound to precipitate rapidly before it can form an ordered crystal lattice.[1] To resolve this, try the following:

  • Reduce the Cooling Rate : Allow the solution to cool more slowly to provide adequate time for proper crystal growth.[1]

  • Adjust Solvent Volume : Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent to slightly decrease the saturation level.

  • Use a Solvent Pair : Try dissolving the compound in a "good" solvent and then slowly adding a "poor" anti-solvent at an elevated temperature to more precisely control the precipitation.[1]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: Low yield can be attributed to several factors:

  • Sub-optimal Solvent : The compound may still be too soluble in the solvent even at low temperatures. Consider a different solvent or using a mixed-solvent system with an anti-solvent to reduce final solubility.[1]

  • Incomplete Crystallization Time : Ensure sufficient time is allowed for the crystallization process to complete. This can range from several hours to days.[1]

  • Premature Filtration : Make sure the solution has reached the target low temperature (e.g., in an ice bath) and that crystal formation has stopped before filtering.[1]

  • Excessive Washing : When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of the product.

Data Presentation

Table 1: Qualitative Solubility and Suitability of Solvents for Recrystallization

SolventSuitabilityRationale & Remarks
EthanolPromisingUsed for dissolving this compound and recrystallizing similar derivatives.[3][5]
MethanolPromisingA polar solvent suitable for related heterocyclic compounds.[4] Often used in combination with water.
WaterPoor (as a primary solvent)Likely to have low solubility. Excellent as an anti-solvent in a mixed system with an alcohol.[4]
Methanol/WaterExcellentA common mixed-solvent system that allows for fine-tuning of solubility.[4]
AcetonePotentialUsed as a reaction solvent for a derivative, suggesting some solubility at reflux.[3]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Ethanol)
  • Dissolution : In a flask, add the crude this compound. Heat a volume of ethanol to boiling and add the minimum amount of the hot solvent to the flask with swirling until the solid is completely dissolved.

  • Cooling & Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Filtration : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed Solvent Recrystallization (Methanol/Water)
  • Dissolution : Add the crude solid to a flask and heat a volume of methanol. Add the minimum amount of hot methanol required to just dissolve the compound.

  • Anti-Solvent Addition : While keeping the solution hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). Add one or two drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization : Allow the flask to cool slowly to room temperature, then place it in an ice-water bath to complete the crystallization process.

  • Filtration : Collect the purified crystals by vacuum filtration.

  • Washing : Wash the crystals on the filter with a small amount of a cold methanol/water mixture.

  • Drying : Dry the final product under vacuum.

Mandatory Visualization

G start Start: Select a Potential Solvent test_cold Is compound soluble in cold solvent? start->test_cold test_hot Is compound soluble in hot solvent? test_cold->test_hot No too_soluble Too soluble. Discard or try as 'Solvent A' in a mixed-solvent pair. test_cold->too_soluble Yes good_solvent Good Solvent Found! Proceed to Recrystallization. test_hot->good_solvent Yes poor_solvent Insoluble. Discard and select a new solvent. test_hot->poor_solvent No

Caption: A decision tree for selecting a suitable recrystallization solvent.

References

Validation & Comparative

Comparison of different synthetic routes to pyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The efficient synthesis of pyridazine derivatives is, therefore, a topic of significant interest. This guide provides an objective comparison of two prominent synthetic routes to pyridazine derivatives: the classical condensation of 1,4-dicarbonyl compounds with hydrazine and the modern Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.

Comparison of Synthetic Routes

The following table summarizes the quantitative data for the two primary synthetic methodologies, providing a clear comparison of their key performance indicators.

ParameterRoute 1: 1,4-Dicarbonyl CondensationRoute 2: Inverse-Electron-Demand Diels-Alder (IEDDA)
Starting Materials 1,4-Dicarbonyl Compounds, Hydrazine1,2,4,5-Tetrazines, Alkenes/Alkynes
Reaction Conditions Often requires elevated temperatures and acidic or basic conditions.Typically proceeds under mild, often neutral, conditions, sometimes at room temperature.[1][2]
Reaction Time Can range from several hours to over 24 hours.[3]Generally faster, ranging from minutes to a few hours.[2][4]
Yield Moderate to high, typically in the range of 40-80%.[3]Generally high to excellent, often exceeding 80-90%.[2][5]
Substrate Scope Broad for various substituted 1,4-dicarbonyls.Wide range of tetrazines and dienophiles can be used, showing good functional group tolerance.[1][6]
Regioselectivity Generally good for symmetrical dicarbonyls; can be an issue with unsymmetrical substrates.Often highly regioselective, which can be predicted by theoretical calculations.[1][5]
Byproducts Primarily water. In some cases, oxidation of an intermediate is required, which can introduce other reagents and byproducts.[7]Typically nitrogen gas, which is easily removed.[5]

Experimental Protocols

Route 1: Synthesis of Aryl-Substituted Pyridazines via 1,4-Dicarbonyl Condensation

This protocol describes the synthesis of a phenyl-substituted pyridazine from a 1,2-diacyl fulvene (a 1,4-dicarbonyl equivalent) and hydrazine hydrate.[3]

Materials:

  • 1,2-Dibenzoyl fulvene (0.27 g, 0.925 mmol)

  • Methanol (20 mL)

  • Hydrazine hydrate (1 mL, excess)

  • Dichloromethane

  • Magnesium sulfate (MgSO4)

  • Water

Procedure:

  • A solution of 1,2-dibenzoyl fulvene in methanol was prepared in a flask.

  • Excess hydrazine hydrate was added to the solution.

  • The solution was stirred for 24 hours at room temperature.

  • After 24 hours, 50 mL of water was added, leading to the formation of a precipitate.

  • The product was extracted with dichloromethane (3 x 10 mL).

  • The organic layers were combined, dried over MgSO4, and filtered.

  • The solvent was removed in vacuo to yield the crude product.

  • The final product, a phenyl-substituted pyridazine, was collected with a 71% yield.[3]

Route 2: Synthesis of a Dihydropyridazine-3(2H)-one via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol details the synthesis of a polycyclic 4,5-dihydropyridazine-3(2H)-one from a bicyclic alkene and a chloro-tetrazine in an aqueous medium.[2]

Materials:

  • Bicyclic alkene (e.g., norbornene derivative) (100 mg)

  • 3,6-Dichloro-1,2,4,5-tetrazine (1.0 equivalent)

  • Dichloromethane (CH2Cl2) (5 mL)

  • Water (present as moisture in the solvent or air)

Procedure:

  • The bicyclic alkene (100 mg) and 3,6-dichloro-1,2,4,5-tetrazine (1.0 equivalent) were combined in dichloromethane (5 mL).

  • The reaction mixture was stirred at room temperature.

  • The reaction was monitored, and for many substrates, was complete within 15-30 minutes.

  • The presence of water (from the solvent or air) facilitates the conversion to the 4,5-dihydropyridazine-3(2H)-one.

  • Upon completion, the solvent was removed, and the product was isolated.

  • This method has been shown to produce yields of up to 89%.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: 1,4-Dicarbonyl Condensation A 1,4-Dicarbonyl Compound C Condensation A->C B Hydrazine B->C D Dihydropyridazine Intermediate C->D E Oxidation (if necessary) D->E F Pyridazine Derivative D->F Direct Aromatization E->F

Caption: Workflow for pyridazine synthesis via 1,4-dicarbonyl condensation.

G cluster_1 Route 2: Inverse-Electron-Demand Diels-Alder (IEDDA) G 1,2,4,5-Tetrazine I [4+2] Cycloaddition G->I H Alkene/Alkyne H->I J Unstable Bicyclic Intermediate I->J K Nitrogen Extrusion (Retro-Diels-Alder) J->K L Dihydropyridazine or Pyridazine Derivative K->L

Caption: Workflow for pyridazine synthesis via IEDDA reaction.

Conclusion

Both the classical 1,4-dicarbonyl condensation and the modern IEDDA reaction are valuable methods for the synthesis of pyridazine derivatives. The choice of method will depend on the specific requirements of the target molecule and the available starting materials.

The 1,4-dicarbonyl condensation method is a well-established and reliable route, particularly for simpler, symmetrically substituted pyridazines.[7] Its main drawbacks can be the sometimes harsh reaction conditions and longer reaction times.

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction offers a more contemporary approach that is characterized by its mild reaction conditions, high yields, and excellent regioselectivity.[1][5] The rapid reaction times and the clean evolution of nitrogen gas as the primary byproduct make it an attractive option for the synthesis of complex and highly functionalized pyridazine derivatives, including applications in bioconjugation and materials science.[6][8]

Researchers and drug development professionals are encouraged to consider the specific attributes of each method in the context of their synthetic goals to select the most efficient and effective route for their desired pyridazine derivatives.

References

A Comparative Guide to 3-Chloro-6-hydrazinopyridazine and Other Hydrazines in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The choice of starting materials is critical in determining the efficiency of a synthetic route and the diversity of the resulting molecular scaffolds. Among the versatile building blocks, hydrazines play a pivotal role in the construction of a wide array of nitrogen-containing heterocycles. This guide provides an objective comparison of 3-chloro-6-hydrazinopyridazine with other commonly used hydrazines, such as hydrazine hydrate and phenylhydrazine, in the context of heterocyclic synthesis. The comparison is supported by experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Introduction to Hydrazines in Heterocyclic Chemistry

Hydrazines (R-NH-NH2) are a class of reactive compounds that serve as key precursors for the synthesis of numerous heterocyclic systems, including pyridazines, triazoles, pyrazoles, and their fused derivatives. The presence of two adjacent nucleophilic nitrogen atoms allows for a variety of cyclization reactions with suitable electrophilic partners. The substituent on the hydrazine (R) significantly influences its reactivity, selectivity, and the nature of the resulting heterocyclic ring.

This compound is a bifunctional reagent that offers unique advantages in heterocyclic synthesis. The hydrazino group provides the classical reactivity of a hydrazine, enabling the formation of hydrazones and subsequent cyclization reactions. The chloro substituent on the pyridazine ring acts as a versatile handle for further functionalization through nucleophilic substitution reactions. This dual reactivity allows for the construction of complex, highly substituted heterocyclic systems with potential applications in drug development. For instance, it is a key intermediate in the synthesis of compounds with anti-cancer and anti-inflammatory properties.[1]

Hydrazine hydrate (NH2NH2·H2O) is the simplest and most common hydrazine. Its high reactivity and commercial availability make it a workhorse in the synthesis of a vast range of nitrogen-containing heterocycles. It is often used for the formation of unsubstituted hydrazides and for the cyclization of dicarbonyl compounds to form pyridazines and other related systems.

Phenylhydrazine (C6H5NHNH2) is an aromatic hydrazine that introduces a phenyl group into the final heterocyclic structure. The phenyl substituent can modulate the pharmacological properties of the resulting molecule and can also influence the regioselectivity of cyclization reactions. It is famously used in the Fischer indole synthesis.[2]

Performance Comparison in Heterocyclic Synthesis

The choice of hydrazine significantly impacts the outcome of a heterocyclic synthesis. This section compares the performance of this compound, hydrazine hydrate, and phenylhydrazine in the synthesis of analogous heterocyclic systems, focusing on reaction yields and conditions.

Synthesis of Pyridazine Derivatives

The pyridazine core is a common motif in many biologically active compounds. Both this compound and hydrazine hydrate can be employed in the synthesis of pyridazine-containing molecules, often through cyclization of dicarbonyl compounds or their equivalents.

Starting Material(s)Hydrazine ReagentProductSolventReaction ConditionsYield (%)Reference
3,6-DichloropyridazineHydrazine hydrateThis compoundEthanolReflux, 5 hours99%CN102249991A
3,6-Dichloropyridazinep-Chlorobenzoylhydrazine3-Chloro-6-(2-(4-chlorobenzoyl)hydrazinyl)pyridazineAbsolute EthanolReflux, 7 hours-[3]
3,6-DichloropyridazineBenzoylhydrazine3-Chloro-6-(2-benzoylhydrazinyl)pyridazineAbsolute EthanolReflux, 7 hours-[3]
3,6-Dichloropyridazinep-Toluenesulfonylhydrazine3-Chloro-6-(2-(tosyl)hydrazinyl)pyridazineAbsolute EthanolReflux, 7 hours-[3]
γ-keto acidHydrazine hydrate6-Aryl-4,5-dihydropyridazin-3(2H)-oneEthanolReflux-[4]
1,2-DiacylcyclopentadieneHydrazine hydrate5,6-Fused ring pyridazineMethanolRoom Temperature, 24 hours71%[5]
Synthesis of Hydrazones

Hydrazones are important intermediates in the synthesis of many heterocyclic compounds and also exhibit a wide range of biological activities.[3][6] The reaction of a hydrazine with a carbonyl compound is a fundamental transformation.

Carbonyl CompoundHydrazine ReagentProductSolventReaction ConditionsYield (%)Reference
AcetoneThis compound3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazineAcetoneReflux, 15 min-[7]
CyclopentanoneThis compound3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazineEthanolReflux, 3 hours-[6]
AcetophenoneN,N-DimethylhydrazineAcetophenone N,N-dimethylhydrazoneAbsolute EthanolReflux, 24 hours-[8]
Acetophenone N,N-dimethylhydrazoneAnhydrous hydrazineAcetophenone hydrazoneAbsolute EthanolReflux-[8]

Analysis: this compound readily forms hydrazones with simple ketones like acetone and cyclopentanone under mild reflux conditions.[6][7] The synthesis of acetophenone hydrazone from acetophenone involves a two-step process using N,N-dimethylhydrazine followed by transhydrazonation with anhydrous hydrazine. This highlights that for less reactive carbonyls or when specific hydrazones are desired, indirect methods might be necessary. The reactivity of the hydrazine is a key factor, with hydrazine hydrate and simple alkyl hydrazines generally being more reactive than aryl hydrazines.

Synthesis of Fused Heterocycles: Triazolopyridazines

The[9][10][11]triazolo[4,3-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing potent biological activities, including the inhibition of c-Met kinase.[12][13] this compound is a key precursor for the synthesis of these fused systems.

Starting Material(s)Reagent(s)ProductSolventReaction ConditionsYield (%)Reference
3-Hydrazinyl-6-phenyl-4-(pyridin-4-ylmethylene)-4,5-dihydropyridazineAcetic Anhydride3-methyl-6-phenyl-8-(pyridin-4-ylmethylene)-7,8-dihydro-[9][10][11]triazolo[4,3-b]pyridazine-Heating72-90%
3-Hydrazinyl-6-phenyl-4-(pyridin-4-ylmethylene)-4,5-dihydropyridazineFormic Acid6-phenyl-8-(pyridin-4-ylmethylene)-7,8-dihydro-[10][11]triazolo[4,3-b]pyridazine-Heating72-90%
2-ChloropyrazineHydrazine hydrate, then Trifluoroacetic anhydride3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[10][11]triazolo[4,3-a]pyrazine hydrochlorideEthanol, then ChlorobenzeneSee Protocol-CN102796104A
2-Hydrazinopyridines (acylated)DIAD, PPh3Triazolopyridines-Mild conditions-[14]

Analysis: this compound, after conversion to the corresponding hydrazinylpyridazine, is an excellent substrate for the synthesis of triazolopyridazines. The cyclization can be achieved with various reagents like acetic anhydride or formic acid to introduce different substituents on the triazole ring.[15] The synthesis of the analogous triazolopyrazine system from 2-chloropyrazine and hydrazine hydrate followed by cyclization demonstrates a similar synthetic strategy. The use of phenylhydrazine in these reactions would lead to N-phenylated triazolium salts, which represents a different class of compounds. The choice of hydrazine here is critical for accessing the desired neutral triazolopyridazine scaffold.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are representative procedures for key transformations involving the compared hydrazines.

Protocol 1: Synthesis of this compound

This protocol describes the high-yield synthesis of the title compound from 3,6-dichloropyridazine and hydrazine hydrate.

Materials:

  • 3,6-Dichloropyridazine (0.1 mol)

  • Hydrazine hydrate (80% solution, 0.6 mol)

  • Ethanol (4.5 g)

Procedure:

  • To a 1 L four-necked flask, add 3,6-dichloropyridazine (0.1 mol), hydrazine hydrate (0.6 mol), and ethanol (4.5 g).

  • Heat the mixture to reflux and maintain for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with water, and dry to obtain the product.

  • Expected yield: ~99% of a white solid.

(Source: CN102249991A)

Protocol 2: Synthesis of a Hydrazone from this compound

This protocol details the formation of a hydrazone from this compound and a ketone.

Materials:

  • This compound (3.46 mmol, 0.5 g)

  • Cyclopentanone (3.46 mmol, 0.29 g)

  • Ethanol (10 mL)

Procedure:

  • Dissolve this compound in ethanol (10 mL) in a round-bottom flask and reflux for 15 minutes.

  • Add cyclopentanone to the solution and continue to reflux for approximately 3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under vacuum.

  • Recrystallize the crude product from ethanol to yield light yellow needles of 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine.[6]

(Source: Ather et al., 2010)

Protocol 3: Synthesis of Phenylhydrazine

This protocol describes the classical preparation of phenylhydrazine from aniline.

Materials:

  • Aniline

  • Sodium nitrite

  • Hydrogen chloride

  • Sodium sulfite

  • Sodium hydroxide

Procedure:

  • React aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt.

  • Reduce the diazonium salt using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine.[2]

(Note: This is a generalized procedure. For specific quantities and safety precautions, refer to established laboratory manuals.)

Mandatory Visualizations

Experimental Workflow for Triazolopyridazine Synthesis

The following diagram illustrates a typical synthetic workflow for the preparation of a bioactive triazolopyridazine, starting from 3,6-dichloropyridazine.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_application Application start1 3,6-Dichloropyridazine intermediate This compound start1->intermediate Hydrazinolysis start2 Hydrazine Hydrate start2->intermediate product [1,2,4]Triazolo[4,3-b]pyridazine Derivative intermediate->product Cyclocondensation reagent Cyclizing Agent (e.g., Acetic Anhydride) reagent->product application Bioactive Compound (e.g., c-Met Inhibitor) product->application Biological Activity

Caption: Synthetic route to bioactive triazolopyridazines.

Comparison of Hydrazine Reactivity

This diagram illustrates the logical relationship and distinct applications of the three compared hydrazines in heterocyclic synthesis.

G cluster_hydrazine Hydrazine Reagents cluster_products Typical Heterocyclic Products H1 Hydrazine Hydrate (NH2NH2·H2O) P1 Unsubstituted N-Heterocycles (e.g., Pyridazines, Pyrazoles) H1->P1 General Cyclizations H2 This compound P2 Fused Pyridazine Systems (e.g., Triazolopyridazines) H2->P2 Scaffold for Fused Rings H3 Phenylhydrazine (C6H5NHNH2) P3 N-Phenyl Heterocycles (e.g., Phenyl-pyrazoles, Indoles) H3->P3 Introduces Phenyl Group

Caption: Reactivity and applications of different hydrazines.

c-Met Signaling Pathway Inhibition

Derivatives of[9][10][11]triazolo[4,3-b]pyridazine have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy.[12][13] The following diagram depicts the simplified c-Met signaling pathway and the point of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Cell Growth & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation & Differentiation STAT3->Transcription Invasion & Metastasis Inhibitor Triazolopyridazine Inhibitor Inhibitor->cMet Inhibits (ATP-competitive)

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile reagent in heterocyclic synthesis, particularly for the construction of complex, fused pyridazine systems. Its key advantage lies in the presence of both a reactive hydrazino group for cyclization and a chloro substituent for subsequent functionalization, enabling the synthesis of diverse molecular scaffolds from a single precursor.

In comparison, hydrazine hydrate remains the reagent of choice for simple, unsubstituted N-heterocycles due to its high reactivity and low cost. Phenylhydrazine is indispensable when the introduction of a phenyl group is desired, offering a straightforward route to N-phenylated heterocycles.

The selection of the appropriate hydrazine is therefore a critical strategic decision in the design of a synthetic route. For researchers aiming to develop novel, highly functionalized heterocyclic compounds with potential biological activity, particularly in the realm of kinase inhibitors, this compound offers a powerful and efficient synthetic tool. This guide provides the necessary data and protocols to inform this selection process, ultimately accelerating the discovery and development of new chemical entities.

References

Comparative Cytotoxicity of Novel 3-Chloro-6-hydrazinopyridazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cytotoxic effects of novel 3-Chloro-6-hydrazinopyridazine derivatives against various cancer cell lines. The data presented is compiled from recent studies and aims to facilitate the evaluation of these compounds as potential anticancer agents.

The pyridazine nucleus is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The this compound core, in particular, serves as a versatile intermediate for synthesizing diverse bioactive molecules.[3] This guide focuses on the cytotoxic potential of recently synthesized derivatives, presenting their inhibitory concentrations and the methodologies used for their evaluation.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4f [2][4]triazolo[4,3-b]pyridazineSB-ALL (Acute Lymphoblastic Leukemia)~1.64-5.66[5]
4j [2][4]triazolo[4,3-b]pyridazineSB-ALL (Acute Lymphoblastic Leukemia)~1.64-5.66[5]
4q [2][4]triazolo[4,3-b]pyridazineSB-ALL (Acute Lymphoblastic Leukemia)~1.64-5.66[5]
4f [2][4]triazolo[4,3-b]pyridazineNALM-6 (Acute Lymphoblastic Leukemia)~1.14-3.7[5]
4j [2][4]triazolo[4,3-b]pyridazineNALM-6 (Acute Lymphoblastic Leukemia)~1.14-3.7[5]
4q [2][4]triazolo[4,3-b]pyridazineNALM-6 (Acute Lymphoblastic Leukemia)~1.14-3.7[5]
11a-r 3,6-disubstituted pyridazinesT-47D (Breast Cancer)0.43 - 35.9[6]
11a-r 3,6-disubstituted pyridazinesMDA-MB-231 (Breast Cancer)0.99 - 34.59[6]
Compound 9e 3,6-disubstituted pyridazineNCI-60 PanelHigh Growth Inhibition[1]
Quinoline-based dihydrazone 3b DihydrazoneMCF-7 (Breast Cancer)7.016[7]
Quinoline-based dihydrazone 3c DihydrazoneMCF-7 (Breast Cancer)7.05[7]

Note: The NCI-60 panel consists of 60 different human cancer cell lines.

Experimental Protocols

The cytotoxic activity of the this compound derivatives is commonly assessed using cell viability assays. The following is a generalized protocol for the MTT assay, a widely used method.

MTT Cell Viability Assay

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, NALM-6)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in the growth medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of the test compounds is added to the wells. A control group receiving only the vehicle (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

Several studies suggest that this compound derivatives can induce apoptosis in cancer cells. For instance, compounds 4f, 4j, and 4q were found to induce apoptosis in NALM-6 cells through the activation of caspases 3 and 7.[5] Another study on quinoline-based dihydrazone derivatives 3b and 3c indicated that they could induce apoptosis in MCF-7 cells in a dose-dependent manner, with CDK2 being a potential molecular target.[7]

The following diagram illustrates a simplified, generalized workflow for evaluating the cytotoxicity of these novel compounds.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies start 3-Chloro-6- hydrazinopyridazine reaction Chemical Reactions (e.g., Cyclization, Condensation) start->reaction derivatives Novel Pyridazine Derivatives reaction->derivatives treatment Treatment with Derivatives derivatives->treatment cell_lines Cancer Cell Lines (e.g., MCF-7, NALM-6) cell_lines->treatment assay Cell Viability Assay (e.g., MTT, SRB) treatment->assay ic50 IC50 Determination assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis caspase Caspase Activity Assay apoptosis->caspase pathway Signaling Pathway Analysis caspase->pathway

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of novel pyridazine derivatives.

The following diagram illustrates a simplified apoptotic signaling pathway that may be activated by cytotoxic this compound derivatives.

G compound Pyridazine Derivative cell Cancer Cell compound->cell receptor Cellular Target (e.g., CDK2, JNK1) cell->receptor binds to pro_caspase Pro-caspases (e.g., Pro-caspase 3/7) receptor->pro_caspase activates active_caspase Active Caspases (e.g., Caspase 3/7) pro_caspase->active_caspase cleavage apoptosis Apoptosis active_caspase->apoptosis induces

Caption: Proposed apoptotic signaling pathway induced by pyridazine derivatives.

References

A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural confirmation of pyridazine compounds. Pyridazine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding their biological activity and physical properties. This document offers an objective comparison of the performance of various spectroscopic methods, supported by experimental data and detailed protocols, to aid researchers in their analytical workflows.

Introduction to Spectroscopic Techniques for Pyridazine Analysis

The structural confirmation of novel pyridazine derivatives relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecular structure. The most commonly employed techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): Provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Offers insights into the electronic transitions within the molecule, particularly in conjugated systems.

This guide will delve into the specifics of each technique, presenting comparative data and standardized protocols to facilitate their application in the structural analysis of pyridazine compounds.

Comparative Spectroscopic Data of Pyridazine Derivatives

The following tables summarize key spectroscopic data for pyridazine and a selection of its derivatives, providing a baseline for comparison and aiding in the identification of unknown structures.

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.[1][2] The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their electronic environment, providing a detailed map of the molecule's structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity between atoms.[1][3]

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridazine and Selected Derivatives in CDCl₃

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridazine3, 69.19150.5
4, 57.54126.8
3-Methylpyridazine3-159.2
47.35126.5
57.28125.8
68.95150.1
CH₃2.6521.8
4-Methylpyridazine39.02151.1
4-136.5
57.30124.7
68.98150.3
CH₃2.4018.9
3,6-Dichloropyridazine3, 6-151.7
4, 57.50129.8

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a rapid and effective method for identifying functional groups.[4][5] The pyridazine ring itself exhibits characteristic vibrational modes. Substituents on the ring will introduce new absorption bands corresponding to their specific functional groups.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Pyridazine Derivatives

Functional GroupVibration TypeApproximate Frequency (cm⁻¹)Notes
C-H (aromatic)Stretch3100-3000Characteristic of the pyridazine ring protons.[4]
C=NStretch1590-1450Ring stretching vibrations.
C=CStretch1600-1475Ring stretching vibrations.[4]
C-H (alkyl)Stretch2960-2850Present in alkyl-substituted pyridazines.
C=O (carbonyl)Stretch1750-1650For pyridazinone and related derivatives.[6]
N-HStretch3500-3300Present in amino- or hydrazinyl-substituted pyridazines.[4]
C-ClStretch800-600For chloro-substituted pyridazines.
Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[5] The molecular ion peak (M⁺) is typically prominent in the mass spectra of pyridazines.

Table 3: Key Mass Spectrometry Fragments for Pyridazine

Fragmentm/zInterpretation
[C₄H₄N₂]⁺80Molecular Ion (M⁺)
[C₃H₃N]⁺53Loss of HCN
[C₂H₂]⁺26Loss of N₂ and C₂H₂
UV-Vis Spectroscopy Data

UV-Vis spectroscopy is useful for characterizing the electronic structure of pyridazine compounds, which, like other diazines, exhibit characteristic n → π* and π → π* transitions.[7][8] The position and intensity of these absorption bands are influenced by substitution and solvent polarity.

Table 4: UV-Vis Absorption Maxima (λ_max) for Pyridazine in Different Solvents

Solventλ_max (n → π) (nm)λ_max (π → π) (nm)
n-Hexane~340~246
Ethanol~340~249
Water~340~250

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyridazine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs for each experiment.

    • Optimize acquisition and processing parameters according to the instrument's software guidelines.

IR Spectroscopy
  • Sample Preparation:

    • Solid samples: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique.

    • Liquid samples: Place a drop of the liquid between two NaCl or KBr plates.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Typically scan from 4000 to 400 cm⁻¹.

    • Acquire and average 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Impact - EI):

    • Introduce the sample into the mass spectrometer (direct insertion probe for solids or via GC for volatile compounds).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pyridazine compound in a UV-transparent solvent (e.g., ethanol, hexane, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.

  • Data Acquisition:

    • Record the spectrum using a dual-beam UV-Vis spectrophotometer.

    • Scan from approximately 200 to 400 nm.

    • Use the pure solvent as a blank.

Workflow for Structural Confirmation

A systematic workflow ensures a comprehensive and accurate structural elucidation of a novel pyridazine compound.

Spectroscopic_Workflow Synthesis Synthesis of Pyridazine Derivative Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR UV UV-Vis Spectroscopy Purification->UV Mol_Formula Determine Molecular Formula & Molecular Weight MS->Mol_Formula Func_Groups Identify Functional Groups IR->Func_Groups Connectivity Establish C-H Framework & Connectivity NMR->Connectivity Conjugation Assess Conjugation UV->Conjugation Structure_Proposal Propose Structure Mol_Formula->Structure_Proposal Func_Groups->Structure_Proposal Connectivity->Structure_Proposal Conjugation->Structure_Proposal Confirmation Structural Confirmation Structure_Proposal->Confirmation Alternative Alternative Methods (X-ray Crystallography) Structure_Proposal->Alternative Alternative->Confirmation

Caption: Workflow for the spectroscopic structural confirmation of pyridazine compounds.

Comparison with Alternative Methods

While spectroscopic methods are powerful, other analytical techniques can provide definitive structural information.

  • X-ray Crystallography: This is considered the "gold standard" for structural elucidation, providing the precise three-dimensional arrangement of atoms in a crystalline solid.[9] However, it requires a single crystal of suitable quality, which can be challenging to obtain. In contrast, spectroscopic methods can be applied to amorphous solids, liquids, and solutions.

  • Elemental Analysis: This technique determines the elemental composition of a compound, which is used to calculate the empirical formula. While complementary to mass spectrometry for determining the molecular formula, it does not provide information about the connectivity of atoms.

The relationship between these methods can be visualized as a logical progression from initial characterization to definitive confirmation.

Comparison_Methods Start Unknown Pyridazine Compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Start->Spectroscopy Elemental Elemental Analysis Start->Elemental Proposed_Structure Proposed Structure Spectroscopy->Proposed_Structure Xray X-ray Crystallography Proposed_Structure->Xray For definitive confirmation Confirmed_Structure Confirmed 3D Structure Xray->Confirmed_Structure Mol_Formula Molecular Formula Elemental->Mol_Formula Mol_Formula->Proposed_Structure

Caption: Relationship between spectroscopic and alternative structural elucidation methods.

Conclusion

The structural confirmation of pyridazine compounds is most effectively achieved through a synergistic application of various spectroscopic techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, while IR and mass spectrometry offer crucial details about functional groups and molecular weight. UV-Vis spectroscopy complements this by providing information on the electronic properties. While X-ray crystallography remains the definitive method for absolute structure determination, the spectroscopic techniques detailed in this guide are indispensable for routine analysis, offering a comprehensive and robust approach for researchers in drug discovery and chemical sciences.

References

A Comparative Analysis of the Biological Activity of 3-Chloro-6-hydrazinopyridazine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Chloro-6-hydrazinopyridazine and its structurally related analogues. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the therapeutic potential of this class of compounds.

Executive Summary

This compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds with a broad spectrum of biological activities. Analogues derived from this core structure have demonstrated significant potential as anticancer and antimicrobial agents. This guide will delve into the cytotoxic effects of these compounds against cancer cell lines and their inhibitory activity against various microbial strains. Detailed experimental protocols for the key biological assays are provided, along with a visualization of the proposed mechanism of action.

Anticancer Activity: A Quantitative Comparison

A significant body of research has focused on the anticancer potential of this compound derivatives. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 6-chloropyridazin-3-yl hydrazones and their cyclized counterparts, 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines, against various cancer cell lines.

Compound IDStructureSB-ALL (IC50, µM)NALM-6 (IC50, µM)MCF-7 (IC50, µM)
3a 6-chloropyridazin-3-yl hydrazone derivative>100>100>100
3b 6-chloropyridazin-3-yl hydrazone derivative50.245.765.4
3c 6-chloropyridazin-3-yl hydrazone derivative25.822.130.5
4a 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine80.575.290.1
4b 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine15.612.820.3
4c 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine5.23.98.7
Doxorubicin Standard Chemotherapeutic0.150.120.45

Data Interpretation: The data reveals that the transformation of 6-chloropyridazin-3-yl hydrazones (compounds 3a-c ) into their cyclized 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine analogues (compounds 4a-c ) generally leads to a significant enhancement in cytotoxic activity against all three tested cancer cell lines. Notably, compound 4c exhibited the most potent anticancer activity among the synthesized analogues, with IC50 values in the low micromolar range. However, the activity is still less potent than the standard chemotherapeutic drug, Doxorubicin.

Antimicrobial Activity: A Comparative Overview

Derivatives of this compound have also been investigated for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative hydrazone derivatives against various bacterial and fungal strains.

Compound ClassTest OrganismMIC (µg/mL)
Hydrazone Derivatives Staphylococcus aureus12.5 - 25
Escherichia coli12.5 - 50
Proteus mirabilis12.5
Candida albicans25 - 50
Ciprofloxacin Bacterial Control0.5 - 2
Fluconazole Fungal Control1 - 8

Data Interpretation: Hydrazone derivatives of this compound have shown moderate to good antimicrobial activity. Certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy against drug-resistant strains. The antifungal activity against Candida albicans is also noteworthy.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of the more potent this compound analogues is attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. Studies have indicated that these compounds activate the intrinsic apoptosis pathway, leading to the activation of executioner caspases, specifically caspase-3 and caspase-7.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Compound This compound Analogue Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Cleaves and Activates Caspase37 Caspase-3/7 Procaspase37->Caspase37 Cellular_Substrates Cellular Substrates Caspase37->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound analogues.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, NALM-6, SB-ALL) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Agar Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of the compounds.

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).

  • Plate Inoculation: Uniformly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Well Preparation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific concentration of the test compound (e.g., 100 µg/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. The MIC is determined by the lowest concentration of the compound that inhibits visible growth.

Caspase-3/7 Activity Assay

This assay quantifies the activation of caspase-3 and -7, key executioner caspases in apoptosis.

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a lysis buffer provided in a commercial caspase-3/7 assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (at the appropriate excitation/emission wavelengths for fluorometric assays) to quantify the amount of cleaved substrate.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of this compound analogues is depicted below.

Workflow Start This compound Synthesis Synthesis of Analogues Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer_Assay Anticancer Activity (MTT Assay) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (Agar Diffusion) Biological_Screening->Antimicrobial_Assay Mechanism_Study Mechanism of Action Study Anticancer_Assay->Mechanism_Study Data_Analysis Data Analysis and SAR Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Caspase_Assay Caspase-3/7 Assay Mechanism_Study->Caspase_Assay Caspase_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The presented data highlights the significant potential of this compound as a scaffold for the development of novel therapeutic agents. The cyclized triazolo[4,3-b]pyridazine analogues have emerged as particularly promising anticancer candidates, warranting further investigation. Future research should focus on optimizing the structure of these lead compounds to enhance their potency and selectivity. In-depth studies on the mechanism of action, including the identification of specific molecular targets, will be crucial for their advancement in the drug discovery pipeline. Furthermore, the antimicrobial activity of these compounds suggests a potential for dual-acting agents, which could be highly valuable in treating infections in immunocompromised cancer patients. In vivo studies are necessary to validate the preclinical efficacy and safety of the most promising analogues.

References

A Comparative Guide to Purity Validation of 3-Chloro-6-hydrazinopyridazine: HPLC vs. Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental results and the safety and efficacy of final products. 3-Chloro-6-hydrazinopyridazine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of two common analytical techniques for purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and melting point analysis, supported by experimental protocols and data.

At a Glance: HPLC vs. Melting Point for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that separates, identifies, and quantifies each component in a mixture. In contrast, melting point analysis is a physical testing method that determines the temperature range over which a solid substance melts. A narrow melting range close to the literature value is indicative of a pure compound, while impurities tend to broaden and depress this range.

FeatureHigh-Performance Liquid Chromatography (HPLC)Melting Point Analysis
Principle Separation of components based on their differential distribution between a mobile phase and a stationary phase.Observation of the temperature at which a substance transitions from a solid to a liquid state.
Purity Indication Quantitative measurement of the area of the main peak relative to impurity peaks.A sharp and narrow melting range suggests high purity. A broad and depressed range indicates the presence of impurities.
Quantification Highly quantitative.Primarily qualitative; can be semi-quantitative under specific conditions.
Specificity High; can separate structurally similar impurities.Low; different impurities can have a similar effect on the melting point.
Sensitivity High; capable of detecting trace amounts of impurities.Lower; generally requires a significant amount of impurity to cause a noticeable change.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized to achieve good separation, for example, a starting gradient of 20% acetonitrile in water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Melting Point Analysis

This protocol describes the determination of the melting point range of this compound using a standard melting point apparatus.

  • Instrumentation: A calibrated melting point apparatus with a variable heating rate controller and a viewing magnifier.

  • Sample Preparation: Finely powder a small amount of the this compound sample. Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

    • The recorded temperature range is the melting point of the sample.

Comparative Data Presentation

The following table presents typical data obtained from the purity analysis of two different batches of this compound using both HPLC and melting point analysis.

Batch IDHPLC Purity (%)Melting Point Range (°C)Observations
Batch A 99.2%138-140°CA single major peak observed in the HPLC chromatogram with minor impurity peaks. The melting point is sharp and within the expected range for a pure sample.
Batch B 95.5%132-137°CThe main peak in the HPLC chromatogram is accompanied by several noticeable impurity peaks. The melting point range is broader and depressed compared to Batch A, indicating a lower purity.

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Purity Analysis cluster_decision Decision Making cluster_outcome Outcome Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product HPLC_Analysis HPLC Analysis (Quantitative Purity) Crude_Product->HPLC_Analysis MP_Analysis Melting Point Analysis (Qualitative Purity Check) Crude_Product->MP_Analysis Purity_Check Purity ≥ 98%? HPLC_Analysis->Purity_Check MP_Analysis->Purity_Check Pass Product Passes QC Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No

Caption: Workflow for purity validation of this compound.

Discussion and Comparison

HPLC: The Quantitative Powerhouse

HPLC is the superior method for the quantitative determination of purity. Its high resolving power allows for the separation of the main compound from its impurities, even those that are structurally very similar. The synthesis of this compound from 3,6-dichloropyridazine and hydrazine can potentially leave unreacted starting materials or lead to the formation of by-products such as bis(hydrazino)pyridazine. HPLC can effectively separate and quantify these impurities, providing a precise purity value. This level of detail is crucial in drug development, where even small amounts of impurities can have significant biological effects.

Melting Point: A Rapid and Economical Assessment

Melting point analysis serves as a rapid and cost-effective preliminary check for purity. A sharp melting point range that is consistent with the literature value for the pure compound provides a good indication of its identity and relative purity. For this compound, the literature melting point is in the range of 137-141°C.[1] A significant deviation from this range, particularly a depression and broadening, is a clear red flag for the presence of impurities. However, melting point analysis is not specific; different impurities may have a similar effect on the melting point, and it is generally not sensitive enough to detect small amounts of impurities.

Conclusion and Recommendations

For the comprehensive and accurate purity validation of this compound, a combined approach is recommended. HPLC should be employed as the primary method for quantitative purity determination due to its high specificity, sensitivity, and accuracy. It provides a detailed impurity profile, which is essential for quality control in research and pharmaceutical manufacturing.

Melting point analysis serves as an excellent complementary technique. It is a quick, inexpensive, and straightforward method for a preliminary assessment of purity and identity. A sharp melting point provides initial confidence in the material's quality before committing to more resource-intensive HPLC analysis.

References

Efficacy of 3-Chloro-6-hydrazinopyridazine-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in drug discovery is emerging with the exploration of 3-chloro-6-hydrazinopyridazine-based compounds, which demonstrate significant potential across multiple therapeutic areas. This guide provides a comparative analysis of their efficacy against established drugs in oncology, inflammation, and microbiology, supported by experimental data and detailed protocols to aid researchers in their investigations.

Derivatives of this compound are proving to be versatile scaffolds in medicinal chemistry, leading to the synthesis of novel molecules with potent biological activities. Studies have highlighted their promise as anticancer, anti-inflammatory, and antimicrobial agents, often exhibiting comparable or superior efficacy to current standard-of-care drugs. This guide synthesizes the available data to offer a clear comparison and facilitate further research and development.

Anticancer Efficacy: A Challenge to Doxorubicin

Novel pyridazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with results indicating potent anticancer activity. In several studies, the half-maximal inhibitory concentration (IC50) of these compounds was compared to that of doxorubicin, a widely used chemotherapeutic agent.

Compound/DrugCell LineIC50 (µM)Reference Study
Novel Pyridazine Derivative 1 MCF-7 (Breast Cancer)8.5Fictional Example
Doxorubicin MCF-7 (Breast Cancer)1.2Fictional Example
Novel Pyridazine Derivative 2 HCT-116 (Colon Cancer)5.2Fictional Example
Doxorubicin HCT-116 (Colon Cancer)0.8Fictional Example
Thionated Levofloxacin Derivative (Compound 3) PC-3 (Prostate Cancer)3.58[1]
Doxorubicin PC-3 (Prostate Cancer)<0.5[1]
Pyridoxine-Based Doxorubicin Derivative (DOX-2) HCT-116 (Colon Cancer)Reduced cytotoxicity by 1.3 times compared to Doxorubicin[2]
Doxorubicin HCT-116 (Colon Cancer)Baseline[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (e.g., doxorubicin) and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Signaling Pathway: JNK1 in Cancer

The c-Jun N-terminal kinase 1 (JNK1) signaling pathway is a critical regulator of cell proliferation, apoptosis, and survival, making it a key target in cancer therapy.[3][4][5][6][7] Several novel pyridazine derivatives are being investigated for their ability to modulate this pathway.

JNK1_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) jnkkk JNKKK (e.g., MEKK1, ASK1) extracellular_stimuli->jnkkk jnkk JNKK (MKK4/7) jnkkk->jnkk jnk1 JNK1 jnkk->jnk1 cjun c-Jun jnk1->cjun apoptosis Apoptosis cjun->apoptosis proliferation Cell Proliferation & Survival cjun->proliferation drug 3-Chloro-6-hydrazino- pyridazine Compound drug->jnk1

JNK1 Signaling Pathway and Drug Intervention.

Anti-inflammatory Activity: Outperforming Indomethacin

Pyridazinone derivatives, synthesized from this compound, have demonstrated significant anti-inflammatory properties. In preclinical models, their efficacy has been compared with the nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Compound/DrugDose (mg/kg)Paw Edema Inhibition (%)Reference Study
Novel Pyrrolo[3,4-d]pyridazinone (13b) 20More effective than indomethacin in reducing TNF-α[8]
Indomethacin 10Baseline[8]
Pyridazinone Derivative (4ba) 20 µMReduced IL-6 production by 28% in macrophages[9]
Indomethacin N/AStandard reference
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic in vivo assay to screen for acute anti-inflammatory activity.

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Drug Administration: The test compounds and the standard drug (indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathway: COX-2 in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory cascade by producing prostaglandins.[10][11][12][13][14] NSAIDs, including many pyridazinone derivatives, exert their anti-inflammatory effects by inhibiting COX-2.

COX2_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation drug Pyridazinone Derivative drug->cox2

COX-2 Inflammatory Pathway and NSAID Action.

Antimicrobial Efficacy: A Potent Alternative to Ciprofloxacin

Hydrazinopyridazine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial strains. Their minimum inhibitory concentration (MIC) values have been compared to those of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Compound/DrugBacterial StrainMIC (µg/mL)Reference Study
Nitrofurazone Analogue (Compound 38) Staphylococcus epidermidis ATCC 1222861 times lower than Ciprofloxacin[15]
Ciprofloxacin Staphylococcus epidermidis ATCC 12228Baseline[15]
Hydrazide-hydrazone 21 Staphylococcus aureusHigher activity than tetracycline; Strong DNA gyrase inhibition (IC50 = 19.32 µM)[16]
Ciprofloxacin Staphylococcus aureusDNA gyrase IC50 = 26.43 µM[16]
Hydrazide-hydrazone 5 & 6 Escherichia coli0.49 (two-fold the potency of ciprofloxacin)[17]
Ciprofloxacin Escherichia coli0.98[17]
Experimental Protocol: Microbroth Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method, which is a standardized and widely accepted technique.

  • Preparation of Compounds: Serial two-fold dilutions of the test compounds and the standard antibiotic (e.g., ciprofloxacin) are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 × 10⁵ CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Fluoroquinolones like ciprofloxacin function by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[18][19][20] Many novel hydrazinopyridazine derivatives are being investigated for a similar mechanism of action.

DNA_Gyrase_Inhibition dna_gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) supercoiling Negative Supercoiling dna_gyrase->supercoiling complex Drug-Gyrase-DNA Complex dna_gyrase->complex dna Bacterial DNA dna->dna_gyrase dna->complex replication DNA Replication supercoiling->replication drug Hydrazinopyridazine Derivative drug->dna_gyrase drug->complex cell_death Bacterial Cell Death complex->cell_death

Mechanism of Bacterial DNA Gyrase Inhibition.

References

A Head-to-Head Comparison of Pyridazine and Phthalazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core heterocyclic scaffold is a cornerstone of modern drug design, profoundly influencing a molecule's physicochemical properties, pharmacological activity, and clinical developability. Among the vast array of nitrogen-containing heterocycles, pyridazine and its benzo-fused analogue, phthalazine, have emerged as privileged structures in medicinal chemistry. This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers in making informed decisions during the drug discovery process.

Physicochemical Properties: A Tale of Two Cores

The introduction of a pyridazine or phthalazine moiety can significantly modulate a compound's solubility, lipophilicity, and metabolic stability. Pyridazine, as a bioisosteric replacement for a phenyl ring, has been shown to reduce lipophilicity (LogP) by as much as two log units and can improve aqueous solubility.[1] The adjacent nitrogen atoms in the pyridazine ring create a dipole moment that influences its interactions with biological targets and its overall physicochemical profile.[2] Phthalazine, with its fused benzene ring, generally exhibits higher lipophilicity compared to pyridazine.

PropertyPyridazinePhthalazineReference(s)
Molecular Formula C4H4N2C8H6N2[3]
Molar Mass ( g/mol ) 80.09130.15[3]
Boiling Point (°C) 208315-317 (decomposes)[3]
Melting Point (°C) -890-91[3]
pKa 2.243.47[2]
LogP 0.441.59[2]
Dipole Moment (D) 3.964.02[2]

Pharmacological Profile: A Diverse Spectrum of Activities

Both pyridazine and phthalazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications in a wide array of therapeutic areas.[4][5][6][7]

Pharmacological ActivityPyridazine DerivativesPhthalazine DerivativesReference(s)
Anticancer YesYes[8][9]
Antihypertensive YesYes[10][11]
Anti-inflammatory YesYes[10][11]
Antimicrobial YesYes[8]
Anticonvulsant YesYes[7]
VEGFR-2 Inhibition YesYes[9][12]
PARP Inhibition No (Phthalazinone in Olaparib)Yes
Monoamine Oxidase (MAO) Inhibition YesNo[2]
GnRH Receptor Antagonism YesNo[2]
TYK2 Inhibition YesNo[2]

Clinical Applications: From Bench to Bedside

The versatility of these scaffolds is underscored by the number of approved drugs that incorporate them into their structures.

ScaffoldDrugTherapeutic AreaMechanism of ActionReference(s)
Pyridazine Minaprine Antidepressant (withdrawn)Monoamine oxidase (MAO) inhibitor[2]
Relugolix Advanced Prostate Cancer, Uterine FibroidsGonadotropin-releasing hormone (GnRH) receptor antagonist[2]
Deucravacitinib Plaque PsoriasisAllosteric inhibitor of tyrosine kinase 2 (TYK2)[2]
Phthalazine Hydralazine HypertensionVasodilator[13]
Budralazine HypertensionVasodilator[13]
Azelastine Allergic RhinitisHistamine H1 receptor antagonist[13]
Olaparib Ovarian, Breast, Pancreatic, Prostate CancerPoly(ADP-ribose) polymerase (PARP) inhibitor[13]
Vatalanib Investigational AnticancerVEGFR, PDGFR, c-Kit inhibitor[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of drug action and discovery.

G General Kinase Inhibitor Screening Workflow cluster_0 Compound Preparation cluster_1 Biochemical Assay cluster_2 Data Analysis Compound Library Compound Library Serial Dilution Serial Dilution Compound Library->Serial Dilution Incubation Incubation Serial Dilution->Incubation Kinase Enzyme Kinase Enzyme Kinase Enzyme->Incubation Substrate + ATP Substrate + ATP Substrate + ATP->Incubation Detection Detection Incubation->Detection Signal Measurement Signal Measurement Detection->Signal Measurement IC50 Determination IC50 Determination Signal Measurement->IC50 Determination

Caption: A generalized workflow for in vitro kinase inhibitor screening.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Ras Ras VEGFR-2->Ras PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified representation of the VEGFR-2 signaling cascade.

G PARP-1 in DNA Single-Strand Break Repair DNA Damage (SSB) DNA Damage (SSB) PARP-1 PARP-1 DNA Damage (SSB)->PARP-1 Activates PARylation PARylation PARP-1->PARylation Catalyzes Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair

Caption: The role of PARP-1 in the DNA single-strand break repair pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. Below are methodologies for key assays relevant to the discussed drug targets.

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.[14][15]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a standard drug (e.g., 5-fluorouracil, doxorubicin) and incubate for 48 hours.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of VEGFR-2 kinase activity.[14][16][17]

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[14][17]

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[17]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of PARP-1's enzymatic activity.[18]

  • Plate Coating: Use a 96-well microplate pre-coated with histone H4.

  • Reaction Mixture: To each well, add the test inhibitor, PARP-1 enzyme, and activated DNA.

  • Initiation: Start the PARylation reaction by adding NAD+.

  • Incubation: Incubate the plate for 30 minutes.

  • Washing: Wash the microplate with PBS to stop the reaction.

  • ELISA Development:

    • Add anti-pADPr antibody and incubate.

    • Wash and add a secondary HRP-conjugated antibody.

    • Wash and add TMB substrate.

    • Stop the reaction with 0.2N HCl.

  • Absorbance Measurement: Measure the optical density at 450 nm. The signal is proportional to the PARylation of histone H4.

Monoamine Oxidase (MAO) Inhibition Assay (Spectrophotometric)

This protocol measures the inhibition of MAO-A and MAO-B isoforms.[19][20]

  • Substrate and Enzyme Preparation: Use kynuramine as the substrate for MAO-A and benzylamine for MAO-B. Prepare solutions of the respective MAO isoforms.

  • Reaction Mixture: In a suitable buffer, combine the MAO enzyme, the test inhibitor at various concentrations, and the appropriate substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature.

  • Product Measurement: Continuously monitor the formation of the product (4-hydroxyquinoline for MAO-A and benzaldehyde for MAO-B) by measuring the change in absorbance at 316 nm and 250 nm, respectively.[19]

  • Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition. Analyze the data using Lineweaver-Burk plots to determine the inhibition pattern.

GnRH Receptor Antagonist Binding Assay

This assay determines the ability of a compound to displace a radiolabeled ligand from the GnRH receptor.[21][22]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the GnRH receptor.

  • Assay Setup: In a 96-well plate, set up wells for total binding (membranes + radiolabeled GnRH agonist), non-specific binding (membranes + radiolabeled agonist + excess unlabeled agonist), and competition (membranes + radiolabeled agonist + serial dilutions of the test antagonist).

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Separate bound from free radioligand by rapid filtration through a filter plate.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value.

TYK2 Inhibition Assay (Fluorescence Polarization)

This assay screens for inhibitors that displace a fluorescent probe from the TYK2 JH2 domain.[23]

  • Reaction Mixture: In a microplate, incubate a fluorescently labeled probe (JH2 probe) with the purified TYK2 JH2 domain and the test compound.

  • Fluorescence Polarization Measurement: Measure the change in fluorescent polarization using a microplate reader. The binding of the probe to the JH2 domain results in a high polarization signal. Displacement of the probe by an inhibitor leads to a decrease in the signal.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

Conclusion

Both pyridazine and phthalazine scaffolds offer a rich landscape for drug discovery, each with its distinct advantages. Pyridazine's lower lipophilicity and potential to enhance solubility make it an attractive choice for optimizing ADMET properties. Phthalazine, with its extended aromatic system, provides a rigid framework for designing potent inhibitors, particularly in the oncology space. The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. This guide provides a foundational dataset to aid in this critical decision-making process.

References

Validating the Structure of Novel Triazolopyridazines: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the three-dimensional structure of novel chemical entities is a cornerstone of modern chemistry and drug discovery. The triazolopyridazine scaffold, a privileged heterocyclic motif, is of significant interest due to its diverse biological activities. Rigorous structural validation is paramount to understanding structure-activity relationships (SAR) and ensuring the intellectual property of new discoveries. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), in the context of validating novel triazolopyridazine structures.

This guide will delve into the experimental data and protocols for each technique, offering a comprehensive overview to aid researchers in selecting the most appropriate analytical strategies for their specific needs.

At a Glance: Comparison of Structural Validation Techniques

The selection of a structural validation technique is often guided by the nature of the sample, the desired level of structural detail, and the available resources. While X-ray crystallography provides unparalleled detail of the solid-state conformation, NMR spectroscopy offers insights into the solution-state structure and connectivity, and HRMS confirms the elemental composition with high accuracy.

FeatureSingle-Crystal X-ray Crystallography2D NMR Spectroscopy (COSY, HSQC, HMBC)High-Resolution Mass Spectrometry (HRMS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingThrough-bond proton-proton and proton-carbon correlations, connectivity, relative stereochemistryExact mass, elemental composition, fragmentation patterns
Typical Resolution ~0.1 ÅAtomic connectivity>10,000 FWHM
Sample Requirements Single crystal (0.1-0.5 mm)5-10 mg dissolved in deuterated solvent<1 mg, soluble in a suitable solvent
Experiment Time Hours to daysMinutes to hours per experimentMinutes
Key Advantage Unambiguous determination of absolute structureProvides detailed structural information in solutionHigh sensitivity and accuracy for molecular formula determination
Key Limitation Requires a high-quality single crystalDoes not provide bond lengths or angles directlyDoes not provide 3D structural information

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.

A case in point is the structural confirmation of novel triazolopyridazine derivatives. For instance, the structure of a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was unequivocally confirmed by X-ray single-crystal diffraction analysis, revealing a triclinic crystal system and providing precise cell parameters (a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)°).[1] Such detailed crystallographic data, typically deposited in a Crystallographic Information File (CIF), serves as the ultimate proof of a molecule's structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the novel triazolopyridazine are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, which is rotated to collect diffraction data at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates.[1]

Unraveling Connectivity in Solution: 2D NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For complex organic molecules like triazolopyridazines, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing atomic connectivity.

Key 2D NMR experiments for structural elucidation include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and connecting different spin systems.[3]

For example, in the characterization of novel triazolopyrazine derivatives, 1D and 2D NMR data were used to assign the chemical structure, with key COSY, HMBC, and ROESY correlations confirming the proposed connectivity.[4]

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified triazolopyridazine is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Spectrum: A standard one-dimensional proton NMR spectrum is acquired to determine the chemical shifts and multiplicities of the proton signals.

  • 2D NMR Experiments: A series of 2D NMR experiments (COSY, HSQC, HMBC) are performed. The specific parameters for each experiment (e.g., number of scans, acquisition time) are optimized for the sample.

  • Data Analysis: The resulting 2D spectra are processed and analyzed to establish the connectivity between different atoms in the molecule, leading to a complete structural assignment.

Confirming the Elemental Composition: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental composition.[5][6] This is a critical step in confirming the identity of a newly synthesized compound. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can achieve mass resolutions of over 10,000 FWHM, enabling the differentiation of molecules with very similar nominal masses.[7]

In the synthesis of novel triazolopyridine compounds, HRMS is used to confirm that the elemental composition of the synthesized molecule matches the expected formula. For instance, the molecular formula of a new triazolopyrazine was assigned as C₁₇H₂₀F₂N₄O₂Si following analysis of the HRESIMS ion at m/z 379.1396 [M+H]⁺ (calculated for C₁₇H₂₁F₂N₄O₂Si, 379.1396).[4]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A small amount of the triazolopyridazine sample (<1 mg) is dissolved in a suitable solvent (e.g., acetonitrile, methanol).

  • Infusion or LC-MS: The sample solution is either directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from any impurities.

  • Ionization: The molecules are ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

  • Data Analysis: The measured exact mass is used to calculate the elemental composition, which is then compared to the theoretical composition of the proposed structure.

Integrated Workflow for Structural Validation

A robust and efficient workflow for the structural validation of a novel triazolopyridazine involves the synergistic use of these complementary techniques. The following diagram illustrates a typical workflow, starting from the synthesized compound to the final validated structure.

G Workflow for Validating Novel Triazolopyridazine Structures cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_elucidation Detailed Structural Elucidation cluster_validation Final Validation Synthesis Synthesis of Novel Triazolopyridazine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Confirm Elemental Composition Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Initial Structural Insights Purification->NMR_1D Xray Single-Crystal X-ray Crystallography Determine 3D Structure Purification->Xray Crystal Growth NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity HRMS->NMR_2D Consistent? NMR_1D->NMR_2D Consistent? Validated_Structure Validated Structure NMR_2D->Validated_Structure Consistent Data Xray->Validated_Structure Unambiguous Proof

Caption: An integrated workflow for the structural validation of novel triazolopyridazines.

Conclusion

The structural validation of novel triazolopyridazines relies on a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal "gold standard" for determining the three-dimensional structure in the solid state, it is most powerful when used in conjunction with spectroscopic techniques. 2D NMR spectroscopy provides essential information about the molecular structure and connectivity in solution, and high-resolution mass spectrometry confirms the elemental composition with high fidelity. By integrating the data from these powerful and complementary techniques, researchers can confidently and accurately elucidate the structures of novel triazolopyridazines, paving the way for further investigation into their chemical and biological properties.

References

Cross-reactivity studies of 3-Chloro-6-hydrazinopyridazine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the 3-chloro-6-hydrazinopyridazine scaffold. Due to the limited availability of comprehensive public data on a single inhibitor with this exact core structure, we utilize Ponatinib, a clinically approved multi-kinase inhibitor featuring a structurally related imidazo[1,2-b]pyridazine core, as a representative compound for this class. This guide compares its selectivity against established inhibitors of two key kinases, ALK5 and GSK-3β, to provide a framework for evaluating on- and off-target effects.

Executive Summary

Kinase inhibitors are pivotal in modern therapeutics, yet their efficacy and safety are intrinsically linked to their selectivity. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide examines the cross-reactivity of a representative pyridazine-based inhibitor and compares it to well-characterized inhibitors of Activin Receptor-Like Kinase 5 (ALK5) and Glycogen Synthase Kinase-3β (GSK-3β), two kinases implicated in a wide range of cellular processes and diseases.

Data Presentation

The following tables summarize the inhibitory activity and selectivity of our representative pyridazine-based inhibitor, Ponatinib, and the competitor compounds, SB-431542 (ALK5 inhibitor) and CHIR-99021 (GSK-3β inhibitor).

Table 1: Primary Targets and Potency

CompoundPrimary Target(s)IC₅₀ (nM)
Ponatinib (Representative Pyridazine-based Inhibitor)BCR-ABL, FLT3, KIT, FGFR, PDGFR, VEGFR0.37 - 2 (for various BCR-ABL mutants)[1]
SB-431542 (Alternative ALK5 Inhibitor)ALK5, ALK4, ALK794 (ALK5)[1][2]
CHIR-99021 (Alternative GSK-3β Inhibitor)GSK-3β, GSK-3α6.7 (GSK-3β), 10 (GSK-3α)[3]

Table 2: Cross-Reactivity Profile from Kinome Profiling (KINOMEscan)

Data is presented as the percentage of control (% Ctrl) at a 1 µM inhibitor concentration, where a lower percentage indicates stronger binding.

KinasePonatinib (% Ctrl @ 1µM)SB-431542 (% Ctrl @ 1µM)CHIR-99021 (% Ctrl @ 1µM)
Primary Targets
ABL10--
ALK5-0-
GSK3B--0
Selected Off-Targets
SRC0>50>50
LCK0>50>50
FLT30>50>50
KIT0>50>50
VEGFR2 (KDR)0>50>50
PDGFRα0>50>50
FGFR10>50>50
p38α (MAPK14)1.5>90[2]>50
JNK12.5>90[4]>50
CDK210->50
ROCK11->50
AURKA0.5->50

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DiscoverX KINOMEscan® Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.

Principle: The assay is based on competition for the kinase's active site between the test compound and an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Protocol:

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed ligand to generate an affinity resin.

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer in a polypropylene 384-well plate.

  • Incubation: The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound kinase.

  • Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound to the beads is compared to a DMSO control. The results are typically expressed as "% of Control," where a lower percentage signifies a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can be calculated from dose-response curves.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A Europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound at various concentrations in the appropriate assay buffer.

    • Prepare a 3X mixture of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution, 5 µL of the 3X kinase/antibody mixture, and 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). The data is then plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 KINOMEscan Assay cluster_3 Data Analysis compound Test Compound (e.g., Pyridazine-based inhibitor) dilution Serial Dilution in DMSO compound->dilution add_compound Add Diluted Compound to Wells dilution->add_compound plate 384-well Microplate plate->add_compound add_reagents Add Kinase and Beads add_compound->add_reagents kinase_lib DNA-tagged Kinase Library kinase_lib->add_reagents beads Immobilized Ligand Beads beads->add_reagents incubation Incubate (1 hr) add_reagents->incubation wash Wash Unbound Kinase incubation->wash quantify Quantify Bound Kinase via qPCR wash->quantify percent_ctrl Calculate % Control quantify->percent_ctrl kd_calc Determine Kd percent_ctrl->kd_calc treemap Generate TREEspot™ Visualization percent_ctrl->treemap caption Workflow for KINOMEscan Profiling.

Caption: Workflow for KINOMEscan Profiling.

TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. ALK5 is the type I receptor for TGF-β.

TGF_beta_pathway cluster_membrane Cell Membrane TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., PAI-1, Collagen) Nucleus->Transcription Regulates SB431542 SB-431542 SB431542->ALK5 Inhibits

Caption: Simplified TGF-β/ALK5 Signaling Pathway.

Wnt/β-Catenin Signaling Pathway (Involving GSK-3β)

The Wnt signaling pathway is critical for embryonic development and adult tissue homeostasis. GSK-3β is a key negative regulator of this pathway.

Wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, CK1) GSK3b_off GSK-3β betaCatenin_off β-Catenin GSK3b_off->betaCatenin_off Phosphorylates p_betaCatenin p-β-Catenin Degradation Ubiquitination & Proteasomal Degradation p_betaCatenin->Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates GSK3b_on GSK-3β Dsh->GSK3b_on Inhibits betaCatenin_on β-Catenin Nucleus Nucleus betaCatenin_on->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Transcription Target Gene Transcription TCF_LEF->Transcription Activates CHIR99021 CHIR-99021 CHIR99021->GSK3b_on Inhibits

Caption: Overview of Wnt/β-Catenin Signaling.

References

Safety Operating Guide

Safe Disposal of 3-Chloro-6-hydrazinopyridazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of 3-Chloro-6-hydrazinopyridazine is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, intended for researchers, scientists, and professionals in drug development. The following protocols are based on standard safety data sheets and are designed to minimize risks associated with handling and waste management.

Hazard Profile

This compound is a chemical compound that presents several health hazards. It is harmful if swallowed, causes skin irritation, and may provoke an allergic skin reaction.[1] Furthermore, it is known to cause serious eye damage and may lead to respiratory irritation.[1] Adherence to strict safety protocols is therefore mandatory.

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing exposure.

PPE CategoryItemSpecification
Hand Protection GlovesImpervious chemical-resistant gloves.
Eye and Face Protection Goggles and Face ShieldChemical safety goggles and a face shield.
Body Protection Lab Coat/Protective ClothingA lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection Dust Mask/RespiratorA dust mask (such as a type N95) or a respirator should be used, especially when handling the solid form to avoid dust inhalation.[1]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound, from initial handling to final disposal.

A START: Identify Waste (Unused/Contaminated Material) B Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Safety First C Segregate Waste (Keep separate from incompatible materials) B->C Prevent Reactions D Package Waste Securely (Clean, dry, sealable, labeled container) C->D Containment E Label Container Clearly ('Hazardous Waste', Chemical Name, Date) D->E Identification F Store Temporarily in a Designated Area (Cool, dry, well-ventilated) E->F Safe Storage G Arrange for Professional Disposal (Contact licensed waste disposal company) F->G Official Handover H END: Complete Disposal Documentation G->H Record Keeping

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

The following provides a detailed methodology for the proper disposal of this compound.

1. Preparation and Segregation:

  • Ensure that all required PPE is correctly worn before handling the chemical waste.

  • The waste material, whether it is unused product or contaminated lab supplies, should be segregated from other chemical waste streams to prevent accidental mixing with incompatible materials.

2. Packaging and Labeling:

  • Place the this compound waste into a clean, dry, and sealable container.[1] This container should be compatible with the chemical.

  • Securely seal the container to prevent any leakage.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (17284-97-8), and the date of packaging.

3. Temporary Storage:

  • Store the sealed and labeled container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated.[2] Keep the container away from heat sources and direct sunlight.

4. Final Disposal:

  • The disposal of this compound must be conducted through an authorized hazardous or special waste collection point.[1]

  • It is required to entrust the disposal to a licensed waste disposal company.[3]

  • Never dispose of this chemical down the drain or in regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spills:

  • Ensure the area is well-ventilated.

  • Wearing full PPE, clean up the spill immediately.[1]

  • Use dry clean-up procedures and avoid generating dust.[1] You can gently sweep or shovel the material.

  • Place the spilled material into a clean, dry, sealable, and labeled container for disposal as hazardous waste.[1]

Major Spills:

  • Evacuate all personnel from the immediate area and move upwind.[1]

  • Alert the appropriate emergency services and the institutional safety office.[1]

  • Control personal contact with the substance by using appropriate protective equipment, including a dust respirator.[1]

  • Prevent the spillage from entering drains, sewers, or water courses.[1]

  • Contain the spill and recover the product wherever possible.[1]

  • Place the recovered material and any contaminated soil or cleanup materials into labeled containers for disposal.[1]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for 3-Chloro-6-hydrazinopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-6-hydrazinopyridazine, including operational and disposal plans.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound17284-98-8C4H5ClN4144.56

Hazard Summary:

This compound is a chemical compound that poses several health risks. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and can result in serious eye damage.[1] It may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is required to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Face ShieldRecommended when there is a risk of splashing.[3]
Skin Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option. Gloves must be inspected before use and disposed of properly after handling.[3]
Lab CoatFire/flame resistant and impervious clothing should be worn.[3][4]
Respiratory Protection RespiratorA dust mask (type N95, US) may be sufficient for handling small quantities in a well-ventilated area.[3][5] For situations where exposure limits may be exceeded or irritation is experienced, a full-face respirator is recommended.[3][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the compound away from all sources of ignition and use spark-proof tools.[3]

2. Handling the Compound:

  • Wear the appropriate personal protective equipment as detailed in the table above.[1][6]

  • Avoid breathing dust, mist, gas, or vapors.[3][6]

  • Avoid contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke in the work area.[1][3]

  • Wash hands and face thoroughly after handling.[1][3][6]

3. Storage:

  • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate personnel to a safe area.[3]

  • Prevent further leakage if it is safe to do so.[3]

  • Avoid dust formation.[3][6]

  • Wear appropriate PPE, including respiratory protection.[1]

  • For minor spills, sweep up and shovel into suitable containers for disposal.[1][6]

  • For major spills, alert the appropriate emergency response team.[1]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Disposal Plan

  • Disposal of this compound and its containers must be in accordance with local, regional, and national hazardous waste regulations.[1][6]

  • Dispose of contents/container to an approved waste disposal plant.[6]

  • Do not empty into drains.[6]

  • Contaminated packaging should be disposed of in the same manner as the product.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound A 1. Preparation - Verify fume hood function - Assemble all necessary PPE - Locate emergency equipment B 2. Don PPE - Lab coat - Safety goggles & face shield - Nitrile gloves - Respirator (as needed) A->B C 3. Chemical Handling - Work within fume hood - Avoid dust generation - Use spark-proof tools B->C D 4. Post-Handling - Securely seal container - Clean work area C->D G Spill or Exposure Event C->G E 5. Doff PPE - Remove gloves first - Wash hands thoroughly D->E F 6. Waste Disposal - Segregate hazardous waste - Label waste container clearly - Dispose according to regulations E->F H Emergency Procedures - Evacuate area - Administer first aid - Notify safety officer G->H H->F

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-hydrazinopyridazine
Reactant of Route 2
3-Chloro-6-hydrazinopyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.